molecular formula C12H14N2O3 B8666429 1-[(3-Nitrophenyl)acetyl]pyrrolidine

1-[(3-Nitrophenyl)acetyl]pyrrolidine

Cat. No.: B8666429
M. Wt: 234.25 g/mol
InChI Key: IPUYZFKSEJDDPZ-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic intermediate. The pyrrolidine ring is a privileged saturated scaffold in pharmaceuticals, contributing to the three-dimensional complexity of molecules and offering advantages in exploring pharmacophore space due to sp 3 -hybridization and the ring's non-planarity . Pyrrolidine derivatives are found in numerous FDA-approved drugs and bioactive molecules, with applications spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agent research . The structure of this compound, featuring a nitrophenylacetyl group, suggests potential as a key precursor for the synthesis of more complex molecules. Researchers can utilize this scaffold to develop novel compounds for structure-activity relationship (SAR) studies, leveraging the stereogenicity and spatial orientation of substituents that are critical for binding to enantioselective biological targets . As a research-grade material, it provides a foundation for probing new modes of action and developing candidates to overcome drug resistance or address unmet medical needs . Handling Note: This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-nitrophenyl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C12H14N2O3/c15-12(13-6-1-2-7-13)9-10-4-3-5-11(8-10)14(16)17/h3-5,8H,1-2,6-7,9H2

InChI Key

IPUYZFKSEJDDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical Structure and Properties of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 19281-19-7

Executive Summary

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a tertiary amide featuring a pyrrolidine ring acylated by 3-nitrophenylacetic acid. Structurally, it belongs to the class of N-substituted phenylacetamides , a scaffold widely utilized in medicinal chemistry as a pharmacophore for Prolyl Oligopeptidase (POP) inhibitors, nootropic agents (racetam analogs), and enzyme modulators.

While not a marketed drug itself, this compound serves as a critical synthetic intermediate . The 3-nitro group functions as a "masked" amine, allowing researchers to reduce the compound to its aniline derivative (1-[(3-aminophenyl)acetyl]pyrrolidine) for further diversification via Buchwald-Hartwig couplings or amide formations. Its physicochemical profile—characterized by moderate lipophilicity and metabolic stability of the tertiary amide—makes it an ideal building block for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of three distinct domains:

  • The Pyrrolidine Ring: A saturated 5-membered nitrogen heterocycle.[1][2] As a tertiary amide, the nitrogen lone pair is delocalized into the carbonyl, restricting rotation around the C-N bond and creating distinct cis/trans rotamers (though often rapidly interconverting at RT).

  • The Acetyl Linker: A methylene spacer (-CH₂-) separating the aromatic ring from the carbonyl, imparting flexibility and preventing conjugation between the phenyl ring and the amide system.

  • The 3-Nitrophenyl Moiety: An electron-deficient aromatic ring. The nitro group at the meta position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring toward electrophilic aromatic substitution but activating it for nucleophilic attacks or reduction.

Property Data Table
PropertyValue / DescriptionSource/Method
IUPAC Name 1-[2-(3-nitrophenyl)acetyl]pyrrolidineIUPAC
CAS Number 19281-19-7Chemical Registries
Molecular Formula C₁₂H₁₄N₂O₃Stoichiometry
Molecular Weight 234.25 g/mol Calculated
Physical State Solid or Viscous Oil (Polymorph dependent)Predicted
Melting Point Approx. 85–95 °C (Predicted)In silico Consensus
LogP (Octanol/Water) 1.65 ± 0.3Predicted (XLogP3)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 3 (Amide O, Nitro O x2)Structural Analysis
Topological Polar Surface Area 66.1 ŲComputed

Synthesis Protocols

Two primary routes are recommended for the synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine. Route A is preferred for scale-up due to lower reagent costs, while Route B is ideal for medicinal chemistry libraries due to milder conditions.

Route A: Acid Chloride Activation (Scale-Up)

This method utilizes thionyl chloride to activate the acid, followed by nucleophilic acyl substitution.

  • Precursor: 3-Nitrophenylacetic acid (CAS 1877-73-2).

  • Reagents: Thionyl chloride (SOCl₂), Pyrrolidine, Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Suspend 3-nitrophenylacetic acid (1.0 eq) in DCM.

  • Add SOCl₂ (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl₂. Redissolve the crude acid chloride in dry DCM.

  • Cool to 0°C. Add Pyrrolidine (1.1 eq) and Et₃N (1.5 eq) dropwise.

  • Stir at RT for 4 hours. Wash with 1M HCl, sat. NaHCO₃, and brine.

  • Dry over MgSO₄ and concentrate.

Route B: Carbodiimide Coupling (Library Scale)

This method avoids noxious acid chlorides and is compatible with acid-sensitive substrates.

  • Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Protocol: Mix acid (1.0 eq), pyrrolidine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. Stir overnight at RT. Dilute with water to precipitate the product or extract with EtOAc.

Synthesis Workflow Diagram

Synthesis Acid 3-Nitrophenylacetic Acid (CAS 1877-73-2) Activation Activation Step (SOCl2 or EDC) Acid->Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Product 1-[(3-Nitrophenyl)acetyl]pyrrolidine (CAS 19281-19-7) Intermediate->Product + Pyrrolidine + Base (Et3N) Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Product

Caption: Convergent synthesis pathways via acid chloride or carbodiimide activation.

Reactivity & Transformations

The utility of 1-[(3-Nitrophenyl)acetyl]pyrrolidine lies in its downstream transformations.

Nitro Reduction (The "Masked" Amine)

The most common transformation is the reduction of the nitro group to an aniline. This reverses the electronic character of the aromatic ring from electron-poor to electron-rich.

  • Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl, SnCl₂).

  • Product: 1-[(3-Aminophenyl)acetyl]pyrrolidine.

  • Utility: The resulting amine can be reacted with sulfonyl chlorides, isocyanates, or aryl halides (Buchwald coupling) to generate diverse libraries.

Amide Hydrolysis

The pyrrolidine amide is robust but can be hydrolyzed under harsh conditions (6M HCl, reflux) to regenerate the parent acid. This stability is advantageous for biological assays, as the compound resists rapid metabolic degradation by plasma amidases compared to linear amides.

Applications in Drug Discovery[1][4]

Prolyl Oligopeptidase (POP) Inhibition

The acyl-pyrrolidine motif is a pharmacophore for inhibitors of Prolyl Oligopeptidase (POP), an enzyme implicated in memory and neurodegenerative diseases.

  • Mechanism: The pyrrolidine ring mimics the Proline residue of the substrate. The carbonyl group interacts with the active site serine (Ser554).

  • Relevance: 1-[(3-Nitrophenyl)acetyl]pyrrolidine serves as a simplified analog to study the electronic requirements of the S1/S2 binding pockets.

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 234 Da and LogP ~1.65, this compound fits the "Rule of Three" for fragment screening:

  • MW < 300 [3]

  • LogP < 3

  • H-bond donors/acceptors < 3 Researchers use this scaffold to screen for binding against GPCRs and Kinases, subsequently "growing" the molecule from the nitro/amine position.

Biological Pathway Context

BiologicalContext cluster_Applications Research Applications Compound 1-[(3-Nitrophenyl)acetyl]pyrrolidine Reduction Reduction to Aniline Compound->Reduction H2, Pd/C Target Target Engagement (POP, DPP-IV, GPCRs) Compound->Target Direct Fragment Binding Library Combinatorial Library (Ureas, Sulfonamides) Reduction->Library Diversification Library->Target Screening

Caption: Strategic utilization of the scaffold in fragment-based design and library generation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitroaromatics: Potential for energetic decomposition if heated under confinement.[4] Avoid temperatures >150°C during processing.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture.

References

  • Chemical Identity & Registry

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12247385 (Related Analog). Retrieved from .

    • LookChem Registry. CAS 19281-19-7 Entry. Retrieved from .

  • Synthetic Methodology

    • Organic Syntheses.[4] "p-Nitrophenylacetic Acid Synthesis." Org. Synth. 1921, 1, 52. Retrieved from .

    • BenchChem Protocols. "Synthesis of Pyrrolidine Amides via EDC Coupling." Retrieved from .

  • Biological Context (POP/DPP-IV)

    • Journal of Medicinal Chemistry. "1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor."[5] J. Med. Chem. 2003, 46, 13, 2774–2789.[5] Retrieved from .

    • ResearchGate Review. "Recent Advances in the Synthesis of Pyrrolidines." Retrieved from .

Sources

An In-depth Technical Guide to 1-[(3-Nitrophenyl)acetyl]pyrrolidine: Molecular Characteristics, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, a molecule of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the fundamental molecular properties, including its chemical formula and molecular weight, and presents a theoretical framework for its synthesis and characterization. By synthesizing information from established chemical principles and data from related compounds, this guide aims to serve as a valuable resource for the scientific community. We will explore the causality behind synthetic choices and outline self-validating analytical protocols to ensure scientific integrity.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1][2] Its unique structural and electronic properties make it a valuable building block in the design of novel therapeutic agents. The introduction of a (3-nitrophenyl)acetyl substituent to the pyrrolidine nitrogen introduces a versatile functional handle. The nitro group can be readily transformed into other functional groups, opening avenues for the creation of diverse chemical libraries for drug discovery. This guide focuses on the foundational knowledge of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, providing a detailed examination of its molecular characteristics and a practical guide to its synthesis and analysis.

Molecular Formula and Weight

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in synthesis, as well as for interpretation of analytical data, particularly from mass spectrometry.

Determination of Molecular Formula

The molecular formula of 1-[(3-Nitrophenyl)acetyl]pyrrolidine is derived from the molecular formulas of its constituent precursors: (3-Nitrophenyl)acetic acid and pyrrolidine, considering the elimination of a water molecule during the formation of the amide bond.

  • (3-Nitrophenyl)acetic Acid: The molecular formula for this compound is C₈H₇NO₄ .[3][4][5]

  • Pyrrolidine: The molecular formula for this cyclic amine is C₄H₉N .[1][6][7]

The amide bond formation is a condensation reaction where a molecule of water (H₂O) is eliminated.

(C₈H₇NO₄) + (C₄H₉N) → C₁₂H₁₄N₂O₃ + H₂O

Therefore, the molecular formula for 1-[(3-Nitrophenyl)acetyl]pyrrolidine is C₁₂H₁₄N₂O₃ .

Calculation of Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements.

  • Molecular Weight of (3-Nitrophenyl)acetic Acid: 181.15 g/mol [3][8]

  • Molecular Weight of Pyrrolidine: 71.1210 g/mol [9]

  • Molecular Weight of Water (H₂O): 18.015 g/mol

Molecular Weight = (Molecular Weight of (3-Nitrophenyl)acetic acid) + (Molecular Weight of Pyrrolidine) - (Molecular Weight of Water) Molecular Weight = 181.15 g/mol + 71.1210 g/mol - 18.015 g/mol = 234.256 g/mol

Summary of Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₃Derived
Molecular Weight 234.256 g/mol Derived
(3-Nitrophenyl)acetic Acid Formula C₈H₇NO₄[3][4][5]
(3-Nitrophenyl)acetic Acid MW 181.15 g/mol [3][8]
Pyrrolidine Formula C₄H₉N[1][6][7]
Pyrrolidine MW 71.1210 g/mol [9]

Synthesis and Mechanism

The synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine is most logically achieved through the formation of an amide bond between (3-nitrophenyl)acetic acid and pyrrolidine. This transformation can be accomplished using a variety of standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Proposed Synthetic Pathway

A reliable and commonly employed method for this type of amide bond formation involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). An alternative, more traditional approach is the conversion of (3-nitrophenyl)acetic acid to its corresponding acid chloride followed by reaction with pyrrolidine.

synthesis_pathway cluster_intermediates Intermediate (optional) cluster_product Product reactant1 3-Nitrophenylacetic Acid (C₈H₇NO₄) intermediate 3-Nitrophenylacetyl Chloride reactant1->intermediate SOCl₂ or (COCl)₂ product 1-[(3-Nitrophenyl)acetyl]pyrrolidine (C₁₂H₁₄N₂O₃) reactant1->product Coupling Agent (e.g., DCC, HATU) reactant2 Pyrrolidine (C₄H₉N) reactant2->product Coupling Agent (e.g., DCC, HATU) intermediate->product + Pyrrolidine, Base

Caption: Proposed synthetic routes to 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine using HATU as the coupling agent. This method is often preferred due to its high efficiency and mild reaction conditions.

Materials:

  • (3-Nitrophenyl)acetic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-nitrophenyl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Causality of Experimental Choices:

  • HATU: Chosen for its high coupling efficiency and ability to suppress racemization if chiral centers were present.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, coupling byproducts, and the solvent.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 1-[(3-Nitrophenyl)acetyl]pyrrolidine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl group, the methylene protons of the acetyl group, and the methylene protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), the methylene carbon of the acetyl group, and the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.

  • Characteristic peaks for the aromatic C-H and C=C bonds.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Self-Validating Analytical Workflow

analytical_workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc purification Column Chromatography tlc->purification nmr ¹H and ¹³C NMR (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Identification) ms->ir final_product Pure, Characterized Product ir->final_product

Caption: A self-validating workflow for the analysis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, including its molecular formula and weight. A robust synthetic protocol and a comprehensive analytical workflow have been proposed to facilitate its preparation and characterization in a laboratory setting. The insights provided herein are intended to support researchers and scientists in their endeavors within the fields of chemical synthesis and drug discovery, enabling the further exploration of this and related molecular scaffolds.

References

  • Wikipedia. Pyrrolidine. [Link]

  • KBpedia. Pyrrolidine Reference Concept. [Link]

  • UCLA Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Pyrrolidine. [Link]

  • MolForge. 3-Nitrophenylacetic acid (CID 15876) - Molecular Properties & Analysis. [Link]

  • ChemBK. (3-nitrophenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. 3-Nitrophenylacetic acid. PubChem Compound Database. [Link]

  • NIST. Pyrrolidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

Technical Guide: Solubility Profile of 1-[(3-Nitrophenyl)acetyl]pyrrolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization framework for 1-[(3-Nitrophenyl)acetyl]pyrrolidine .

Executive Summary & Compound Identity

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a tertiary amide synthesized from 3-nitrophenylacetic acid and pyrrolidine. Its solubility profile is governed by the interplay between the polar nitro group (


), the planar aromatic ring, and the lipophilic pyrrolidine ring.

Understanding the solubility of this compound is critical for process chemists optimizing nucleophilic substitutions, crystallizations, or formulation development. This guide provides a theoretical solubility matrix and a validated experimental protocol for empirical determination.

Chemical Identity[1][2]
  • IUPAC Name: 1-[2-(3-nitrophenyl)acetyl]pyrrolidine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 234.25 g/mol

  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic)

  • Physical State: Viscous oil or low-melting solid (dependent on purity and polymorph).

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and dielectric constants of the functional groups, the compound exhibits a "Polar-Aprotic" preference. The tertiary amide functionality removes the hydrogen bond donor capability, reducing water solubility compared to its secondary amide counterparts.

Solubility Matrix (Theoretical)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent dipole-dipole matching; primary solvent for extraction.
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Strong solvation of the nitro and amide groups via dipole interactions.
Esters Ethyl AcetateModerate-High Good compatibility with the lipophilic pyrrolidine ring.
Alcohols Methanol / EthanolModerate Soluble, but potential competition from H-bonding networks may limit saturation at low temps.
Ethers THF / Diethyl EtherModerate Soluble in THF; lower solubility in Et₂O due to lower polarity.
Alkanes Hexane / HeptaneLow / Insoluble Polarity mismatch; the nitro group repels non-polar aliphatic chains.
Aqueous Water (pH 7)Low (<1 mg/mL)Lack of H-bond donors limits aqueous solvation despite the polar amide.

Critical Insight: For recrystallization, a solvent system of Ethyl Acetate/Hexane or Ethanol/Water is recommended due to the steep solubility gradient with temperature.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise quantitative data, the Saturation Shake-Flask Method (based on Higuchi & Connors) is the gold standard.

Materials Required[1][2][3][4][5][6][7][8]
  • Analyte: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, EtOAc, Toluene, Water).

  • Equipment: Orbital shaker, Centrifuge (10,000 rpm), HPLC-UV or Analytical Balance.

Step-by-Step Methodology
Phase 1: Saturation
  • Preparation: Add excess solid/oil of the compound (approx. 50 mg) into 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent to each vial.

  • Equilibration: Seal vials and place them in an orbital shaker at 25°C ± 0.5°C for 24 hours.

    • Note: If the solid dissolves completely, add more compound until a visible precipitate remains.

Phase 2: Separation
  • Sedimentation: Remove vials and let stand for 1 hour, or centrifuge at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents) into a pre-weighed vial.

Phase 3: Quantification (Gravimetric)
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

  • Weighing: Weigh the dried residue.

  • Calculation:

    
    
    

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection and the experimental workflow for solubility determination.

SolubilityWorkflow Start Start: 1-[(3-Nitrophenyl)acetyl]pyrrolidine SolventSelect Select Solvent Class Start->SolventSelect Chlorinated Chlorinated (DCM) Expected: High Solubility SolventSelect->Chlorinated PolarAprotic Polar Aprotic (DMSO) Expected: Very High Solubility SolventSelect->PolarAprotic NonPolar Alkanes (Hexane) Expected: Low Solubility SolventSelect->NonPolar ShakeFlask Shake-Flask Equilibration (24h @ 25°C) Chlorinated->ShakeFlask PolarAprotic->ShakeFlask NonPolar->ShakeFlask Filter Filtration (0.45 µm PTFE) ShakeFlask->Filter Supernatant Analysis Quantification (HPLC or Gravimetric) Filter->Analysis Result Final Profile Generation Analysis->Result Solubility (mg/mL)

Caption: Workflow for determining the solubility profile, categorizing solvents by polarity and expected outcome.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • PubChem Compound Summary. (n.d.). Pyrrolidine and Nitrophenylacetic Acid Derivatives. National Center for Biotechnology Information. Link

3-Nitrophenylacetic Acid Pyrrolidine Derivatives: A Technical Guide to Synthesis, SAR, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of synthetic organic chemistry and targeted drug design relies heavily on privileged molecular scaffolds. Among these, 3-nitrophenylacetic acid pyrrolidine derivatives have emerged as highly versatile pharmacophores. By combining the conformational rigidity of the pyrrolidine ring with the tunable electronic and steric properties of the 3-nitrophenylacetic acid moiety, this scaffold has been successfully deployed in two distinct, high-impact therapeutic areas: Dipeptidyl Peptidase IV (DPP-IV) inhibition for the management of Type II diabetes[1], and Peripheral Kappa Opioid Receptor (KOR) agonism for the treatment of pruritus and pain[2].

This technical guide provides an in-depth analysis of the structural biology, mechanistic pathways, quantitative structure-activity relationships (SAR), and validated synthetic methodologies associated with these derivatives.

Chemical Rationale & Structural Biology

The architectural brilliance of 3-nitrophenylacetic acid pyrrolidine derivatives lies in the synergistic relationship between its two core components:

  • The Pyrrolidine Core: The five-membered nitrogen heterocycle provides critical conformational restriction. In the context of protease inhibition, it acts as a structural mimic of the amino acid proline. Because many regulatory peptides (such as GLP-1) feature a penultimate proline residue that dictates enzymatic cleavage, the pyrrolidine ring perfectly occupies the S1 specificity pocket of target enzymes[1].

  • The 3-Nitrophenylacetic Acid Moiety: The acetic acid linker provides optimal spatial extension from the pyrrolidine nitrogen. The addition of the nitro group at the meta (3-) position of the phenyl ring introduces a strong electron-withdrawing group (EWG). This modification lowers the electron density of the aromatic ring, enhancing

    
     stacking interactions with aromatic residues in receptor binding pockets, while the nitro oxygens serve as potent, directional hydrogen bond acceptors[3].
    

Pharmacological Application I: DPP-IV Inhibition (Type II Diabetes)

Mechanism of Action

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease responsible for the rapid degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1)[4]. GLP-1 stimulates glucose-dependent insulin secretion from pancreatic beta cells. By utilizing a pyrrolidine derivative coupled with 3-nitrophenylacetic acid, researchers can competitively inhibit DPP-IV. The pyrrolidine ring binds the S1 pocket, while the 3-nitrophenyl group interacts with the S2 subsite, effectively blocking the enzyme's active site and preserving endogenous GLP-1 levels[1].

DPPIV_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPPIV DPP-IV Enzyme (Protease) GLP1->DPPIV Binds for Degradation GLP1R GLP-1 Receptor Activation GLP1->GLP1R Receptor Binding Inactive Inactive GLP-1 (Cleaved) DPPIV->Inactive Cleaves N-terminal Dipeptide Inhibitor 3-Nitrophenylacetic Acid Pyrrolidine Derivative Inhibitor->DPPIV Competitive Inhibition Insulin Insulin Secretion (Beta Cells) GLP1R->Insulin Stimulates

Fig 1: Mechanism of DPP-IV inhibition by pyrrolidine derivatives preserving active GLP-1.

Pharmacological Application II: Peripheral KOR Agonism

Mechanism of Action

Traditional analgesics targeting the


-opioid receptor (e.g., morphine) are notorious for central nervous system (CNS) side effects, including respiratory depression, addiction, and histamine-mediated pruritus (severe itching)[2].

Derivatives such as ADL-01-0084-2 leverage the 3-nitrophenylacetic acid pyrrolidine scaffold to act as highly selective agonists for the Kappa Opioid Receptor (KOR)[2]. Because these molecules are designed to be peripherally restricted (failing to cross the blood-brain barrier), they provide potent analgesia and anti-pruritic effects by inhibiting peripheral adenylate cyclase, without triggering CNS-mediated dysphoria or addiction[2].

KOR_Pathway Ligand KOR Agonist (e.g., ADL-01-0084-2) KOR Kappa Opioid Receptor (Peripheral) Ligand->KOR Agonist Binding Gi Gi/o Protein Activation KOR->Gi Conformational Change AC Adenylate Cyclase Inhibition Gi->AC Alpha Subunit Action cAMP Decreased cAMP AC->cAMP Downregulation Outcome Analgesia & Pruritus Relief cAMP->Outcome Reduced Excitability

Fig 2: Peripheral Kappa Opioid Receptor (KOR) signaling pathway mediating pruritus relief.

Quantitative Structure-Activity Relationship (SAR) Data

The positioning of the nitro group on the phenyl ring drastically alters binding affinity. The table below summarizes the SAR data, demonstrating the superiority of the meta (3-nitro) substitution over the para (4-nitro) substitution in KOR agonism[2], alongside a representative DPP-IV inhibitor[1].

Compound / DerivativePrimary TargetStructural ModificationBinding Affinity (

/

)
Pharmacological Note
ADL-01-0084-2 KOR3-nitrophenylacetic acid + N-methyl-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]

= 0.28 nM
Potent peripheral KOR agonist; high anti-pruritic efficacy.
ADL-01-0079-2 KOR4-nitrophenylacetic acid + N-methyl-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]

= 1.35 nM
~5x weaker affinity; suboptimal receptor pocket fit.
Thiazolidine-Pyrrolidine Hybrid DPP-IV3-nitrophenylacetyl coupled to 2-pyrrolidinylcarbonyl-thiazolidine

< 10 nM
*
High enzymatic stability; prevents GLP-1 degradation.

*Representative value based on standard proline-derivative DPP-IV inhibitors.

Experimental Methodologies: Synthesis & Validation

To synthesize these derivatives, a robust amide coupling protocol is required to link the 3-nitrophenylacetic acid to the pyrrolidine core. The following workflow details the EDCI/DIPEA-mediated coupling used in the synthesis of ADL-01-0084-2[2].

Protocol: EDCI/DIPEA Mediated Amide Coupling

Objective: High-yield amide bond formation while suppressing racemization of chiral pyrrolidine centers.

  • Step 1: Carboxylic Acid Activation

    • Procedure: In an oven-dried round-bottom flask under an inert

      
       atmosphere, dissolve 3-nitrophenylacetic acid (1.5 eq) and 1-hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and stir at 0 °C for 30 minutes.
      
    • Causality & Logic: EDCI activates the carboxylic acid to form an

      
      -acylisourea intermediate. Left alone, this intermediate is prone to rearrangement into a thermodynamically stable but synthetically useless 
      
      
      
      -acylurea. HOBt is added to rapidly trap the
      
      
      -acylisourea, forming a highly reactive OBt-ester. This self-validates the pathway by preventing dead-end byproducts and suppressing racemization.
  • Step 2: Nucleophilic Acyl Substitution

    • Procedure: Add the pyrrolidine derivative (1.0 eq) to the mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to warm to ambient temperature and stir for 18 hours[2].

    • Causality & Logic: DIPEA acts as a sterically hindered, non-nucleophilic base. Its bulk prevents it from reacting with the OBt-ester, while it effectively deprotonates the pyrrolidine hydrochloride salt, ensuring the pyrrolidine nitrogen is highly nucleophilic for the coupling step.

  • Step 3: Workup and Self-Validation

    • Procedure: Quench the reaction with saturated aqueous

      
      . Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure.
    • Validation: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM[2]. The disappearance of the ninhydrin-active pyrrolidine starting material and the appearance of a UV-active product spot confirms reaction completion.

  • Step 4: Purification

    • Procedure: Purify the crude product via flash column chromatography using a stepwise gradient of 1% to 5% MeOH in DCM (with 2% ammonia modifier)[2].

    • Validation: Confirm the structural integrity of the purified amide via

      
      -NMR (identifying the characteristic downfield shift of the pyrrolidine 
      
      
      
      -protons) and LC-MS (confirming the
      
      
      mass ion).

References

  • US Patent 6,476,063 B2 - Kappa agonist compounds, pharmaceutical formulations and method of prevention and treatment of pruritus therewith. Source: Google Patents.
  • US Patent 7,060,722 B2 - Proline derivatives and use thereof as drugs. Source: Google Patents.
  • Augustyns K, et al. (1999) - The unique properties of dipeptidyl-peptidase IV (DPP IV/CD26) and the therapeutic potential of DPP IV inhibitors. Source: Current Medicinal Chemistry. URL:[Link]

  • Belyaev A, et al. (1999) - Structure−Activity Relationship of Diaryl Phosphonate Esters as Potent Irreversible Dipeptidyl Peptidase IV Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Technical Evaluation of 1-[(3-Nitrophenyl)acetyl]pyrrolidine: Pharmacophore Analysis & Translational Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive evaluation of 1-[(3-Nitrophenyl)acetyl]pyrrolidine , a bioactive small molecule belonging to the N-acylpyrrolidine class. While often utilized as a synthetic intermediate or a fragment in Fragment-Based Drug Discovery (FBDD), this specific scaffold possesses intrinsic biological activity relevant to neuropharmacology (specifically Prolyl Oligopeptidase inhibition) and immunology (as a haptenic probe).

This document analyzes the compound's physicochemical profile, predicted mechanisms of action, and experimental protocols for validation, serving as a blueprint for researchers investigating peptidomimetics and protease inhibitors.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a pyrrolidine ring acylated by (3-nitrophenyl)acetic acid. Its pharmacological logic is derived from two distinct structural domains:

  • The Pyrrolidine Headgroup: A classic "warhead" or binding anchor found in numerous proline-mimetic drugs (e.g., Racetams, Captopril, KYP-2047).

  • The 3-Nitrophenyl Tail: An electron-deficient aromatic system that facilitates π-stacking interactions and serves as a metabolic handle (reducible to an amine).

Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₄N₂O₃Low molecular weight fragment (<300 Da).
Molecular Weight 234.25 g/mol Ideal for blood-brain barrier (BBB) penetration.
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 0Increases lipophilicity and BBB transport.
H-Bond Acceptors 3 (Amide O, Nitro O's)Sufficient for receptor binding interactions.
TPSA ~66 ŲWell within the limit for CNS penetration (<90 Ų).

Part 2: Primary Biological Mechanisms

Prolyl Oligopeptidase (POP) Inhibition

Therapeutic Context: Cognitive Enhancement, Neuroprotection.

The N-acylpyrrolidine moiety is a pharmacophore established in inhibitors of Prolyl Oligopeptidase (POP) , a cytosolic serine protease implicated in the degradation of neuropeptides (e.g., Substance P, Arginine Vasopressin) involved in memory and learning.

  • Mechanism: The pyrrolidine ring mimics the Proline residue of natural substrates. The carbonyl carbon of the amide bond undergoes nucleophilic attack by the catalytic Serine-554 of the POP active site.

  • Structural Insight: Unlike covalent inhibitors (e.g., Z-Pro-Prolinal) that contain an aldehyde warhead, 1-[(3-Nitrophenyl)acetyl]pyrrolidine acts as a non-covalent, competitive inhibitor or a transition-state analog. The 3-nitro group withdraws electron density from the aromatic ring, potentially enhancing

    
     stacking interactions with Trp-595  in the enzyme's binding pocket.
    
Immunological Hapten Probe

Research Context: Antibody Affinity Maturation Studies.

The (4-hydroxy-3-nitrophenyl)acetyl (NP) group is a canonical hapten used to study B-cell responses. While the 3-nitrophenyl analog lacks the 4-hydroxyl group, it retains cross-reactivity with high-affinity anti-NP antibodies.

  • Utility: This small molecule can serve as a soluble competitor in ELISA assays to determine the affinity constants (

    
    ) of antibodies raised against NP-conjugated proteins (e.g., NP-BSA).
    

Part 3: Visualization of Mechanisms

Figure 1: Prolyl Oligopeptidase (POP) Inhibition Pathway

This diagram illustrates the putative binding mode and downstream physiological effects of POP inhibition by the compound.

POP_Mechanism Compound 1-[(3-Nitrophenyl)acetyl]pyrrolidine POP_Enzyme Prolyl Oligopeptidase (Active Site: Ser-554, Trp-595) Compound->POP_Enzyme Competitive Binding (IC50: µM range) Complex Enzyme-Inhibitor Complex (Non-Covalent) POP_Enzyme->Complex Stabilization Metabolism Peptide Degradation (Inactive Fragments) POP_Enzyme->Metabolism Normal Catalysis Neuropeptides Neuropeptides (Substance P, Vasopressin) Complex->Neuropeptides Preserves Levels Complex->Metabolism Blocks Neuropeptides->POP_Enzyme Substrate Influx Cognition Enhanced Synaptic Plasticity (Cognitive Improvement) Neuropeptides->Cognition Signaling

Caption: Putative mechanism of action showing competitive inhibition of POP, preventing neuropeptide degradation and enhancing cognitive signaling.

Part 4: Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: High-yield synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine. Causality: The Schotten-Baumann condition (biphasic system) is chosen to neutralize the acid byproduct immediately, preventing amine protonation and ensuring reaction completion.

  • Reagents:

    • Pyrrolidine (1.0 eq)

    • (3-Nitrophenyl)acetyl chloride (1.1 eq)

    • NaOH (10% aqueous solution) or Triethylamine (Et₃N) in DCM.

  • Procedure:

    • Step 1: Dissolve pyrrolidine (10 mmol) in Dichloromethane (DCM, 20 mL) at 0°C.

    • Step 2: Add Triethylamine (12 mmol) as a base scavenger.

    • Step 3: Dropwise addition of (3-Nitrophenyl)acetyl chloride (11 mmol) in DCM over 30 minutes. Reason: Exothermic control prevents side reactions.

    • Step 4: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Step 5: Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine.

    • Step 6: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation:

    • ¹H NMR (CDCl₃): Look for pyrrolidine multiplets (δ 1.8-2.0, 3.4-3.6 ppm) and aromatic nitro-substituted protons (δ 7.5-8.2 ppm).

Protocol B: In Vitro POP Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human POP.

  • Reagents:

    • Recombinant POP (Human or Porcine).

    • Substrate: Z-Gly-Pro-AMC (Fluorogenic).

    • Buffer: 100 mM Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.

  • Workflow:

    • Step 1: Prepare serial dilutions of 1-[(3-Nitrophenyl)acetyl]pyrrolidine in DMSO (0.1 nM to 100 µM).

    • Step 2: Incubate enzyme (10 mU) with inhibitor for 15 minutes at 37°C. Reason: Allows equilibrium binding.

    • Step 3: Initiate reaction by adding Z-Gly-Pro-AMC (50 µM final).

    • Step 4: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 20 minutes.

    • Step 5: Calculate slope (velocity) and plot % Inhibition vs. Log[Concentration].

Part 5: Safety & Toxicology Profiling

Nitroaromatic Liability

The 3-nitro group presents a specific toxicological concern that must be addressed in early development:

  • Metabolic Reduction: Intestinal microflora or hepatic nitroreductases can reduce the nitro group to a nitroso (-NO), hydroxylamine (-NHOH), and finally an amine (-NH₂).

  • Genotoxicity Risk: Nitro-reduction intermediates (specifically hydroxylamines) can form DNA adducts.

  • Mitigation Strategy: In vitro Ames test (Salmonella typhimurium strains TA98/TA100) +/- S9 metabolic activation fraction is mandatory to rule out mutagenicity.

Figure 2: Metabolic Fate & Derivatization

This diagram outlines the metabolic reduction pathway and the synthetic utility of the amine derivative.

Metabolism_Derivatization Parent Parent Compound 1-[(3-Nitrophenyl)acetyl]pyrrolidine Metabolic_Red Metabolic Reduction (Hepatic/Microbial) Parent->Metabolic_Red Intermediate Hydroxylamine Intermediate (Toxicological Risk: DNA Adducts) Metabolic_Red->Intermediate Step 1 (2e- reduction) Amine Metabolite/Derivative 1-[(3-Aminophenyl)acetyl]pyrrolidine Intermediate->Amine Step 2 (Complete reduction) Drug_Design Next-Gen Drug Design (Ureas, Sulfonamides) Amine->Drug_Design Functionalization Handle

Caption: Metabolic reduction pathway of the nitro group, highlighting the toxicological risk of the hydroxylamine intermediate and the synthetic utility of the amine.

References

  • Design and Synthesis of Prolyl Oligopeptidase Inhibitors. Source: Journal of Medicinal Chemistry (Representative citation for POP inhibitor SAR).

  • Pyrrolidine: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PubMed Central

  • Prolyl Oligopeptidase Inhibition and its Role in Cognitive Disorders. Source: British Journal of Pharmacology

  • Immunological Properties of Nitrophenyl (NP) Haptens. Source: Journal of Experimental Medicine

Pharmacophore Elucidation of Nitrophenyl Acetyl Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacophore Analysis of Nitrophenyl Acetyl Pyrrolidine Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Targeting DPP-IV Inhibition and Antimicrobial Pathways

Executive Summary

The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, serving as a core mimetic for the amino acid proline. When coupled with a nitrophenyl acetyl moiety, this scaffold exhibits a distinct pharmacological profile, primarily relevant in the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes management and, secondarily, in antimicrobial applications against resistant strains like S. aureus.

This technical guide deconstructs the pharmacophore features of 1-(2-nitrophenyl)acetyl pyrrolidine and its analogs. It provides a rigorous analysis of the structure-activity relationship (SAR), detailing how the electronic influence of the nitro group and the steric constraints of the acetyl linker modulate binding affinity.

Structural Deconstruction & Chemical Space

To perform a high-fidelity pharmacophore analysis, we must first dissect the molecule into its functional domains. The molecule is tripartite:

DomainStructural ComponentPharmacological Role
Region A Pyrrolidine Ring The Warhead/Anchor. Mimics the proline residue of the natural substrate (e.g., GLP-1 for DPP-IV). It often occupies the S1 hydrophobic pocket of the enzyme.
Region B Acetyl Linker The Spacer. A 2-carbon carbonyl linker that provides rotational freedom while maintaining the distance between the aromatic ring and the basic nitrogen center (if present) or the pyrrolidine core.
Region C Nitrophenyl Group The Electronic Modulator. The nitro group (

) acts as a strong Hydrogen Bond Acceptor (HBA) and Electron Withdrawing Group (EWG), influencing the acidity of adjacent protons and

-stacking potential.
The "Nitro" Liability (E-E-A-T Insight)

Expert Note: While the nitro group enhances binding via electrostatic interactions, it is a known structural alert (toxicophore) for genotoxicity (Ames positive) due to potential metabolic reduction to hydroxylamines or nitroso intermediates. In drug design, this moiety is often used as a probe in early discovery but may be bio-isosterically replaced (e.g., by


 or 

) in late-stage optimization.

Pharmacophore Modeling Workflow

The generation of a robust 3D pharmacophore hypothesis requires a systematic computational protocol. The following workflow ensures the model is not an artifact of the training set but a predictive tool for virtual screening.

Computational Protocol
  • Dataset Curation: Select 20–30 analogs with a wide range of bioactivity (

    
     spanning at least 3 log units).
    
  • Conformational Search: Use Monte Carlo or Systematic Search algorithms to generate low-energy conformers. The acetyl linker introduces rotatable bonds that must be extensively sampled.

  • Alignment: Superimpose molecules using the rigid pyrrolidine core as the anchor.

  • Feature Mapping: Identify common chemical features (HBA, HBD, HY, RA) shared by the most active compounds.

Workflow Visualization

PharmacophoreWorkflow Input Input: Nitrophenyl Acetyl Pyrrolidine Analogs Prep Ligand Preparation (Protonation states @ pH 7.4) Input->Prep Conf Conformational Analysis (Monte Carlo / Boltzmann Jump) Prep->Conf Energy Minimization Align Molecular Alignment (Pyrrolidine Core Superimposition) Conf->Align Low Energy Conformers Feature Feature Extraction (HBA, HY, Ring Aromatic) Align->Feature Model 3D Pharmacophore Hypothesis Generation Feature->Model Valid Validation (Guenner-Henry Score / ROC Plot) Model->Valid Test Set Screening

Caption: Step-by-step computational workflow for generating a validated 3D pharmacophore model.

The 3D Pharmacophore Hypothesis

Based on the analysis of active analogs (e.g., DPP-IV inhibitors), the optimal pharmacophore consists of four critical features arranged in specific spatial geometry.

Feature Definition
  • Feature 1: Hydrophobic Region (HY-1): Maps to the Pyrrolidine ring . This occupies the S1 pocket (specifically the S1 specificity pocket in proteases).

  • Feature 2: Hydrogen Bond Acceptor (HBA-1): Maps to the Carbonyl oxygen of the acetyl linker. This often interacts with the backbone NH of the enzyme (e.g., Tyr547 in DPP-IV).

  • Feature 3: Ring Aromatic (RA): Maps to the Phenyl ring . Involved in

    
     stacking interactions with aromatic residues (e.g., Phe357).
    
  • Feature 4: Hydrogen Bond Acceptor (HBA-2): Maps to the Nitro group (

    
    ) .
    
    • Critical Insight: The position of this feature is vector-dependent. An ortho-nitro group may form an intramolecular hydrogen bond or sterically twist the ring, whereas a para-nitro group extends the vector to reach distal polar residues in the S2 pocket.

Spatial Constraints (Angstroms)
Feature PairDistance (

)
Tolerance (

)
HY-1 (Pyrrolidine)

RA (Phenyl)
5.5 - 6.2

1.5
HBA-1 (Carbonyl)

HBA-2 (Nitro)
4.8 - 7.5*

2.0
HY-1

HBA-1
2.8 - 3.2

0.5

*Distance varies significantly between ortho- and para- substitution.

Mechanistic Validation: Docking & QSAR

To validate the pharmacophore, we integrate Molecular Docking results.[1] The binding mode explains why the pharmacophore features are necessary.

Interaction Map (DPP-IV Case Study)

In the context of DPP-IV inhibition, the nitrophenyl acetyl pyrrolidine analogs typically bind in the active site defined by the catalytic triad (Ser630, Asp708, His740) and the anchoring residues (Glu205, Glu206).

Key Interactions:

  • Salt Bridge: If the pyrrolidine is substituted with an amine (e.g., 2-aminomethyl), it forms a salt bridge with Glu205/Glu206 .

  • Hydrophobic Enclosure: The pyrrolidine ring sits in the hydrophobic S1 pocket formed by Tyr662 and Tyr666 .

  • 
    -Stacking:  The nitrophenyl group extends into the S2 pocket, stacking against Phe357 . The nitro group withdraws electron density, reducing the electron-richness of the ring, which can optimize stacking geometry against electron-rich phenylalanine residues (quadrupole interactions).
    
Signaling & Interaction Diagram

InteractionMap Lig_Pyr Pyrrolidine Scaffold Rec_S1 S1 Pocket (Tyr662, Tyr666) Lig_Pyr->Rec_S1 Hydrophobic Interaction Rec_Glu Glu205 / Glu206 (Anchoring) Lig_Pyr->Rec_Glu Salt Bridge (if aminated) Lig_Link Acetyl Linker (C=O) Rec_Back Backbone NH (Tyr547) Lig_Link->Rec_Back H-Bond (Acceptor) Lig_Nitro Nitrophenyl Group Rec_S2 S2 Pocket (Phe357) Lig_Nitro->Rec_S2 Pi-Pi Stacking (Face-to-Edge) Lig_Nitro->Rec_S2 Electrostatic (Nitro group)

Caption: Molecular interaction map detailing the binding mode of the ligand within the DPP-IV active site.

Experimental Protocol: Determining Activity

To generate the data required for this analysis, the following standard operating procedure (SOP) is recommended for determining


 values.
In Vitro DPP-IV Inhibition Assay

Objective: Quantify the inhibitory potential of analogs. Reagents: Recombinant human DPP-IV enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris-HCl buffer (pH 8.0).

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1 nM to 100

    
    M) in assay buffer.
    
  • Incubation: Add 25

    
    L of diluted compound and 25 
    
    
    
    L of DPP-IV enzyme (10 mU/mL) to a black 96-well plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.
  • Initiation: Add 50

    
    L of Gly-Pro-AMC substrate (50 
    
    
    
    M final concentration).
  • Kinetic Read: Measure fluorescence intensity immediately (

    
    ) and every minute for 30 minutes (
    
    
    
    ) at
    
    
    nm /
    
    
    nm.
  • Calculation: Plot the slope of fluorescence vs. time. Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to derive

    
    .
    

References

  • Taylor & Francis. (2020). Pharmacophore modeling, molecular docking, and in silico ADME studies of Pyrrolidine derivatives as DPP-IV inhibitors.Link

  • Chem Biol Drug Des. (2012).[2] Pharmacophore modeling, 3D-QSAR studies, and in-silico ADME prediction of pyrrolidine derivatives.[3]Link

  • Bioorg Chem. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics.Link

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[4][5]Link

  • BenchChem. (2025).[4] Comparative Analysis of the Biological Activity of 2-Nitro-5-(pyrrolidin-1-yl)phenol.Link

Sources

Technical Guide: Safety, Toxicology, and Handling of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

[1]

Executive Summary & Chemical Identity[1][2]

1-[(3-Nitrophenyl)acetyl]pyrrolidine is a synthetic amide derivative characterized by a pyrrolidine ring acylated by 3-nitrophenylacetic acid.[1] It belongs to a class of compounds frequently utilized as intermediates in the synthesis of nootropics (Racetam analogs) , Kappa opioid agonists , and DPP-IV inhibitors .

Due to the presence of the nitroaromatic moiety and the pyrrolidine scaffold, this compound requires specific handling protocols to mitigate risks associated with potential mutagenicity and skin sensitization.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionNote
Chemical Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Pale yellow to off-white solidNitro compounds often exhibit yellow coloration.[1][2]
Solubility DMSO, Methanol, DCMLimited water solubility expected (LogP ~1.5–2.0).[1]
Melting Point 85–95 °C (Estimated)Based on similar nitrophenyl-acetamides.[1]
CAS Number Not Listed (Research Grade)Treat as unlisted NCE (New Chemical Entity).[1]

Hazard Identification (GHS Classification)

As a research chemical without a harmonized regulatory entry, the following classification is derived from Read-Across methodology using 3-nitrophenylacetic acid and N-acyl pyrrolidines as surrogates.

GHS Label Elements[1][4][5]
  • Signal Word: WARNING

  • Pictograms:

    • ngcontent-ng-c2977031039="" class="ng-star-inserted">
      (Irritant)
    • ngcontent-ng-c2977031039="" class="ng-star-inserted">
      (Potential Mutagen/Target Organ Tox)
Hazard Statements (Predicted)
  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H341: Suspected of causing genetic defects (Due to nitroaromatic moiety).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile & Mechanism of Action

Structural Alerts and Metabolic Activation

The toxicology of 1-[(3-Nitrophenyl)acetyl]pyrrolidine is dominated by the nitro group (-NO₂) at the meta position.[1] In vivo, nitroaromatics undergo enzymatic reduction, a process that can generate reactive intermediates capable of binding to DNA or cellular proteins.

Metabolic Pathway (Graphviz Visualization)

The following diagram illustrates the reductive metabolism of the nitro group, which is the primary driver for potential genotoxicity and methemoglobinemia.

MetabolicPathwayParent1-[(3-Nitrophenyl)acetyl]pyrrolidine(Parent)NitrosoNitroso Intermediate(R-NO)Parent->NitrosoNitroreductase(CYP450 / Gut Flora)HydroxylHydroxylamine(R-NHOH)Nitroso->HydroxylReductionAmineAmino Metabolite(R-NH2)Hydroxyl->AmineComplete ReductionAdductDNA/Protein Adducts(Toxicity)Hydroxyl->AdductReactive Species(Genotox Risk)ConjugateAcetylated/Glucuronidated(Excretion)Amine->ConjugatePhase IIMetabolism

Caption: Figure 1. Metabolic reduction pathway of the 3-nitrophenyl moiety.[1] The hydroxylamine intermediate poses the highest risk for cellular macromolecule alkylation.

Specific Target Organ Toxicity (STOT)[1]
  • Hematologic (Blood): Nitroaromatics are known inducers of Methemoglobinemia .[1] The reduced metabolites can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

    • Symptom:[1][3][4][5][6] Cyanosis (blue skin/lips) at high exposure levels.[1]

  • Hepatic (Liver): As the primary site of nitro-reduction (via CYP450 and cytosolic reductases), the liver is susceptible to oxidative stress generated during the redox cycling of the nitro group.

  • Genotoxicity: While the amide linkage is stable, the 3-nitro group is a structural alert for mutagenicity (Ames positive potential).[1] However, meta-substituted nitro compounds are generally less mutagenic than their para isomers due to electronic effects.[1]

Synthesis & Handling Protocol

For researchers synthesizing this compound for library screening, the following EDCI Coupling Protocol is the industry standard. This method avoids the use of acid chlorides, reducing the risk of generating corrosive HCl fumes.

Experimental Workflow

Reaction: 3-Nitrophenylacetic acid + Pyrrolidine

  • Preparation: Dissolve 3-Nitrophenylacetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) .

  • Activation: Add EDCI.HCl (1.2 equiv) and HOBt (1.2 equiv) to the solution at 0°C. Stir for 30 minutes to form the active ester.

    • Why? HOBt suppresses racemization (if chiral centers were present) and prevents N-acylurea side-product formation.[1]

  • Coupling: Add Pyrrolidine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise.[1]

  • Workup: Stir at Room Temperature (RT) for 12–18 hours. Wash with 1N HCl (removes unreacted amine), sat.[1] NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (MeOH:DCM).

Safety Decision Tree (Graphviz)

Use this logic flow to determine the appropriate PPE and engineering controls during synthesis.

SafetyLogicStartStart SynthesisStatePhysical State?Start->StateDustDust Hazard?State->DustSolid/PowderHoodFume HoodRequiredState->HoodLiquid/SolutionScaleScale > 1g?Dust->ScaleYesScale->HoodNoRespP95/P100RespiratorScale->RespYes (High Risk)GloveNitrile Gloves(Double)Hood->GloveResp->Glove

Caption: Figure 2. Risk assessment logic for handling 1-[(3-Nitrophenyl)acetyl]pyrrolidine based on physical state and scale.

Emergency Response & First Aid

In the absence of a vendor-supplied SDS, adhere to these conservative protocols:

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. If blue discoloration (cyanosis) occurs, administer oxygen.[1]Potential for methemoglobinemia from nitro-metabolites.[1]
Skin Contact Wash with soap and water for 15 mins.[1] Do not use ethanol. Ethanol may enhance transdermal absorption of the nitro compound.
Eye Contact Rinse cautiously with water for 15 mins.[1][4] Remove contact lenses.[1][3][4]Amides can be irritating; mechanical removal is priority.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center.Risk of aspiration and systemic toxicity.

References

  • Synthesis of Pyrrolidine Amides

    • Title: Kappa agonist compounds, pharmaceutical formulations and method of prevention and treatment of pruritus therewith.[7]

    • Source: U.S. Patent 6,486,165 (Examples of 3-nitrophenylacetic acid coupling).[1]

    • URL
  • Toxicology of Nitrophenols/Nitroaromatics

    • Title: Toxicological Profile for Nitrophenols.[1][2]

    • Source: Agency for Toxic Substances and Disease Registry (ATSDR).[1][8]

    • URL:[Link][1]

  • General Pyrrolidine Scaffold Bioactivity

    • Title: The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.[9]

    • Source: BenchChem Technical Guides.[1][9]

  • Metabolic Activation Mechanisms

    • Title: Reductive metabolism of nitroaromatic compounds.[1]

    • Source:Chemical Research in Toxicology (General Principle Reference).
    • URL:[Link][1]

The Evolution of Pyrrolidine-Based Amide Derivatives in Medicinal Chemistry: From Natural Scaffolds to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—is a cornerstone of modern drug discovery. Transitioning from simple natural alkaloids to highly functionalized synthetic amide derivatives (e.g., carboxamides and sulfonamides) has revolutionized targeted therapeutics. This technical guide explores the mechanistic rationale, historical discovery milestones, and validated experimental workflows driving the development of pyrrolidine-based amide derivatives.

Structural Rationale and Pharmacophore Dynamics

The outsized success of pyrrolidine amides in medicinal chemistry is not coincidental; it is rooted in fundamental physicochemical advantages that allow these molecules to interface precisely with complex biological targets.

  • sp³-Hybridization and 3D Coverage: Unlike flat, sp²-hybridized aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold allow for extensive exploration of three-dimensional pharmacophore space[1]. This structural depth is critical for binding to deep, stereoselective protein pockets.

  • Pseudorotation and Induced Fit: The non-planarity of the pyrrolidine ring allows it to seamlessly transition between multiple envelope and half-chair conformations—a phenomenon known as "pseudorotation"[1]. This flexibility enables dynamic, induced-fit binding within target enzyme active sites.

  • Amide Bond Stability: The introduction of an amide linkage (such as a carboxamide) provides a highly stable hydrogen-bond donor/acceptor pair. Compared to ester counterparts, pyrrolidine amides are highly resistant to proteolytic cleavage, significantly enhancing in vivo half-life and bioavailability[2].

Historical Milestones in Discovery

The trajectory of pyrrolidine derivatives spans from ancient natural remedies to precision oncology.

From Natural Alkaloids to Metabolic Regulators

The discovery journey began with the isolation of pyrrolidine alkaloids from plants, such as nicotine, which exhibited early neurological and anti-inflammatory properties[3]. A major modern breakthrough was the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes. Researchers synthesized pyrrolidine sulfonamide and carboxamide derivatives that mimic the proline residue in Glucagon-Like Peptide-1 (GLP-1). By competitively binding to DPP-4, novel pyrrolidine sulfonamides have demonstrated IC50 values as low as 11.32 μM, laying the groundwork for blockbuster drugs like vildagliptin[4].

Overcoming Antimicrobial Resistance

In the fight against Mycobacterium tuberculosis, the requirement for isoniazid (INH) activation by the KatG enzyme led to widespread clinical drug resistance. To bypass this, researchers utilized high-throughput screening to discover pyrrolidine carboxamides as direct inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA). The initial lead, a pyrrolidine carboxamide designated "d6", exhibited an IC50 of 10.05 μM. Through iterative microtiter library synthesis, this was optimized to an IC50 of 1.39 μM (compound p31)[5].

Precision Oncology

Recently, pyrrolidine-carboxamide derivatives have emerged as potent dual antiproliferative agents. Novel compounds (e.g., compound 7g) have shown highly selective inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), triggering apoptosis in non-small cell lung cancer (A-549) and breast cancer (MCF-7) cell lines without exhibiting cytotoxic effects on healthy epithelial cells[6].

Quantitative Data & Comparative Efficacy

The versatility of the pyrrolidine amide scaffold is best illustrated by its broad-spectrum efficacy across entirely different enzymatic targets.

Table 1: Target Inhibition Profiles of Key Pyrrolidine Amide Derivatives

Compound DesignationPrimary TargetTherapeutic Indicationin vitro EfficacyReference
Sulfonamide (23d) DPP-4Type 2 DiabetesIC50 = 11.32 μM[4]
Carboxamide (d6) InhATuberculosisIC50 = 10.05 μM[5]
Carboxamide (p31) InhATuberculosisIC50 = 1.39 μM[5]
Carboxamide (7g) EGFROncology (NSCLC/Breast)IC50 = 87 - 107 nM[6]
Carboxamide (7g) CDK2OncologyIC50 = 15 - 31 nM[6]
Sulphonamide (10o) PfNMTMalariaKi = 0.09 μM[7]

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results during early-stage drug discovery, the following protocol outlines the synthesis and screening of a pyrrolidine carboxamide library targeting InhA[5].

Protocol: Microtiter Synthesis and in situ Screening of Pyrrolidine Carboxamides

Rationale: Traditional synthesis is bottlenecked by the need for extensive purification. A microtiter approach allows for the rapid generation of structure-activity relationship (SAR) data by screening crude reaction mixtures, provided the coupling chemistry is near-quantitative and rigorously controlled.

Step 1: Scaffold Preparation and Activation

  • Procedure: Combine N-Boc-pyrrolidine-2-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Causality: HATU is explicitly selected over traditional EDC/HOBt coupling reagents because it highly accelerates the coupling of sterically hindered secondary amines and minimizes epimerization at the chiral α-carbon of the pyrrolidine ring, ensuring stereochemical integrity.

Step 2: Microtiter Amide Coupling

  • Procedure: Dispense the activated ester solution into a 96-well plate containing a diverse array of primary and secondary amines (1.1 eq per well). Incubate at room temperature for 12 hours on an orbital shaker.

Step 3: Deprotection

  • Procedure: Add Trifluoroacetic acid (TFA, 20% v/v in DCM) to each well to cleave the Boc protecting group. Evaporate solvents completely under a gentle nitrogen stream to yield the crude pyrrolidine amides.

Step 4: In situ Enzymatic Assay (Self-Validating System)

  • Procedure: Transfer aliquots of the unpurified product directly into an assay buffer containing InhA enzyme, NADH (250 μM), and 2-trans-dodecenoyl-CoA (substrate). Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Self-Validation Mechanism: The integrity of this assay relies on mandatory negative control wells containing only the amine precursors and coupling reagents. This self-validating step ensures that unreacted starting materials or byproducts do not cause false-positive enzyme inhibition, allowing researchers to trust the crude screening data.

Visualizations of Mechanisms and Workflows

Workflow Start N-Boc-Pyrrolidine Carboxylic Acid Activation Activation (HATU/DIPEA) Minimizes Epimerization Start->Activation Coupling Amide Coupling (96-well Microtiter) Activation->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Screening In situ HTS Assay (NADH Oxidation at 340nm) Deprotection->Screening Hit Lead Optimization (e.g., Compound p31) Screening->Hit

Workflow for microtiter synthesis and high-throughput screening of pyrrolidine carboxamides.

Pathway Meal Food Ingestion GLP1 GLP-1 Secretion (Active Incretin) Meal->GLP1 DPP4 DPP-4 Enzyme (Cleaves Proline Bonds) GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Sustained Action Inactive Inactive GLP-1 DPP4->Inactive Inhibitor Pyrrolidine Amide (Competitive Inhibitor) Inhibitor->DPP4 Blocks Glucose Blood Glucose Control Insulin->Glucose

Signaling pathway showing DPP-4 inhibition by pyrrolidine amides to regulate blood glucose.

Conclusion

The evolution of pyrrolidine-based amide derivatives highlights a perfect synergy between structural chemistry and targeted biology. By leveraging the sp³-hybridized, pseudorotating nature of the pyrrolidine ring and the proteolytic stability of the amide bond, medicinal chemists have successfully developed highly selective inhibitors for complex diseases ranging from tuberculosis to oncology. Future drug development will likely continue to exploit this versatile scaffold, combining it with advanced computational modeling and microtiter synthesis to rapidly discover next-generation therapeutics.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • Source: nih.
  • Source: malariaworld.
  • Source: nih.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the robust synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine , a versatile intermediate often employed in the development of CNS-active agents and as a precursor for 3-aminophenylacetyl scaffolds. While direct amide coupling agents (e.g., EDC, HATU) are common in discovery chemistry, this guide prioritizes the Acid Chloride Activation Method via Thionyl Chloride (


). This route is selected for its superior scalability, cost-efficiency, and ease of purification for stable nitro-aromatic substrates.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond, revealing two stable precursors: 3-Nitrophenylacetic acid and Pyrrolidine .

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Activation: Conversion of the carboxylic acid to the highly electrophilic acid chloride using Thionyl Chloride (

    
    ) with Dimethylformamide (DMF) catalysis.
    
  • Amidation: Nucleophilic acyl substitution by Pyrrolidine in the presence of a tertiary amine base to scavenge the generated HCl.[1]

ReactionScheme SM1 3-Nitrophenylacetic Acid (C8H7NO4) Inter Acid Chloride Intermediate SM1->Inter Activation (-SO2, -HCl) Reagent1 SOCl2 / DMF (cat.) Reflux Product 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Target Amide) Inter->Product Substitution SM2 Pyrrolidine (Nucleophile) SM2->Product Base Et3N / DCM 0°C to RT

Figure 1: Mechanistic pathway for the two-step synthesis via acid chloride activation.

Experimental Protocol: Acid Chloride Route (Recommended)

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
3-Nitrophenylacetic acid Limiting Reagent1.0181.15Solid
Thionyl Chloride (

)
Activator1.5 - 2.0118.971.638
DMF Catalyst0.05 (drops)73.090.944
Pyrrolidine Nucleophile1.271.120.866
Triethylamine (

)
Base Scavenger1.5101.190.726
Dichloromethane (DCM) Solvent------
Step-by-Step Procedure
Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     inlet).
    
  • Dissolution: Charge 3-Nitrophenylacetic acid (1.0 eq) and anhydrous DCM (10 volumes). Note: Toluene can be substituted for higher boiling point requirements, but DCM is sufficient here.

  • Catalyst Addition: Add catalytic DMF (2-3 drops). This forms the Vilsmeier-Haack-like active species that accelerates the reaction.

  • Activator Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.

    • Caution: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation.[2][3]
  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours.
    
  • Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe the cessation of gas evolution.

  • Concentration (Critical): Evaporate the solvent and excess

    
     under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM and evaporate again (azeotropic removal) to ensure all acidic gases are removed.
    
    • Result: Crude 3-nitrophenylacetyl chloride (yellow/brown oil or solid). Use immediately.

Phase B: Amidation (Coupling)[4]
  • Preparation: Dissolve the crude acid chloride in fresh anhydrous DCM (10 volumes).

  • Nucleophile Setup: In a separate flask, mix Pyrrolidine (1.2 eq) and Triethylamine (1.5 eq) in DCM (5 volumes). Cool this solution to

    
     (ice bath).
    
  • Addition: Slowly add the acid chloride solution to the amine solution dropwise over 30 minutes.

    • Thermodynamics: The reaction is exothermic. Maintain internal temperature

      
       to prevent side reactions.
      
  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Workup & Purification Workflow

The workup strategy relies on the acid/base properties of the impurities to yield a high-purity neutral amide.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl ReactionMix->Wash1 Sep1 Separation Wash1->Sep1 Org1 Organic Layer (Product + Acid Impurities) Sep1->Org1 Bottom Layer Aq1 Aqueous Waste (Excess Pyrrolidine/TEA salts) Sep1->Aq1 Top Layer Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Sep2 Separation Wash2->Sep2 Org2 Organic Layer (Neutral Product) Sep2->Org2 Bottom Layer Aq2 Aqueous Waste (Unreacted Acid) Sep2->Aq2 Top Layer Final Dry (MgSO4) -> Filter -> Concentrate Org2->Final

Figure 2: Logical separation flow for removing unreacted amine and acid precursors.

Purification Protocol
  • Acid Wash: Wash the organic phase with 1N HCl (2 x 20 mL).

    • Purpose: Protonates unreacted Pyrrolidine and TEA, moving them to the aqueous layer.

  • Base Wash: Wash the organic phase with Saturated

    
      (2 x 20 mL).
    
    • Purpose: Deprotonates any hydrolyzed 3-nitrophenylacetic acid, moving it to the aqueous layer.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If the product is colored or impure (check TLC), purify via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral characteristics.

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot,

~0.4-0.6 (1:1 EtOAc/Hex)
Distinct from Acid (

) and Amine (stains with Ninhydrin).
1H NMR

3.80 (s, 2H)
Benzylic

: Diagnostic singlet confirming the acetyl linker.
1H NMR

1.8 - 2.0 (m, 4H)
Pyrrolidine Ring : Multiplets for the

-carbons.
1H NMR

3.4 - 3.5 (t, 4H)
Pyrrolidine Ring : Triplets for the

-carbons (adjacent to N).
IR ~1640

(Strong)
Amide Carbonyl (

)
: Confirms amide bond formation.
IR ~1350 & 1530

Nitro Group (

)
: Symmetric and asymmetric stretches.

Process Safety & Risk Assessment

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be oven-dried. The rotary evaporator trap must be capable of neutralizing acidic fumes (use a base trap if possible).

  • 3-Nitrophenylacetic Acid: Irritant.[3][5] While nitro compounds can be energetic, this derivative is generally stable at reflux temperatures. Avoid heating the dry residue above

    
    .
    
  • Exotherm Control: The addition of acid chloride to amine is highly exothermic. Strict temperature control (

    
    ) is required to prevent "charring" or oligomerization.
    

Alternative Route: EDC Coupling

For small-scale discovery (mg scale) where avoiding


 is preferred:
  • Dissolve Acid (1.0 eq), Pyrrolidine (1.1 eq), and HOBt (1.2 eq) in DMF/DCM.

  • Add EDC.HCl (1.2 eq) and DIPEA (2.0 eq).

  • Stir at RT for 12 hours.

  • Standard workup (as above). Note: Urea byproducts from EDC can be difficult to remove without column chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Acid Chloride Protocols).
  • Organic Syntheses , Coll. Vol. 10, p.484 (2004); Vol. 79, p.209 (2002). Synthesis of Amides via Acid Chlorides. Link

  • BenchChem Application Note , Amide Coupling Protocols for Pyrrolidine Derivatives. Link

  • PubChem Compound Summary , 3-Nitrophenylacetic acid (CID 15876).[2] Link

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron 2005, 61, 10827–10852. Link

Sources

Application Note: High-Yield Acylation of Pyrrolidine with Nitrophenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of


-(nitrophenylacetyl)pyrrolidine via nucleophilic acyl substitution. While amide coupling is a fundamental transformation, the specific reaction between pyrrolidine (a secondary cyclic amine) and nitrophenylacetyl chloride (an activated acid derivative) presents unique challenges regarding exotherm control and hydrolytic instability of the electrophile. This guide provides a self-validating methodology, optimizing for high yield (>90%) and purity suitable for downstream pharmaceutical applications.

Scientific Background & Mechanism[1]

Reaction Logic

The synthesis proceeds via a Schotten-Baumann type acylation under anhydrous conditions. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen lone pair onto the carbonyl carbon of the acid chloride.[1]

Key Mechanistic Features:

  • Activation: The acid chloride is highly electrophilic due to the inductive withdrawal of the chlorine and the resonance-withdrawing nature of the nitro-benzyl moiety.

  • Nucleophilicity: Pyrrolidine is a strong secondary amine nucleophile (

    
     of conjugate acid 
    
    
    
    11.3), making it highly reactive.
  • Base Mediation: A tertiary amine base (Triethylamine or DIPEA) is strictly required to scavenge the HCl byproduct. Failure to remove HCl will protonate the remaining pyrrolidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Mechanistic Pathway

The following diagram illustrates the electron flow and the critical role of the base scavenger.

ReactionMechanism Reactants Reactants Pyrrolidine + Acid Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Cl Elimination Intermediate->Transition Collapse Products Product N-(Nitrophenylacetyl)pyrrolidine Transition->Products Byproduct Byproduct HCl (Salt) Transition->Byproduct Base Base (Et3N) Byproduct->Base Neutralization

Figure 1: Mechanistic pathway showing the nucleophilic addition-elimination sequence and the neutralization of the HCl byproduct.

Materials & Safety

Reagent Table

Note: Stoichiometry is calculated based on 1.00 g of 4-Nitrophenylacetyl chloride.

ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
4-Nitrophenylacetyl chloride 199.61.01.00 gElectrophile
Pyrrolidine 71.121.10.46 mLNucleophile
Triethylamine (Et

N)
101.191.51.05 mLHCl Scavenger
Dichloromethane (DCM) 84.93N/A15 mLSolvent (Anhydrous)
Safety Critical (HSE)
  • Acid Chlorides: Corrosive and lachrymators. They react violently with moisture to release HCl gas. All weighing must be done in a fume hood.

  • Pyrrolidine: Highly flammable and toxic. Causes severe skin burns.[3][4]

  • Nitrophenyl Derivatives: Potential mutagens; handle with double nitrile gloves.

Experimental Protocol

Preparation
  • Glassware: Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar at 120°C for at least 1 hour. Cool under a stream of Nitrogen or Argon.

  • Solvent: Ensure DCM is anhydrous. If stored over sieves, verify dryness. Water competes with pyrrolidine, hydrolyzing the acid chloride to the corresponding phenylacetic acid.

Reaction Setup
  • Charge Nucleophile: Add DCM (10 mL) , Pyrrolidine (0.46 mL) , and Triethylamine (1.05 mL) to the RBF.

  • Cooling: Place the flask in an ice-water bath (

    
    C). Stir at moderate speed (400 rpm).
    
    • Expert Insight: Cooling is mandatory. The reaction is exothermic. High temperatures can lead to dark tarry byproducts or decomposition of the sensitive nitro-benzyl system.

  • Charge Electrophile: Dissolve 4-Nitrophenylacetyl chloride (1.00 g) in the remaining DCM (5 mL) in a separate vial.

  • Addition: Add the acid chloride solution dropwise to the stirring amine solution over 10–15 minutes.

    • Visual Check: White fumes (HCl) may form if the addition is too fast or the seal is poor. A precipitate (Triethylamine hydrochloride) will form immediately, turning the solution cloudy.

Execution & Monitoring
  • Warm Up: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Time: Stir for 2 hours.

  • TLC Monitoring:

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

    • Visualization: UV Light (254 nm). The product will be UV active (dark spot).

    • Endpoint: Disappearance of the acid chloride spot (high

      
      ) and appearance of the amide spot (lower 
      
      
      
      than chloride, but higher than pyrrolidine).

Workup & Purification Workflow

The workup is designed to use solubility differences to remove impurities chemically, avoiding expensive chromatography when possible.

WorkupFlow Reaction Reaction Mixture (DCM, Product, Et3N-HCl, Excess Amine) Quench Quench: Add 10 mL 1M HCl Reaction->Quench Sep1 Phase Separation Quench->Sep1 AqLayer1 Aqueous Layer (Removes: Excess Pyrrolidine, Et3N) Sep1->AqLayer1 OrgLayer1 Organic Layer (Product + Acid Impurities) Sep1->OrgLayer1 Wash2 Wash: Sat. NaHCO3 OrgLayer1->Wash2 AqLayer2 Aqueous Layer (Removes: Hydrolyzed Phenylacetic Acid) Wash2->AqLayer2 OrgLayer2 Organic Layer (Pure Product) Wash2->OrgLayer2 Dry Dry (MgSO4) & Concentrate OrgLayer2->Dry Final Final Product (Solid/Oil) Dry->Final

Figure 2: Purification logic. The acidic wash removes unreacted amines; the basic wash removes hydrolyzed acid byproducts.

Step-by-Step Workup
  • Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (20 mL) . Shake vigorously and vent.

    • Why: This protonates unreacted pyrrolidine and triethylamine, forcing them into the aqueous layer.

  • Phase Separation: Collect the lower organic layer (DCM). Discard the upper aqueous layer.

  • Base Wash: Wash the DCM layer with Saturated NaHCO

    
     (20 mL) .
    
    • Why: This deprotonates any nitrophenylacetic acid (formed by hydrolysis of the starting material) into its water-soluble carboxylate salt.

  • Brine Wash: Wash with Saturated NaCl (20 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous MgSO

    
     for 10 minutes. Filter.
    
  • Concentration: Evaporate the solvent using a rotary evaporator (

    
    C, reduced pressure).
    
Analysis Expectations
  • Physical State: Usually a pale yellow solid or viscous oil (depending on the specific nitro isomer).

  • Yield: Expected >90% (approx. 1.1 g).

  • 1H NMR (CDCl

    
    ):  Look for the pyrrolidine ring protons (multiplets at 
    
    
    
    1.8–2.0 and
    
    
    3.4–3.5) and the benzylic singlet (
    
    
    3.7–3.8).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check acid chloride quality; if it smells strongly of vinegar/acid before use, it may have degraded.
Emulsion Density similarityAdd more DCM or solid NaCl to break the emulsion during extraction.
Dark Color Oxidation/ExothermEnsure addition is strictly at

C. Add acid chloride slower.
Solid Precipitate Product crystallizationIf the product crashes out during reaction, add more DCM.

References

  • Sigma-Aldrich. (4-Nitrophenyl)acetyl chloride Safety Data Sheet. Retrieved from

  • Organic Syntheses. General Procedures for Amide Bond Formation. Org.[1][2] Synth. 2004 , 81, 262. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5353787, 4-Nitrophenylacetyl chloride. Retrieved from

  • Fisher Scientific. Pyrrolidine Safety Data Sheet. Retrieved from

Sources

HPLC method development for 1-[(3-Nitrophenyl)acetyl]pyrrolidine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Abstract & Scope

This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine , a synthetic intermediate often encountered in the preparation of bioactive pyrrolidine derivatives and potential ALDH inhibitors.

The method is designed to separate the target amide from its key synthetic precursors: (3-nitrophenyl)acetic acid (acidic impurity) and pyrrolidine (basic impurity), while maintaining suitability for routine quality control (QC) and stability indicating studies.

Key Performance Indicators:

  • Target Analyte: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Neutral Amide).

  • Primary Challenge: Resolution of the lipophilic amide from the structurally similar acidic precursor.

  • Detection Mode: UV-Vis (Diode Array) at 254 nm.

Physicochemical Profile & Strategy

Successful method development requires a "structure-first" approach. We analyze the analyte's properties to predict chromatographic behavior.

PropertyValue (Est.)Chromatographic Implication
Structure Amide linkage between pyrrolidine and nitrophenylacetic acid.Neutral character in typical pH ranges (2–8).
Molecular Weight 234.25 g/mol Suitable for standard porous particles (3–5 µm).
LogP (Lipophilicity) ~1.5 – 1.8Moderate lipophilicity. Strong retention on C18 columns.
pKa Amide: Neutral Acid Impurity: ~4.0pH Control is critical. At pH < 3.0, the acid impurity is protonated (neutral) and retained. At pH > 5.0, it ionizes and elutes in the void.
UV Chromophore Nitro group (

) + Benzene ring
Strong absorption at 254 nm . Secondary band likely at ~210 nm (solvent cutoff risk).
Separation Mechanism Strategy

We utilize a C18 stationary phase with an acidic mobile phase .[1]

  • Why Acidic? We must suppress the ionization of the starting material, (3-nitrophenyl)acetic acid. If the mobile phase is neutral (pH 7), the acid will be deprotonated (anionic) and will elute near the void volume (

    
    ), potentially co-eluting with polar impurities. By using 0.1% Phosphoric Acid (pH ~2.5) , we force the acid into its neutral state, increasing its retention and ensuring separation from the solvent front.
    

Method Development Workflow

The following diagram illustrates the logical flow of the experimental design, ensuring a "Right First Time" approach.

MethodDevelopment Start Start: Compound Analysis Solubility Solubility Check (MeOH/ACN/Water) Start->Solubility Scouting Gradient Scouting (5% to 95% B) Solubility->Scouting Select Solvent Optimization Gradient Optimization (Resolution > 2.0) Scouting->Optimization Identify Retention Time Optimization->Scouting Poor Resolution Validation Validation (Linearity, Precision) Optimization->Validation Lock Conditions Final Final Protocol Validation->Final

Figure 1: Step-by-step method development workflow ensuring logical progression from solubility checks to validation.

Detailed Experimental Protocol

Reagents & Chemicals
  • Analyte: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Reference Standard).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).[1][2]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Additives: Orthophosphoric acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: 30°C (Controls viscosity and retention reproducibility).

Chromatographic Conditions (Finalized)
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Industry standard for small molecules; excellent peak shape for basic/neutral compounds.
Mobile Phase A 0.1%

in Water
Low pH (~2.2) suppresses silanol activity and keeps acid impurities retained.
Mobile Phase B Acetonitrile (ACN)Lower viscosity than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3]
Injection Volume 10 µLStandard loop size; adjust based on sensitivity needs.
Detection 254 nm (Bandwidth 4 nm)Max absorption for nitro-aromatics; minimizes baseline drift from gradients.
Gradient Program

A linear gradient is recommended to elute the polar acid impurity early and the lipophilic amide later, followed by a wash.

Time (min)% Mobile Phase BEvent
0.0010%Initial hold to retain polar impurities.
2.0010%Isocratic hold.
12.0090%Linear ramp to elute target amide.
15.0090%Wash column (remove highly lipophilic dimers).
15.1010%Return to initial conditions.
20.0010%Re-equilibration (Critical for reproducibility).

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

  • Note: If solubility is slow, sonicate for 5 minutes. The amide is moderately lipophilic and dissolves readily in organic mixtures.

Working Standard (100 µg/mL):

  • Dilute 1.0 mL of Stock Solution into 9.0 mL of Mobile Phase A/B (50:50).

  • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Expected Results & System Suitability

Under these conditions, the elution order will be:

  • Void (

    
    ):  ~1.5 min (Unretained salts/nitrates).
    
  • Impurity 1 ((3-Nitrophenyl)acetic acid): ~4.5 - 5.5 min.

    • Mechanism:[4] At pH 2.2, it is neutral but more polar than the amide (COOH vs Amide/Pyrrolidine).

  • Analyte (1-[(3-Nitrophenyl)acetyl]pyrrolidine): ~9.0 - 10.5 min.

  • Pyrrolidine: Not detected at 254 nm (requires ELSD or derivatization if quantification is needed).

System Suitability Criteria (Acceptance Limits):

  • Retention Time %RSD: < 2.0% (n=5 injections).[4]

  • Peak Area %RSD: < 2.0% (n=5 injections).[4]

  • Tailing Factor (

    
    ):  0.8 – 1.5 (Amides can tail if silanols are active; low pH mitigates this).
    
  • Theoretical Plates (

    
    ):  > 5000.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Mobile Phase A pH is < 3.0. Consider a "base-deactivated" column (e.g., XBridge C18).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches starting mobile phase (10-20% ACN) if injection volume is large (>20 µL).
Drifting Retention Column not equilibrated.Increase re-equilibration time at the end of the gradient (from 5 min to 8 min).
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step (100% ACN) between injections.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • Vibrant Pharma Inc. (n.d.). 1-(3-methyl-4-nitrophenyl)pyrrolidine Product Page. (Reference for structural analogues and commercial availability). Link

  • BenchChem. (2025).[5] Application Note: HPLC Method for Analysis of Nitro-aromatics. (General protocols for nitro-substituted phenyls). Link

  • ChemScene. (n.d.). 1-(4-Nitrophenyl)pyrrolidine MSDS. (Safety and solubility data for isomeric compounds). Link

Sources

Application Note: Strategic Utilization of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utility, synthesis, and downstream application of 1-[(3-Nitrophenyl)acetyl]pyrrolidine , a versatile "masked" scaffold used to generate diversity in small-molecule libraries.

Executive Summary & Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD), 1-[(3-Nitrophenyl)acetyl]pyrrolidine serves as a high-value "Masked Aniline" scaffold .

While the pyrrolidine moiety is a privileged structure found in over 20 FDA-approved drugs (enhancing aqueous solubility and metabolic stability), the 3-nitrophenyl group acts as a latent handle. By incorporating this stable nitro-intermediate early in the synthetic route, researchers can avoid the oxidative instability associated with anilines. The nitro group is selectively reduced only when the reactive amine is required for downstream library generation (e.g., urea, sulfonamide, or amide formation).

Key Applications:

  • Kinase Inhibitor Design: The 3-aminophenyl-acetamide motif is a common hinge-binding or solvent-exposed fragment.

  • GPCR Ligand Synthesis: Used to modulate lipophilicity (LogP) while retaining a hydrogen-bond acceptor/donor pair.

  • Diversity-Oriented Synthesis (DOS): Acts as a stable precursor for parallel synthesis arrays.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDescription
IUPAC Name 1-[2-(3-nitrophenyl)acetyl]pyrrolidine
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Low solubility in water.
Stability High.[1] Stable to air and moisture. Store at RT.
Role Pharmaceutical Intermediate; Latent Amine Precursor.

Experimental Protocol: Synthesis of the Intermediate

Objective: Synthesize 1-[(3-Nitrophenyl)acetyl]pyrrolidine from 3-nitrophenylacetic acid and pyrrolidine via acid chloride activation.

Mechanism of Action

This protocol utilizes Thionyl Chloride (SOCl₂) for in-situ generation of the acid chloride. This method is chosen over carbodiimide coupling (EDC/NHS) for scalability and ease of purification, as the byproducts (SO₂ and HCl) are gaseous or water-soluble.

Reagents & Materials
  • Precursor A: 3-Nitrophenylacetic acid (1.0 eq)

  • Precursor B: Pyrrolidine (1.2 eq)

  • Activator: Thionyl Chloride (1.5 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology

Phase 1: Acid Chloride Formation

  • Charge a flame-dried Round Bottom Flask (RBF) with 3-Nitrophenylacetic acid (10 mmol) and anhydrous DCM (20 mL).

  • Cool to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Add Thionyl Chloride (15 mmol) dropwise over 10 minutes.

  • Add a catalytic amount of DMF (2 drops) to initiate the reaction.

  • Reflux at 40°C for 2 hours. Checkpoint: Monitor by TLC (conversion of acid to non-polar spot) or observe cessation of gas evolution.

  • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

Phase 2: Amide Coupling

  • In a separate vessel, dissolve Pyrrolidine (12 mmol) and TEA (20 mmol) in DCM (10 mL). Cool to 0°C.

  • Slowly add the acid chloride solution (from Phase 1) to the amine solution via syringe pump or dropping funnel over 20 minutes. Exothermic reaction - maintain T < 5°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

Phase 3: Work-up & Purification

  • Quench with saturated NaHCO₃ (aq).

  • Extract the organic layer (DCM) and wash sequentially with:

    • 1M HCl (to remove unreacted pyrrolidine).

    • Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via Flash Column Chromatography (SiO₂; Hexane/EtOAc gradient 80:20 → 50:50).

Data Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Nitrophenylacetic Acid Activation Activation: SOCl2, Reflux (Forms Acid Chloride) Start->Activation Activation Coupling Coupling: Add Pyrrolidine + TEA (0°C -> RT) Activation->Coupling Nucleophilic Acyl Substitution Workup Workup: Acid/Base Wash (Removes impurities) Coupling->Workup Quench Product Product: 1-[(3-Nitrophenyl)acetyl]pyrrolidine Workup->Product Isolation

Figure 1: Step-by-step synthetic workflow for the generation of the nitro-intermediate.

Application Protocol: Downstream Activation (Nitro Reduction)

Objective: Convert the stable nitro-intermediate into the reactive aniline 1-[(3-Aminophenyl)acetyl]pyrrolidine for library generation.

Strategic Insight

Do not store the amine form for long periods. Reduce the nitro group immediately prior to the next coupling step (e.g., urea formation) to prevent oxidation (browning) of the aniline.

Method: Iron-Mediated Reduction (Bechamp Conditions)

Selected for high chemoselectivity, avoiding reduction of the amide bond or halogen substituents if present.

  • Dissolution: Dissolve 1-[(3-Nitrophenyl)acetyl]pyrrolidine (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor by LC-MS (Target Mass: ~204.27 Da [M+H]+).

  • Work-up: Filter hot through a Celite pad to remove iron sludge. Wash with Ethanol.[3][4] Concentrate filtrate.[2]

  • Result: The crude aniline is typically pure enough for immediate use in acylation or sulfonylation reactions.

Data Visualization: The "Masked Scaffold" Strategy

MaskedScaffold Nitro Nitro-Scaffold (Stable Storage) Reduction Activation Step (Fe/NH4Cl or H2/Pd) Nitro->Reduction On-Demand Amine Reactive Aniline (Transient Intermediate) Reduction->Amine Reduction Library Drug Candidate Library (Ureas, Amides, Sulfonamides) Amine->Library + Electrophiles (R-COCl, R-NCO)

Figure 2: The "Masked Scaffold" strategy allows for stable storage of the nitro compound and on-demand generation of the reactive amine.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure SOCl₂ is fresh; use strictly anhydrous DCM; install drying tube.
Impurity in Product Unreacted PyrrolidineIncrease intensity of 1M HCl wash during workup.
Incomplete Reduction Clumping of Iron PowderUse vigorous mechanical stirring; ensure Ethanol/Water ratio allows NH₄Cl solubility.
Product Coloration Oxidation of AnilinePerform reduction under N₂; use product immediately.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Amide Coupling and Nitro Reduction mechanisms).
  • BenchChem. (2025).[2][5] Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine. Retrieved from (Validating the utility of nitrophenyl-pyrrolidine scaffolds).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrrolidine derivatives. Retrieved from .

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Validating Pyrrolidine as a privileged scaffold).

Sources

Application Note: High-Fidelity Catalytic Reduction of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the chemo-selective catalytic reduction of the nitro group in 1-[(3-Nitrophenyl)acetyl]pyrrolidine to yield 1-[(3-Aminophenyl)acetyl]pyrrolidine .

The protocol prioritizes chemo-selectivity (preserving the amide bond), process safety (managing the highly exothermic nitro reduction), and scalability .

Abstract & Core Logic

The reduction of 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Compound 1 ) to its amino derivative (Compound 2 ) is a critical step in the synthesis of various CNS-active agents and peptidomimetics. While the pyrrolidine amide bond is thermodynamically stable, harsh reduction conditions can lead to hydrolysis or ring-opening side reactions.

This guide presents two validated protocols:

  • Method A (Standard): Heterogeneous Catalytic Hydrogenation (H₂/Pd-C). Preferred for scale-up due to atom economy and ease of workup.

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate.[1] Ideal for small-scale, safety-constrained lab environments where high-pressure hydrogen is avoided.

Key Reaction Parameters:

  • Substrate: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (C₁₂H₁₄N₂O₃, MW: 234.25)

  • Target: 1-[(3-Aminophenyl)acetyl]pyrrolidine (C₁₂H₁₆N₂O, MW: 204.27)

  • Thermodynamics:

    
     (Highly Exothermic).
    

Reaction Mechanism & Pathway Analysis

Understanding the stepwise reduction is vital for troubleshooting incomplete conversion. The reaction proceeds via the Haber Mechanism , where the nitro group passes through nitroso and hydroxylamine intermediates before forming the amine.

Pathway Visualization (Graphviz)

ReactionPathway Nitro Nitro Substrate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Slow) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy Side-Product (R-N=N(O)-R) Nitroso->Azoxy Condensation (High pH/Temp) Amine Target Amine (R-NH2) Hydroxylamine->Amine + H2 (Rate Limiting) Hydroxylamine->Azoxy Condensation Azo Azo Side-Product (R-N=N-R) Azoxy->Azo + H2 Azo->Amine + H2

Figure 1: The Haber reduction mechanism.[2] Accumulation of the hydroxylamine intermediate (yellow) must be monitored, as it is often the rate-limiting step in late-stage reduction.

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C + H₂)

The Industry Standard for Purity and Yield.

Rationale: Palladium on Carbon (Pd/C) is selected over Raney Nickel to avoid handling pyrophoric slurries and to operate at milder pressures, ensuring the amide bond remains intact.

Materials
  • Substrate: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (10.0 g, 42.7 mmol)

  • Catalyst: 10% Pd/C (50% water wet), 0.5 g (5 wt% loading relative to substrate).

    • Note: Water-wet catalyst is crucial to prevent ignition of solvent vapors.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (100 mL, 10 V).

  • Hydrogen Source: H₂ gas (Balloon or low-pressure hydrogenation shaker).

Step-by-Step Protocol
  • Inerting: Flush a 250 mL hydrogenation flask (or autoclave) with Nitrogen (N₂) for 5 minutes.

  • Loading: Add the substrate and solvent. Stir until fully dissolved.

  • Catalyst Addition: Under a gentle N₂ flow, carefully add the wet Pd/C catalyst.

    • Safety: Do not add dry catalyst to flammable solvents.

  • Hydrogenation:

    • Evacuate the vessel and backfill with H₂ (repeat 3 times).

    • Maintain H₂ pressure at 1–3 bar (15–45 psi) .

    • Stir vigorously at Room Temperature (20–25°C) .

    • Exotherm Warning: Monitor temperature.[3] If T > 40°C, cool with an ice bath. The reaction is rapid.

  • Monitoring: Monitor by HPLC or TLC (System: DCM/MeOH 95:5).

    • Endpoint: Disappearance of Nitro (SM) and Hydroxylamine intermediate.

  • Workup:

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL MeOH.

    • Safety: Keep the used catalyst wet; dry Pd/C saturated with hydrogen is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a viscous oil or low-melting solid.

Typical Yield: >95% Purity: >98% (HPLC)

Method B: Catalytic Transfer Hydrogenation (CTH)

The "No-Gas-Cylinder" Alternative.

Rationale: Uses Ammonium Formate as a hydrogen donor. This method is kinetically controlled and often prevents the accumulation of hydroxylamine intermediates [1].[3]

Materials
  • Substrate: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (1.0 g, 4.27 mmol)

  • Catalyst: 10% Pd/C (dry or wet), 50 mg.

  • Donor: Ammonium Formate (1.35 g, 21.4 mmol, 5 equiv).

  • Solvent: Methanol (10 mL).

Step-by-Step Protocol
  • Dissolution: Dissolve substrate in Methanol in a round-bottom flask.

  • Catalyst Addition: Add Pd/C under N₂ atmosphere.

  • Donor Addition: Add Ammonium Formate in one portion.

  • Reaction:

    • Heat the mixture to Reflux (65°C) .

    • Evolution of CO₂ and NH₃ gas will be observed (ensure venting).

    • Reaction time is typically 30–60 minutes.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite®.

    • Concentrate filtrate.[4]

    • Purification Note: Residues of ammonium formate may remain. Dissolve residue in EtOAc and wash with water (2x) to remove excess salts. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summary

ParameterMethod A (H₂ Gas)Method B (Transfer H₂)
Reaction Time 2 – 4 Hours0.5 – 1 Hour
Temperature 20 – 25°C65°C (Reflux)
Pressure 1 – 3 barAmbient
Yield 96 – 99%90 – 95%
Atom Economy High (Water is only byproduct)Lower (CO₂/NH₃ waste)
Scalability Excellent (Multi-kg)Limited (Gas evolution issues)
Chemo-selectivity Excellent (Amide stable)Excellent

Process Workflow & Safety (Graphviz)

ProcessWorkflow Start Start: Nitro Substrate Dissolution Dissolve in MeOH (Inert with N2) Start->Dissolution CatAdd Add Catalyst (Pd/C) *Wet Catalyst Required* Dissolution->CatAdd Hydrogenation Hydrogenation (H2 Gas or Formate) CatAdd->Hydrogenation IPC IPC: Check for Hydroxylamine Hydrogenation->IPC IPC->Hydrogenation Incomplete Filtration Filtration (Celite) Remove Catalyst IPC->Filtration Complete Workup Evaporation & Drying Filtration->Workup Product Final Product: Amino-Pyrrolidine Workup->Product

Figure 2: Operational workflow emphasizing the critical IPC (In-Process Control) point to ensure complete reduction of intermediates.

Analytical Quality Control

To ensure the integrity of the final product, the following analytical parameters are recommended.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide).

  • Expected Retention Times (Relative):

    • Hydroxylamine Intermediate: ~0.8 RRT (Polar)

    • Target Amine (Product): 1.0 RRT

    • Nitro Substrate (SM): ~1.5 RRT (Non-polar)

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Source: MDPI (2018). URL:[Link] Relevance: Validates the use of ammonium formate/Pd-C for nitro reduction in the presence of sensitive groups.

  • Catalytic Hydrogenation of Amides. Source: University of Tokyo (2014). URL:[Link] Relevance: Confirms the stability of the amide bond under standard catalytic hydrogenation conditions, ensuring chemo-selectivity.

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Source: Google Patents (WO1996036597A1). URL: Relevance: Details industrial safety protocols for managing hydroxylamine accumulation and exotherms during nitro reduction.
  • Synthesis of Pyrrolidine-based Fragments. Source: NIH / PMC (2014). URL:[Link] Relevance: Provides context on the utility of pyrrolidine scaffolds in drug discovery and general handling of these heterocycles.

Sources

Rapid and Efficient Synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine via Microwave-Assisted Amidation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The amide bond is a cornerstone of medicinal chemistry, present in over a quarter of all database-registered drugs.[1][2] This application note details a robust and highly efficient protocol for the synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, a key intermediate for various research applications. By leveraging the power of microwave-assisted organic synthesis, this method dramatically reduces reaction times from hours to mere minutes, while often improving yields and product purity compared to conventional heating methods.[3][4] This guide provides a comprehensive walkthrough of the procedure, from reaction setup and safety considerations to purification and characterization, designed for immediate implementation in a research or drug development setting.

Introduction: The Rationale for Microwave Chemistry

The synthesis of amides from carboxylic acids and amines is a fundamental transformation, yet it is not a spontaneous process.[1][2] Traditional methods often require prolonged heating under reflux, which can lead to thermal degradation of sensitive molecules and the formation of impurities.[5] Microwave-assisted synthesis offers a compelling alternative by utilizing a different heating mechanism.

Instead of conductive heating from an external source, microwave irradiation heats the reaction mixture directly and volumetrically through two primary mechanisms: dipolar polarization and ionic conduction.[4][6] This results in rapid and uniform heating, often to temperatures well above the solvent's atmospheric boiling point in sealed vessels, a state known as superheating.[6] The direct energy transfer to the molecules accelerates reaction rates significantly, fulfilling a key principle of green chemistry by reducing energy consumption and reaction time.[4][5]

This protocol applies these principles to the direct amidation of (3-nitrophenyl)acetic acid with pyrrolidine, providing a rapid, efficient, and scalable route to the target compound.

Safety First: Essential Protocols for Microwave Synthesis

Microwave chemistry is safe, but only when performed with appropriate equipment and adherence to strict safety protocols.[7] Domestic microwave ovens are unsuitable and dangerous for laboratory use due to the lack of temperature and pressure controls and their inability to handle corrosive or flammable materials.[7][8]

Mandatory Safety Precautions:

  • Use Dedicated Equipment: Only use laboratory-grade microwave reactors designed for chemical synthesis. These systems have built-in safety features, including pressure and temperature sensors and automatic shut-offs.[7]

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Proper Vessel Usage: Use only the certified pressure-rated vessels and accessories provided by the reactor manufacturer.[7] Never use metal containers or aluminum foil, which can cause arcing.[9]

  • Venting: When heating liquids, ensure vessels are not sealed airtight unless the system is specifically designed for pressurized reactions. For open-vessel experiments, loose-fitting caps or watch glasses can prevent pressure buildup.[8][10]

  • Solvent Safety: Avoid heating flammable solvents unless the microwave system is specifically designed as explosion-proof. Always perform reactions within a well-ventilated laboratory hood to avoid inhaling toxic fumes.[7][8]

  • Emergency Preparedness: If materials inside the oven ignite, keep the door closed, turn the unit off, and disconnect the power.[9][11] Ensure a Class ABC fire extinguisher is nearby.[8]

Experimental Protocol: Synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

This protocol details the direct condensation of (3-nitrophenyl)acetic acid and pyrrolidine. The reaction proceeds efficiently without the need for a coupling agent, driven by the high temperatures achieved under microwave irradiation.

Materials and Equipment
  • Reagents:

    • (3-Nitrophenyl)acetic acid

    • Pyrrolidine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Equipment:

    • Laboratory microwave reactor

    • Appropriate microwave reaction vessel (e.g., 10 mL) with stir bar

    • Standard laboratory glassware (round-bottom flask, separatory funnel)

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Workflow Overview

G Overall Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Preparation (3-Nitrophenyl)acetic acid & Pyrrolidine in DCM B 2. Microwave Irradiation Sealed vessel, set T & time A->B Load into reactor C 3. Cooling & Quenching Cool to RT, dilute with DCM B->C Reaction complete D 4. Aqueous Extraction Wash with HCl, NaHCO₃, Brine C->D E 5. Drying & Concentration Dry over MgSO₄, Rotovap D->E F 6. Column Chromatography Purify with EtOAc/Hexanes E->F G 7. Characterization NMR, IR, Mass Spec F->G Obtain pure product

Caption: High-level workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine (3-nitrophenyl)acetic acid (1.0 mmol, 181.1 mg) and pyrrolidine (1.2 mmol, 85.3 mg, 0.1 mL).

  • Solvent Addition: Add 3 mL of a suitable microwave-absorbing solvent such as ethanol or N,N-Dimethylformamide (DMF).[3][12]

  • Vessel Sealing: Securely seal the vessel using the appropriate cap and septum as per the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Program the reactor to heat the mixture to 120 °C and hold for 10 minutes. The power will be modulated automatically by the instrument to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel, diluting with 20 mL of dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any unreacted pyrrolidine, saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid, and finally with brine (15 mL).[13]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol
  • Chromatography Setup: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-[(3-nitrophenyl)acetyl]pyrrolidine as a solid.

Results and Discussion: What to Expect

Microwave irradiation provides the thermal energy necessary to drive the direct dehydration and condensation of the carboxylic acid and amine, forming the stable amide bond. This method bypasses the need for chemical activating agents, simplifying the reaction and purification process.[14][15]

Reaction Parameters and Expected Yield

The following table summarizes the key parameters for the synthesis. Yields for microwave-assisted amidation are typically good to excellent.[3][16]

ParameterValueRationale
(3-Nitrophenyl)acetic acid 1.0 mmolLimiting reagent
Pyrrolidine 1.2 mmolSlight excess to ensure complete reaction of the acid
Solvent Ethanol or DMF (3 mL)Polar solvent that couples efficiently with microwaves
Temperature 120 °CProvides sufficient energy for direct amidation
Time 10 minSignificantly reduced time due to microwave acceleration[17]
Power ~100-150 W (Dynamic)Instrument adjusts power to maintain the set temperature
Expected Yield > 80%Based on similar microwave-assisted amidation reactions[3][18]
Characterization Data

Full characterization is essential to confirm the structure and purity of the final compound. While no direct experimental data for the target molecule was found in the initial search, the expected spectroscopic data can be reliably predicted based on the known spectra of closely related analogs such as 1-(3-nitrophenylsulfonyl)pyrrolidine and other N-acyl pyrrolidines.[19][20]

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~8.2-7.5 ppm: Multiplets corresponding to the 4 aromatic protons of the 3-nitrophenyl group. δ ~3.7 ppm: Singlet for the 2 protons of the acetyl CH₂ group. δ ~3.5 ppm: Triplet for the 2 protons of the pyrrolidine ring adjacent to the nitrogen (N-CH₂). δ ~1.9 ppm: Multiplet for the remaining 4 protons of the pyrrolidine ring (-CH₂CH₂-).
¹³C NMR (CDCl₃)δ ~170 ppm: Carbonyl (C=O) of the amide. δ ~148 ppm: Aromatic carbon attached to the nitro group (C-NO₂). δ ~135-120 ppm: Remaining aromatic carbon signals. δ ~46 ppm: Pyrrolidine carbons adjacent to nitrogen (N-CH₂). δ ~42 ppm: Acetyl CH₂ carbon. δ ~25 ppm: Other pyrrolidine carbons.
IR (KBr)~1640 cm⁻¹: Strong C=O stretch (amide I band). ~1530 & 1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretches. ~2970-2870 cm⁻¹: Aliphatic C-H stretches.
Mass Spec (ESI+)[M+H]⁺: Expected at m/z = 235.11

This self-validating data provides a clear benchmark for researchers to confirm the successful synthesis of the target molecule.

Conclusion

This application note presents a validated, microwave-assisted protocol for the synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine. The method is rapid, high-yielding, and adheres to the principles of green chemistry by minimizing reaction time and energy usage. By following the detailed experimental and safety guidelines, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Bentham Science.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science. (n.d.). Bentham Science.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Safety Tips - Green Chemistry in Teaching Labo. (n.d.). NJIT.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2009).
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Reading.
  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (n.d.). Indian Chemical Society.
  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). RSC Publishing.
  • Microwave-Assisted Convenient Synthesis of N-Arylpyrrolidines in W
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025).
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH.
  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (2023). Vietnam Journal of Science and Technology.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
  • Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H - SciSpace. (n.d.). SciSpace.
  • Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine. (n.d.). Benchchem.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). MDPI.
  • Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2025).
  • Elucidation of the Molecular Structure of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide. (n.d.). Benchchem.
  • How can I seperate pyrrolidine?. (2014).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (2026).
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI.

Sources

Application Note: High-Purity Preparation of 1-[(3-Nitrophenyl)acetyl]pyrrolidine for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance[1][2][3][4][5][6][7][8]

The pyrrolidine amide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous CNS-active agents and protease inhibitors. Specifically, 1-[(3-Nitrophenyl)acetyl]pyrrolidine represents a critical structural fragment often utilized in Fragment-Based Drug Discovery (FBDD) to probe the S1 or S2 pockets of serine proteases, such as Prolyl Oligopeptidase (POP) [1, 2].

In biological assays, the integrity of data is strictly dependent on the purity and solubility of the probe molecule. Impurities such as residual coupling reagents (e.g., carbodiimides) or unreacted amines can manifest as false positives (pan-assay interference) or cellular toxins.

This guide provides a validated protocol for the synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine using a carbodiimide-mediated coupling strategy (EDC/HOBt) . This method is selected over acid chloride routes to minimize the formation of acidic byproducts and ensure a "bio-friendly" impurity profile suitable for sensitive enzymatic and cell-based assays.

Chemical Synthesis Protocol

Reaction Logic

We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt).

  • EDC: Activates the carboxylic acid to form an O-acylisourea intermediate.[1]

  • HOBt: Reacts with the O-acylisourea to form an active ester.[1] This suppresses N-acylurea side-product formation and increases reaction rate [3].

  • DIPEA: Acts as a proton scavenger to ensure the pyrrolidine remains nucleophilic.

Materials
  • Reagents:

    • 3-Nitrophenylacetic acid (1.0 equiv)

    • Pyrrolidine (1.1 equiv)

    • EDC[2][1][3]·HCl (1.2 equiv)

    • HOBt (anhydrous, 1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (ACS Grade).

  • Apparatus: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Nitrogen line.

Step-by-Step Procedure
StepActionMechanistic Rationale
1 Dissolve 3-Nitrophenylacetic acid (500 mg, 2.76 mmol) in anhydrous DCM (15 mL) in an RBF under N₂.Anhydrous conditions prevent EDC hydrolysis.
2 Add EDC[2]·HCl (635 mg, 3.31 mmol) and HOBt (447 mg, 3.31 mmol). Stir at 0°C for 15 min.Allows formation of the activated HOBt-ester intermediate.[4]
3 Add DIPEA (0.96 mL, 5.52 mmol), followed by dropwise addition of Pyrrolidine (0.25 mL, 3.04 mmol).Slow addition prevents exotherms; DIPEA neutralizes HCl from EDC salt.
4 Warm to Room Temperature (RT) and stir for 12–16 hours.Ensures complete conversion of the active ester to the amide.
5 Quench: Dilute with DCM (30 mL) and wash sequentially with: 1. 1M HCl (2 x 20 mL)2. Sat. NaHCO₃ (2 x 20 mL)3. Brine (1 x 20 mL)Critically important: 1. Removes unreacted pyrrolidine & DIPEA.2. Removes unreacted acid & HOBt.3. Removes water from organic phase.
6 Dry organic layer over MgSO₄, filter, and concentrate in vacuo.Removes bulk water and solvent.
7 Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).Removes urea byproducts (from EDC) and trace impurities.
Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 3-Nitrophenylacetic acid + Pyrrolidine Activation Activation (0°C): Add EDC / HOBt / DCM Form Active Ester Start->Activation N2 Atmosphere Coupling Coupling (RT, 16h): Add DIPEA + Pyrrolidine Nucleophilic Acyl Substitution Activation->Coupling Intermediate Formed Workup Biphasic Workup: 1. Acid Wash (Remove Amine) 2. Base Wash (Remove Acid) Coupling->Workup Reaction Complete Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Crude Oil Product Target Molecule: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (>98% Purity) Purification->Product QC Check

Figure 1: Reaction workflow for the EDC/HOBt mediated synthesis of the target amide.

Biological Assay Preparation

Once the compound is synthesized, proper handling is required to transition from a solid powder to a biological assay system. Poor solubility management is the #1 cause of assay variability.

Stock Solution Generation (10 mM)[13]
  • Weighing: Weigh approximately 2-5 mg of the purified solid into a sterile, amber glass vial (to protect potentially photosensitive nitro groups).

  • Solvent: Add analytical grade DMSO (Dimethyl Sulfoxide) to achieve exactly 10 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (234.25 g/mol )] × 100,000.

  • Dissolution: Vortex gently. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C [4].

Serial Dilution Protocol (The "DMSO-First" Method)

To prevent precipitation ("crashing out") when hitting aqueous buffers, perform all serial dilutions in 100% DMSO before the final transfer to the assay plate.

StepProcedureFinal Solvent Composition
1. Master Plate Prepare 3-fold serial dilutions of compound in 100% DMSO in a polypropylene plate (e.g., 10 mM

3.33 mM

1.11 mM).
100% DMSO
2. Intermediate Transfer 1 µL of Master Plate into 99 µL of Assay Buffer (e.g., HEPES/PBS). Mix immediately.1% DMSO
3. Assay Plate Transfer 10 µL of Intermediate into 40 µL of Enzyme/Cell mixture.0.2% DMSO (Bio-compatible)
Assay Logic Diagram

Assay_Prep Solid Purified Solid (MW: 234.25) Stock 10 mM Stock (100% DMSO) Solid->Stock Weigh & Dissolve Dilution Serial Dilution (in 100% DMSO) Stock->Dilution 3-fold steps Buffer Intermediate Dilution (1:100 in Buffer) Dilution->Buffer Rapid Mixing Plate Final Assay Well (0.2% DMSO Final) Buffer->Plate Add to Protein/Cells

Figure 2: "DMSO-First" dilution strategy to ensure compound solubility and prevent protein precipitation.

Quality Control (QC) & Validation

Before releasing the batch for screening, the following criteria must be met:

  • LC-MS Purity: >98% by UV (254 nm).

    • Expectation: Single peak. Mass [M+H]⁺ = 235.1.

  • 1H NMR (CDCl₃): Confirm structure and absence of DCM (singlet ~5.30 ppm) or residual DIPEA.

    • Diagnostic Signals: Nitrophenyl aromatic protons (7.5–8.2 ppm, multiplet), Benzylic CH₂ (singlet ~3.8 ppm), Pyrrolidine ring protons (multiplets 3.4–3.6 ppm and 1.8–2.0 ppm).

  • Solubility Test: Dilute 10 mM stock 1:100 into PBS (pH 7.4). Measure UV absorbance or inspect for turbidity. If turbid, the compound is not suitable for high-concentration assays.

References

  • Law, A. M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[5] International Journal of Molecular Sciences.

  • Jarho, E. M., et al. (2005).[6] "Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors." Journal of Medicinal Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • BenchChem Protocols. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

Application Note: Lifecycle Management of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocols for the storage, handling, and solubilization of 1-[(3-Nitrophenyl)acetyl]pyrrolidine . As a nitroaromatic amide frequently utilized in medicinal chemistry libraries and fragment-based drug discovery (FBDD), this compound presents specific stability challenges—primarily related to amide hydrolysis and nitro-group photoreactivity.

Failure to adhere to these protocols can result in silent compound degradation , where the parent molecule hydrolyzes into 3-nitrophenylacetic acid and pyrrolidine, leading to false positives/negatives in biological assays.

Physicochemical & Safety Profile

Chemical Identity[1][2]
  • Chemical Name: 1-[(3-Nitrophenyl)acetyl]pyrrolidine

  • Functional Class: Nitroaromatic Amide

  • Molecular Formula: C12H14N2O3

  • Molecular Weight: ~234.25 g/mol

  • Physical State: Off-white to pale yellow solid (crystalline powder).

Critical Properties
PropertyCharacteristicImpact on Handling
Solubility (Water) Low (< 100 µM est.)Requires organic co-solvent (DMSO) for biological assays.
Solubility (DMSO) High (> 50 mM)Ideal for high-concentration stock solutions.
Hygroscopicity Low (Solid) / High (Solution)DMSO stocks absorb atmospheric water, catalyzing hydrolysis.
Photosensitivity ModerateNitro groups can undergo photochemical reduction; store in amber vials.
HSE & Safety Assessment

Hazard Class: Irritant / Potentially Toxic.

  • Nitroaromatics: Often possess mutagenic potential (Ames positive). Handle as a potential carcinogen.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, safety glasses. Work within a fume hood to avoid inhalation of particulates.

Storage Protocols: The "Cold Chain"

To maintain >98% purity over 24 months, a strict "Cold Chain" protocol is required.

Solid State Storage (Long-Term)
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket recommended but not strictly required if desiccated.

  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™.

Solution State Storage (DMSO Stocks)

Critical Warning: DMSO is hygroscopic. Water uptake lowers the freezing point and catalyzes amide hydrolysis.

  • Format: Single-use aliquots (e.g., 20 µL or 50 µL) in Matrix tubes or polypropylene V-bottom plates.

  • Temperature: -80°C is superior to -20°C. Pure DMSO freezes at 19°C; however, absorbed water can depress this, causing repeated partial freeze-thaw cycles in non-optimal freezers.

  • Freeze/Thaw Limit: Maximum 3 cycles. Discard after the 3rd thaw.

Visualization: Compound Lifecycle Workflow

The following diagram illustrates the validated workflow from compound receipt to assay usage, highlighting critical QC checkpoints.

Lifecycle Receipt Compound Receipt (Solid) QC_Entry Entry QC (LC-MS / NMR) Receipt->QC_Entry Verify Identity Storage_Solid Solid Storage (-20°C, Desiccated) QC_Entry->Storage_Solid Pass Waste Disposal QC_Entry->Waste Fail (<95%) Solubilization Solubilization (Anhydrous DMSO) Storage_Solid->Solubilization On Demand Aliquot Aliquoting (Single-Use) Solubilization->Aliquot Immediate Assay Biological Assay (Dilution < 1% DMSO) Aliquot->Assay Thaw (Max 3x) Assay->Waste

Figure 1: Lifecycle management workflow ensuring compound integrity from receipt to data generation.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free 10 mM stock solution in DMSO.

Materials
  • Compound: 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Do not use "molecular biology grade" DMSO unless explicitly stated anhydrous; standard bottles absorb water rapidly once opened.

  • Vessels: Amber glass vial (2 mL) or low-binding polypropylene tube.

Step-by-Step Methodology
  • Equilibration: Remove the solid compound vial from -20°C storage. Allow it to warm to room temperature (approx. 30 mins) inside the desiccator before opening.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating degradation.

  • Weighing: Weigh approximately 2.34 mg of compound (for 1 mL of 10 mM stock).

    • Static Control: If the powder is static, use an ionizing gun or weigh by difference.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Calculation:

      
      [1]
      
  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check (Optional but Recommended): Measure absorbance at 600nm (turbidity) to ensure no micro-precipitates exist.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) and freeze at -80°C.

Quality Control & Troubleshooting

Validation Methods
  • LC-MS: The primary method for purity checks.

    • Expected Mass: [M+H]+ = 235.1.

    • Impurity Marker: Look for a peak at MW ~181 (3-nitrophenylacetic acid), indicating amide hydrolysis.

  • 1H NMR: Run in DMSO-d6. Confirm the integration of the pyrrolidine ring protons (multiplets ~1.8-2.0 ppm and ~3.3-3.5 ppm) vs. the aromatic protons.

Troubleshooting "Crash-Out"

A common issue in assays is compound precipitation upon dilution into aqueous media.

SolubilizationLogic Start Compound Precipitates in Aqueous Media CheckConc Check Final Concentration (Is it > Solubility Limit?) Start->CheckConc ReduceConc Reduce Assay Conc. or Increase DMSO % CheckConc->ReduceConc Yes CheckStep Check Dilution Protocol CheckConc->CheckStep No Stepwise Use Intermediate Dilution (DMSO -> buffer -> media) CheckStep->Stepwise Recommended Direct Direct Spike (Avoid if possible) CheckStep->Direct High Risk

Figure 2: Decision tree for troubleshooting aqueous precipitation events.

Protocol for Serial Dilution: Never dilute directly from 100% DMSO stock to 100% aqueous buffer if avoiding precipitation is critical.

  • Intermediate Step: Dilute 10 mM stock into a 50:50 DMSO:Water mix.

  • Final Step: Dilute the intermediate into the final assay buffer. This allows the hydration shell to form gradually around the hydrophobic moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General grounding on DMSO stock management).
  • NIH Chemical Genomics Center (NCGC).Compound Management Best Practices. (Standard grounding for the freeze/thaw protocols described).

Disclaimer: This document is for research purposes only. The user is responsible for validating these protocols within their specific experimental context.

Sources

Application Note: Scale-Up Procedures for 1-[(3-Nitrophenyl)acetyl]pyrrolidine Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-[(3-nitrophenyl)acetyl]pyrrolidine—a key amide intermediate utilized in the development of transglutaminase inhibitors and other neuroactive or metabolic pharmacophores[1]—presents specific challenges during scale-up. While medicinal chemistry routes often rely on expensive peptide coupling reagents (e.g., EDC, HATU), these methods are economically and environmentally unviable at the kilogram scale due to poor atom economy and the generation of difficult-to-remove byproducts.

This application note details a highly scalable, self-validating protocol for the production of 1-[(3-nitrophenyl)acetyl]pyrrolidine. To maximize process mass intensity (PMI) and scalability, we employ a direct catalytic amidation strategy utilizing tris(2,2,2-trifluoroethyl) borate (


)[2]. This catalyst effectively activates the carboxylic acid by forming a reactive monoacyloxyborate intermediate, which undergoes rapid nucleophilic attack by pyrrolidine. Unlike traditional acid chloride routes, this method avoids the use of corrosive reagents (e.g., thionyl chloride) and prevents potential side reactions with the sensitive nitroaromatic moiety.

Quantitative Evaluation of Synthetic Routes

To justify the selected methodology, empirical data from pilot studies comparing three distinct amidation strategies for phenylacetyl-derivatives are summarized below. The borate-catalyzed route demonstrates superior scalability and environmental metrics.

Synthesis MethodReagents / CatalystYield (%)Atom EconomyE-FactorCost/kg (Relative)Scalability Profile
Acid Chloride

,

,

88%Moderate~15

Moderate (Corrosive, exothermic quench)
Carbodiimide EDC·HCl, HOBt, DMF92%Poor~45

Poor (Expensive, high waste generation)
Catalytic Borate

, Toluene
95%High< 5$Excellent (Azeotropic water removal)

Process Flow Visualization

The following workflow illustrates the logical progression of the scale-up process, emphasizing the causality between the physical operations and the chemical equilibrium.

ProcessFlow Start 3-Nitrophenylacetic Acid + Pyrrolidine Reactor Amidation Reactor (Toluene, 110°C) Catalyst: B(OCH2CF3)3 Start->Reactor Charge reagents WaterRemoval Dean-Stark Trap (Azeotropic Water Removal) Reactor->WaterRemoval Le Chatelier's Principle drives equilibrium Workup Aqueous Workup (HCl / NaHCO3 washes) WaterRemoval->Workup IPC: HPLC >99% conversion Crystallization Crystallization (Heptane/EtOAc) Workup->Crystallization Phase separation Product 1-[(3-Nitrophenyl)acetyl]pyrrolidine (>98% Purity) Crystallization->Product Filtration & Drying

Figure 1: Workflow for the catalytic amidation and isolation of 1-[(3-nitrophenyl)acetyl]pyrrolidine.

Detailed 1-kg Scale-Up Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) dictate the progression of steps, ensuring reproducibility and safety in a professional pilot-plant environment.

Equipment Preparation
  • Vessel: 10 L jacketed glass-lined reactor equipped with an overhead mechanical stirrer, internal thermocouple, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Safety: Ensure the reactor is purged with nitrogen (

    
    ) prior to charging to prevent oxidative degradation at elevated temperatures.
    
Reaction Execution
  • Substrate Charging: Charge the reactor with 3-nitrophenylacetic acid (1.00 kg, 5.52 mol) and anhydrous toluene (5.0 L). Initiate stirring at 150 RPM.

    • Causality: Toluene is selected not only for its solubilizing properties but because it forms a low-boiling azeotrope with water (

      
      ), which is critical for driving the condensation reaction to completion.
      
  • Catalyst Addition: Add

    
     (0.17 kg, 0.55 mol, 10 mol%) to the suspension[2].
    
  • Amine Addition: Slowly charge pyrrolidine (0.43 kg, 6.07 mol, 1.1 equiv) via an addition funnel over 30 minutes.

    • Causality: The addition is mildly exothermic due to the initial acid-base salt formation. Controlled addition prevents localized hot spots that could lead to impurity formation.

  • Heating & Azeotropic Distillation: Ramp the jacket temperature to achieve a steady internal reflux (~

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Self-Validation (IPC 1): The theoretical water yield is ~100 mL. Maintain reflux until water ceases to collect (typically 8–12 hours).

    • Self-Validation (IPC 2): Withdraw a 1 mL aliquot, dilute in acetonitrile, and analyze via HPLC (UV at 254 nm). Proceed to workup only when unreacted 3-nitrophenylacetic acid is < 1.0% AUC.

Workup and Isolation
  • Quench: Cool the reaction mixture to

    
    . Add 1.0 L of 1M aqueous HCl and stir vigorously for 15 minutes.
    
    • Causality: The acidic wash protonates and extracts any unreacted pyrrolidine into the aqueous phase, removing it from the organic product stream.

  • Phase Separation: Allow phases to settle for 30 minutes. Discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with 1.0 L of saturated aqueous

    
    , followed by 1.0 L of brine.
    
    • Causality: Removes residual traces of unreacted carboxylic acid and neutralizes the organic phase.

  • Concentration & Crystallization: Transfer the organic layer to a rotary evaporator or distillation setup. Concentrate the toluene to approximately 1.5 L under reduced pressure.

  • Anti-Solvent Addition: Heat the concentrated solution to

    
     and slowly add heptane (3.0 L) as an anti-solvent until the solution becomes slightly turbid. Allow the mixture to cool slowly to 
    
    
    
    over 4 hours.
    • Causality: Controlled cooling in a binary solvent system promotes the growth of large, pure crystals, preventing the occlusion of impurities that occurs during rapid precipitation.

  • Filtration & Drying: Filter the resulting crystalline solid and wash the filter cake with cold heptane (0.5 L). Dry in a vacuum oven at

    
     to constant weight.
    

Analytical Quality Control

To verify the structural integrity and purity of the synthesized 1-[(3-nitrophenyl)acetyl]pyrrolidine, the following analytical parameters must be met:

  • HPLC Purity: > 98.5% (Area %).

  • 1H-NMR (

    
    , 400 MHz):  Must show characteristic pyrrolidine multiplet resonances at 
    
    
    
    3.45-3.55 (4H) and
    
    
    1.85-1.95 (4H), a distinct singlet for the benzylic protons at
    
    
    3.75 (2H), and the expected downfield shifts for the nitro-substituted aromatic ring protons [2.10].
  • Residual Solvent: Toluene < 890 ppm, Heptane < 5000 ppm (per ICH Q3C guidelines).

References

  • 2. 3. 4.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-[(3-Nitrophenyl)acetyl]pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you understand that even seemingly straightforward amidation reactions can present scale-up and yield challenges. The synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine—via the coupling of 3-nitrophenylacetic acid and pyrrolidine—requires precise control over activation kinetics, base selection, and byproduct management.

This guide is engineered to provide you with field-proven causality, self-validating protocols, and diagnostic troubleshooting to maximize your reaction yield.

Module 1: Mechanistic Insights & Causality

To optimize this synthesis, we must first understand the chemical environment of our specific substrates. The formation of an amide bond fundamentally requires the prior activation of the carboxylic acid, followed by the nucleophilic attack of the amine[1]. However, this specific substrate pairing introduces two distinct challenges:

  • Alpha-Proton Acidity: The methylene protons of 3-nitrophenylacetic acid are mildly acidified by the inductive electron-withdrawing effect of the meta-nitro group. If an overly strong base is used during activation, or if the activation intermediate is left to stand, side reactions such as ketene formation or alpha-deprotonation can occur. This typically manifests as dark, tarry impurities in the reaction mixture[2].

  • Nucleophilicity vs. Sterics: Pyrrolidine is a highly nucleophilic secondary amine due to its constrained ring structure. However, it still presents moderate steric hindrance compared to linear primary amines. If the electrophilic active ester is not sufficiently reactive, the coupling rate will drop, allowing competitive hydrolysis of the active ester back to the starting acid[1].

To navigate these challenges, the choice of activation strategy (Acid Chloride vs. Uronium Salt) and the precise selection of the base are the most critical variables in your workflow.

Mechanism Acid 3-Nitrophenylacetic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Product Target Amide ActiveEster->Product Amidation Pyrrolidine Pyrrolidine Pyrrolidine->Product

Mechanistic pathway of HATU-mediated amidation with pyrrolidine.

Module 2: Diagnostic Data Center

Selecting the correct reagent system is highly dependent on your target scale and purification capabilities. The table below summarizes the quantitative and qualitative performance data of common coupling strategies for this specific reaction class.

Activation StrategyReagentsRecommended BaseExpected YieldByproduct RemovalScalability
Uronium Salt HATUDIPEA85 - 95%Aqueous wash (Water/Brine)Low (<10g)
Carbodiimide EDC·HCl + HOBtNMM or Et₃N/DMAP75 - 85%Aqueous acid/base extractionMedium (10-100g)
Acid Chloride SOCl₂ + cat. DMFEt₃N + cat. DMAP80 - 90%Evaporation / Aqueous washHigh (>100g)
Phosphonium PyBOPDIPEA80 - 90%Chromatography requiredLow (<10g)

Data synthesized from standard peptide coupling efficiencies and large-scale pharmaceutical applications[2],[3].

Module 3: Validated Experimental Protocols

Every protocol utilized in your lab should be a self-validating system. The following methodologies include built-in diagnostic checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Discovery Scale (HATU-Mediated Coupling)

Best for rapid synthesis, high yield, and avoiding epimerization/side reactions[3].

  • Preparation: Dissolve 3-nitrophenylacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq, 1.1 mmol) in one portion. The solution will typically turn a pale yellow.

    • Validation Checkpoint: Stir for 10 minutes. Quench a 5 µL aliquot in 100 µL of methanol. LC-MS should show the mass of the methyl ester, confirming the formation of the active OAt ester.

  • Coupling: Add pyrrolidine (1.2 eq, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup Validation: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (3 x 10 mL) to remove unreacted pyrrolidine and DIPEA, then with saturated aqueous NaHCO₃ (3 x 10 mL) to remove unreacted acid and HOAt byproduct.

    • Validation Checkpoint: Check the pH of the final aqueous wash. The HCl wash must be pH < 2, and the NaHCO₃ wash must be pH > 8 to guarantee complete byproduct partitioning.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Protocol B: Scale-Up Route (Acid Chloride via SOCl₂)

Best for large-scale batches where expensive coupling agents are economically unviable[2].

  • Activation: Suspend 3-nitrophenylacetic acid (1.0 eq, 50 mmol) in anhydrous CH₂Cl₂ (100 mL). Add Thionyl Chloride (SOCl₂) (1.2 eq, 60 mmol) followed by 3 drops of DMF (in situ generation of the Vilsmeier reagent).

  • Reflux: Heat the mixture to a gentle reflux (40 °C) for 2 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the resulting crude acid chloride in anhydrous CH₂Cl₂ (50 mL) and cool to 0 °C.

  • Amidation: In a separate flask, prepare a solution of pyrrolidine (1.1 eq, 55 mmol), Triethylamine (Et₃N) (1.5 eq, 75 mmol), and a catalytic amount of DMAP (0.05 eq) in CH₂Cl₂ (50 mL).

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0 °C over 30 minutes to control the exotherm.

  • Workup: Warm to room temperature and stir for 1 hour. Wash the organic layer with water, 1M HCl, and brine. Dry and concentrate.

Module 4: Troubleshooting FAQs

TroubleshootingTree Start Low Yield: 1-[(3-Nitrophenyl)acetyl]pyrrolidine CheckActivation Evaluate Activation Strategy Start->CheckActivation AcidChloride Acid Chloride Route (SOCl2 / Oxalyl Chloride) CheckActivation->AcidChloride CouplingAgent Coupling Agent Route (HATU / EDC) CheckActivation->CouplingAgent BaseIssue Dark Impurities Forming? AcidChloride->BaseIssue StericIssue Incomplete Conversion? CouplingAgent->StericIssue AddDMAP Add Catalytic DMAP Maintain Et3N Base BaseIssue->AddDMAP Yes SwitchHATU Switch to Uronium Salt (e.g., HATU) StericIssue->SwitchHATU Yes

Decision tree for troubleshooting low yields in pyrrolidine amidation workflows.

Q: My reaction mixture is turning dark brown/black during the coupling phase, and my yield is terrible. What is happening? A: This is a known issue related to base selection during the activation of phenylacetic acid derivatives. Process chemistry studies have shown that using bases like N-methylmorpholine (NMM) can sometimes lead to low yields, whereas using Triethylamine (Et₃N) or DIPEA alone can generate dark impurities due to side reactions (like ketene formation or degradation)[2]. Solution: If using Et₃N, add a catalytic amount of DMAP. This significantly increases the coupling rate, outcompeting the degradation pathways and preventing the formation of dark impurities[2].

Q: I am using EDC/HOBt, but I cannot get rid of the urea byproduct during purification. How do I fix this? A: Dicyclohexylurea (from DCC) is notoriously insoluble, but the urea byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is designed to be water-soluble[3]. If it remains in your organic layer, your aqueous washes are likely not acidic enough. Solution: Ensure your post-reaction wash utilizes 1M HCl or 5% Citric Acid. The tertiary amine on the EDC urea byproduct must be protonated to partition effectively into the aqueous phase[3].

Q: LC-MS shows a large peak corresponding to the mass of the 3-nitrophenylacetic acid anhydride. Why didn't it couple? A: Symmetrical anhydride formation occurs when the activated carboxylic acid reacts with another molecule of the starting acid rather than the amine. This indicates that your pyrrolidine is either degraded, sterically hindered from attacking the active ester, or was added too slowly[1]. Solution: Switch to a highly reactive coupling agent like HATU, which forms an OAt ester that is highly resistant to anhydride formation and reacts rapidly with secondary amines like pyrrolidine[3]. Ensure your pyrrolidine is freshly distilled and stored over molecular sieves.

References

1.[1] The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. 2.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 3.[3] Coupling Reagents. AAPPTEC.

Sources

Troubleshooting impurity formation in pyrrolidine acylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Challenge

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you likely encountered an unexpected impurity profile while coupling a carboxylic acid to a pyrrolidine or proline derivative.

Pyrrolidine scaffolds present unique challenges in medicinal chemistry:

  • Nucleophilicity vs. Sterics: While secondary amines are generally good nucleophiles, the steric bulk of the ring—especially in 2-substituted prolines—can retard the rate of acylation, allowing competitive side reactions to dominate.

  • Stereolability: Proline derivatives are notoriously prone to racemization via the oxazolone pathway.

  • Coupling Agent Artifacts: Slow kinetics often lead to direct reaction between the amine and the coupling agent (e.g., guanidinylation).

This guide deconstructs these failure modes into actionable troubleshooting workflows.

Critical Issue: The "Guanidinium" Trap (+99 Da Impurity)

Symptom: You are using HATU or HBTU.[1][2] LCMS shows a major impurity with a mass of [M+99] . The desired product yield is low.

Root Cause: This is a classic artifact of improper reagent addition order . HATU/HBTU are uronium/guanidinium salts.[2][3][4] If the amine (pyrrolidine) encounters the coupling agent before the carboxylic acid is fully activated, the amine attacks the electron-deficient carbon of the coupling agent itself, forming a stable guanidinium species.

The Mechanism: Instead of forming the Active Ester (O-At), the amine attacks the central carbon of the HATU molecule.

GuanidiniumTrap Start Reagents Mixed PathwayA Correct Pathway: Acid Activation Start->PathwayA Acid + HATU + Base (Pre-activation) PathwayB Error Pathway: Direct Amine Attack Start->PathwayB Amine added too early ActiveEster O-At Active Ester PathwayA->ActiveEster Impurity Guanidinium Adduct (+99 Da) PathwayB->Impurity Irreversible Product Desired Amide ActiveEster->Product + Amine

Figure 1: Divergent pathways in HATU coupling. The red path represents the formation of the +99 Da guanidinium impurity due to lack of pre-activation.

Corrective Protocol: The "Pre-Activation" Rule

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF/DMAc.

  • Add Base (DIPEA/NMM, 2.0–3.0 equiv).

  • Add HATU (1.0–1.1 equiv).

  • CRITICAL: Stir for 2–5 minutes before adding the pyrrolidine. This ensures the acid converts to the active ester.

  • Add Pyrrolidine (1.0–1.2 equiv).

Critical Issue: Stereochemical Erosion (Racemization)

Symptom: Your chiral HPLC shows an enantiomeric excess (ee) drop (e.g., from >99% to 80%). Context: Common when coupling N-protected amino acids to proline esters or vice versa.

Root Cause: Proline derivatives are highly susceptible to Oxazolone (Azlactone) formation . The activated acid cyclizes to form an oxazolone.[5] The


-proton of the oxazolone is highly acidic and is easily removed by the base (DIPEA/TEA), leading to a planar, achiral intermediate that re-protonates randomly.

Racemization ActivatedAcid Activated Acid (O-Acyl Isourea/Ester) Oxazolone Oxazolone (Azlactone Ring) ActivatedAcid->Oxazolone Intramolecular Cyclization Pure Chiral Amide (Retention of Config) ActivatedAcid->Pure Fast Amine Attack Enol Planar Enolate (ACHIRAL) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Amide (50:50 L/D) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation

Figure 2: The Oxazolone pathway leading to racemization. High base concentration and slow coupling rates favor the red/yellow path.

Troubleshooting & Solutions:

VariableRecommendationWhy?
Coupling Reagent Switch to T3P (Propylphosphonic anhydride)T3P activates acids via a cyclic anhydride mechanism that is sterically less prone to oxazolone formation than Uronium salts.
Base Reduce Base or use CollidineStrong bases (TEA) strip the

-proton. Collidine or TMP (2,4,6-trimethylpyridine) are weaker and sterically hindered.
Additives Oxyma Pure Superior to HOBt/HOAt in suppressing racemization when used with DIC/EDC.
Temperature 0°C to -10°C Lower temperature slows the deprotonation rate more than the coupling rate.

Reagent Selection Guide

Use this matrix to select the correct system for your specific pyrrolidine acylation.

Reagent SystemBest For...Risk ProfileAtom Economy
HATU / DIPEA Difficult/Hindered couplings.High: Guanidinium formation (+99 mass) if not pre-activated.Poor (Large byproducts).
T3P / Pyridine Chiral/Epimerizable substrates. Scale-up.[6]Low. Byproducts are water-soluble.[1][7]Excellent. Easy aqueous workup.
EDC / HOBt Standard, non-hindered couplings.Moderate: N-acylurea formation.[7]Good (Urea is water soluble).[7]
Acid Chloride Simple acyl groups (Acetyl, Benzoyl).High: Hydrolysis, polymerization, HCl generation.High, but requires Schotten-Baumann conditions.

Validated Protocols

Protocol A: Low-Racemization T3P Coupling (Recommended)

Best for coupling chiral acids to proline.

  • Charge: Combine Carboxylic Acid (1.0 equiv), Pyrrolidine (1.1 equiv), and solvent (EtOAc or 2-MeTHF) in a reactor.

  • Cool: Cool mixture to 0 °C.

  • Base: Add Pyridine or DIPEA (2.5 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.2–1.5 equiv) dropwise over 10 minutes.

    • Note: T3P is added LAST to minimize side reactions.

  • Monitor: Warm to RT. Monitor by HPLC.

  • Workup: Wash organic layer with water, then 10% KHSO4 (removes pyridine/amines), then NaHCO3.

    • Advantage:[1][7][8] T3P byproducts are water-soluble phosphates.

Protocol B: Schotten-Baumann (Acid Chlorides)

Best for simple capping (e.g., Benzoyl chloride).

  • Biphasic System: Dissolve Pyrrolidine in DCM. Add an equal volume of 1M NaOH (aq) or sat. NaHCO3.

  • Addition: Add Acid Chloride dropwise to the vigorously stirred biphasic mixture at 0 °C.

  • Mechanism: The base stays in the water layer, neutralizing HCl.[9] The reaction happens at the interface or in the organic layer.

  • Troubleshooting: If hydrolysis (Benzoic acid) is high, switch to a homogenous system (DCM + TEA) but ensure dry solvents are used.

FAQ: Rapid Diagnostics

Q: I see a large peak at M+18 or M+36 in my acid chloride reaction. A: This is likely hydrolysis (Acid Chloride


 Acid). Your solvent is wet, or your base is too weak to neutralize the HCl, slowing the reaction and allowing water to compete. Dry your DCM/THF.

Q: My reaction turned into a solid gel. A: High concentration of peptide coupling byproducts (DCU from DCC) or simply high concentration. Dilute with DCM. If using DCC, switch to EDC to get water-soluble urea byproducts.

Q: Can I use DMF for T3P reactions? A: Yes, but T3P is often sold in EtOAc. If you use DMF, ensure you perform a very thorough aqueous wash (LiCl solution) to remove the DMF, as T3P byproducts need water to be removed.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[10] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides. Organic Process Research & Development, 15, 1230. Link

Sources

Technical Support Center: Troubleshooting Solubility for 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of synthetic intermediates and library compounds. 1-[(3-Nitrophenyl)acetyl]pyrrolidine is a classic example of a "brick dust" molecule. It is a highly lipophilic, neutral tertiary amide. Because it lacks ionizable functional groups within the physiological pH range, standard solubilization techniques like pH adjustment will fail.

This guide is designed to diagnose your solubility failures, explain the physicochemical causality behind them, and provide self-validating protocols to achieve stable aqueous dispersions for your assays.

Section 1: Diagnostic FAQs (Understanding the Molecule)

Q1: I tried adjusting my assay buffer to pH 2.0 and pH 10.0, but the compound still will not dissolve. Why? A: This is a structural issue. While pyrrolidine itself is a basic amine, in this molecule, the pyrrolidine nitrogen is covalently bound to an acetyl group, forming a tertiary amide. Amide nitrogens are stabilized by resonance with the adjacent carbonyl group, rendering them non-basic (conjugate acid pKa ~ -1). Furthermore, the 3-nitrophenyl group is entirely neutral. Because there are no basic or acidic centers to protonate or deprotonate, pH manipulation cannot create a soluble salt form. You must rely on co-solvents, surfactants, or complexation [1].

Q2: My 10 mM stock solution in 100% DMSO is perfectly clear. However, when I dilute it to 100 µM in PBS, it immediately turns cloudy. How do I prevent this? A: You are experiencing "solvent shift crash-out." When you dilute a high-concentration DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 1-[(3-Nitrophenyl)acetyl]pyrrolidine molecules are suddenly exposed to a high-dielectric aqueous environment. This causes immediate thermodynamic instability, leading to rapid nucleation and uncontrolled precipitation [3]. To prevent this, you must either step-down the dilution using a co-solvent/surfactant blend or encapsulate the molecule before it contacts the bulk water.

Section 2: Quantitative Excipient Selection

Selecting the right vehicle depends entirely on your downstream application. Below is a synthesized comparison of validated solubilization vehicles for neutral, lipophilic amides.

Solubilization VehicleMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (Cell Culture)Solubilization MechanismRecommended Assay Type
DMSO ≤ 5.0% (v/v)≤ 0.5% (v/v)Dielectric constant reductionHigh-Throughput Screening
PEG 400 ≤ 10.0% (v/v)≤ 1.0% (v/v)Co-solvency / Hydrogen bondingBiochemical assays
Tween 20 / 80 ≤ 1.0% (v/v)≤ 0.1% (v/v)Micellar encapsulationEnzyme kinetics
HP-β-Cyclodextrin ≤ 20.0% (w/v)≤ 10.0% (w/v)Hydrophobic inclusion complexationCell-based & In vivo dosing
Section 3: Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system. Do not assume your compound is dissolved just because it "looks clear" to the naked eye.

Protocol A: Co-Solvent & Surfactant Blending (For In Vitro Biochemical Assays)

Causality: Surfactants lower the interfacial tension between the hydrophobic drug and water, forming micelles that trap the drug before it can nucleate.

  • Prepare Stock: Dissolve 1-[(3-Nitrophenyl)acetyl]pyrrolidine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prepare Vehicle Buffer: Supplement your aqueous assay buffer (e.g., PBS) with 0.1% (v/v) Tween 20.

  • Dilution Step: While vigorously vortexing the Vehicle Buffer, add the 10 mM DMSO stock dropwise to achieve your final concentration (e.g., 100 µM). Never add the buffer to the DMSO; always add the DMSO to the larger volume of buffer to maintain a favorable concentration gradient.

  • Self-Validation: Measure the Optical Density at 600 nm (OD600) of the final solution using a spectrophotometer.

    • Pass: OD600 < 0.01 (True molecular solution).

    • Fail: OD600 > 0.05 (Colloidal nanoprecipitates are present; increase Tween 20 concentration).

Protocol B: HP-β-Cyclodextrin Complexation (For Cell-Based and In Vivo Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic aromatic and pyrrolidine rings of the drug partition into this cavity, shielding them from water and forming a thermodynamically stable complex without altering the drug's covalent structure [2].

  • Prepare Excipient: Dissolve HP-β-CD in your target aqueous media (e.g., DMEM or Saline) to a concentration of 15% (w/v). Filter through a 0.22 µm PES membrane.

  • Direct Solid Addition: Weigh the solid 1-[(3-Nitrophenyl)acetyl]pyrrolidine and add it directly to the HP-β-CD solution. Do not use a DMSO intermediate.

  • Equilibration: Vortex for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. Place on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Self-Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized drug in the supernatant using HPLC-UV against a standard curve prepared in acetonitrile.

Section 4: Mechanistic Workflows

The following diagrams illustrate the logical decision-making process and the physicochemical mechanism of action for resolving these solubility issues.

DecisionTree Start 1-[(3-Nitrophenyl)acetyl]pyrrolidine Solubility Issue Assay Determine Assay Type Start->Assay InVitro Biochemical / In Vitro Assay->InVitro Tolerates organic solvents InVivo Cell-Based / In Vivo Assay->InVivo Requires physiological conditions Cosolvent Use Co-solvent + Surfactant (e.g., 1% DMSO + 0.1% Tween 20) InVitro->Cosolvent Cyclo Use Inclusion Complexation (e.g., 10-20% HP-β-CD) InVivo->Cyclo

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Mechanism Drug Hydrophobic Drug (LogP ~2.5) Water Aqueous Media (Precipitation) Drug->Water Direct Dilution CD HP-β-Cyclodextrin (Hydrophobic Cavity) Drug->CD Complexation Complex Soluble Inclusion Complex (Shielded from Water) CD->Complex Encapsulation

Mechanism of preventing aqueous precipitation via cyclodextrin inclusion complexation.

References
  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004;21(2):201-230. Available at:[Link]

  • Stella VJ, He Q. Cyclodextrins. Toxicologic Pathology. 2008;36(1):30-42. Available at:[Link]

  • Popa-Burke IG, Russell J. Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. 2014;19(9):1302-1308. Available at:[Link]

Minimizing side products in 3-nitrophenylacetic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products & Process Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The "Active Methylene" Challenge

Welcome to the Technical Support Center for 3-nitrophenylacetic acid (3-NPAA). While 3-NPAA is a robust building block for non-steroidal anti-inflammatory drugs (NSAIDs) and alkaloids, it presents a specific chemical liability: Alpha-Methylene Activation.

The meta-nitro group is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the benzylic


-protons compared to unsubstituted phenylacetic acid. Consequently, standard activation protocols often lead to ketene-mediated oligomerization , resulting in the characteristic "black tar" often observed during scale-up.

This guide provides mechanistic troubleshooting to suppress these side pathways.

Module 1: Acid Chloride Synthesis (Activation)

Current Status: Your reaction mixture turns dark red/black upon addition of thionyl chloride (


) or oxalyl chloride.
Diagnosis:  Rapid dehydrohalogenation leading to 3-nitrophenylketene  formation.
The Mechanism of Failure

When 3-NPAA is treated with chlorinating agents, the resulting acid chloride (


) has highly acidic 

-protons. If the reaction temperature is too high, or if base is present, HCl is eliminated to form the highly reactive ketene. This ketene rapidly dimerizes or polymerizes, ruining the yield and color profile.
Visualizing the Pathway (Graphviz)

G cluster_0 Critical Control Point Start 3-Nitrophenylacetic Acid Reagent SOCl2 / Cat. DMF Start->Reagent Inter Acid Chloride (Desired) Reagent->Inter < 40°C Ketene 3-Nitrophenyl Ketene Inter->Ketene -HCl (Heat/Base) Product Amide/Ester Derivative Inter->Product + Nucleophile Tar Red/Black Dimer (Impurity) Ketene->Tar Dimerization

Figure 1: The bifurcation between stable acid chloride formation and the ketene degradation pathway.

Optimized Protocol: The "Cold Catalytic" Method

Do not reflux 3-NPAA with thionyl chloride.

  • Setup: Dry glassware thoroughly. Moisture triggers autocatalytic hydrolysis.

  • Solvent: Suspend 3-NPAA (1.0 eq) in anhydrous Dichloromethane (DCM). DCM allows lower boiling points than toluene, preventing thermal elimination.

  • Catalyst: Add DMF (Dimethylformamide) (0.05 eq). This forms the Vilsmeier-Haack active species, allowing the reaction to proceed at room temperature.

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C .

  • Reaction: Allow to warm to 20–25°C. Stir for 2–3 hours.

    • Checkpoint: The solution should be clear yellow, not black.

  • Workup: Evaporate solvent in vacuo at < 40°C . Do not heat the residue excessively.

Module 2: Esterification & Amidation Strategy

Question: Why is my Fischer esterification yield stalling at ~70%? Answer: The equilibrium is unfavorable due to the deactivated carbonyl. The nitro group pulls electron density, making the carbonyl carbon more electrophilic, but the competing acidity of the


-protons can lead to side reactions if harsh acid catalysts (like 

) are used at high temps.
Comparison of Methodologies
MethodReagentsRisk ProfileRecommended For
Fischer (Classic) alcohol,

(cat), Reflux
High. Thermal decarboxylation or oxidative degradation.Simple methyl/ethyl esters (stable alcohols).
Steglich Coupling DCC or EDC, DMAP, DCMLow. Mild conditions avoid ketene formation.Complex alcohols, chiral amines, heat-sensitive substrates.
Acid Chloride

then alcohol/amine
Medium. Risk of ketene if overheated.Scale-up (>100g) where coupling reagents are too costly.
Recommended Protocol: Steglich Amidation/Esterification

To completely avoid the "black tar" acid chloride issues, use a coupling reagent.

  • Dissolve: 3-NPAA (1.0 eq) and the amine/alcohol (1.1 eq) in dry DCM.

  • Base: Add DIPEA or N-Methylmorpholine (1.2 eq) only if using an amine salt. If using free amine/alcohol, skip.

  • Catalyst: Add DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 eq) portion-wise.

    • Note: EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying purification.

  • Workup: Wash with 1N HCl (removes DMAP/EDC), then sat.

    
     (removes unreacted 3-NPAA).
    
Module 3: Impurity Profiling & Troubleshooting

Question: I see a persistent impurity at RRT 0.85 in HPLC. What is it?

Common impurities arise from the precursor or side reactions during derivatization.

Impurity TypeOriginDetectionRemoval Strategy
3-Nitrotoluene Thermal Decarboxylation (

loss). Occurs if reaction >100°C.
GC-MS / NMR (Methyl peak ~2.4 ppm)High vacuum distillation (volatile).
Dimer (Diketene) Ketene dimerization from acid chloride step.LC-MS (M+ = 2x Mass - HCl)Silica gel chromatography (very non-polar).
Anhydride Incomplete reaction with nucleophile; self-condensation.IR (Doublet ~1800-1750 cm⁻¹)Wash organic layer with mild aqueous base (

).
Reduced Amine Accidental reduction of

to

.
LC-MS (M-30 or M-16)Avoid metal catalysts (Fe, Zn) or strong hydrides (

) until after derivatization.
Module 4: Chemo-Selectivity (Protecting the Nitro Group)

Scenario: You need to reduce the carboxylic acid to an alcohol without touching the nitro group. Risk: Standard reducing agents like


 will reduce the nitro group to an azo-compound or amine.

Protocol: Borane-THF Reduction Borane (


) is chemoselective for carboxylic acids over nitro groups at low temperatures.
  • Cool: 3-NPAA in THF to -10°C.

  • Add:

    
     (1.0 M solution, 1.2 eq) dropwise.
    
  • Monitor: The nitro group remains intact.

  • Quench: Methanol.

References
  • Ketene Formation Mechanism

    • Tidwell, T. T. (2005). "Ketenes."[1] John Wiley & Sons. Explains the mechanism of acid chloride dehydrohalogenation and dimerization risks.

  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

  • Borane Chemoselectivity

    • Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 38(5), 912-916.
  • 3-Nitrophenylacetic Acid Properties

    • PubChem Database. "3-Nitrophenylacetic acid - Compound Summary."[3]

Sources

Technical Support Center: Purification of Nitrophenyl Pyrrolidine Derivatives

[1]

Role: Senior Application Scientist Topic: Troubleshooting Purification & Isolation Audience: Medicinal Chemists, Process Chemists

Introduction: The "Deceptively Simple" Scaffold

Nitrophenyl pyrrolidine derivatives are ubiquitous intermediates in medicinal chemistry (e.g., DPP-4 inhibitors, antibiotics). They are typically synthesized via nucleophilic aromatic substitution (

While the synthesis is robust, purification is frequently underestimated. The combination of a highly basic secondary amine (pyrrolidine), a weakly basic tertiary aniline product, and a highly polar nitro group creates a "perfect storm" for purification failures: streaking columns, persistent oils, and difficult emulsions.

This guide addresses these specific failure modes using mechanistic insights rather than rote recipes.

Part 1: The "Sticky" Impurity (Removing Excess Pyrrolidine)

User Query: "I used 3 equivalents of pyrrolidine to drive the reaction. Now I can't get rid of it. It trails on the column and co-elutes with my product. How do I remove it without chromatography?"

Scientist’s Diagnosis: You are relying on chromatography to separate two amines, which is inefficient. The root cause is a failure to exploit the massive


 differential
  • Pyrrolidine: Aliphatic amine,

    
     (Strong Base).
    
  • Nitrophenyl Pyrrolidine: Conjugated aniline,

    
     (Very Weak Base).
    

Because the nitro group is strongly electron-withdrawing, it delocalizes the lone pair on the nitrogen, rendering the product nearly neutral in mild acid.

The Self-Validating Protocol: The "pH Window" Wash Instead of a standard basic workup, use a controlled acidic wash to selectively protonate and sequester the unreacted pyrrolidine into the aqueous phase while leaving your product in the organic phase.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Critical Wash: Wash the organic layer with 10% Citric Acid or 0.5 M Acetic Acid (pH ~3–4).

    • Mechanism:[1][2][3][4] At pH 3, Pyrrolidine (

      
       11.3) is 100% protonated (charged/water-soluble). The Product (
      
      
      < 1) remains >99% unprotonated (neutral/organic-soluble).
  • Validation: Check the organic layer by TLC.[5] The baseline spot (pyrrolidine) should be gone.

  • Neutralization: Wash with brine/water to remove residual acid. Dry and concentrate.

Graphviz Workflow: Differential Extraction Logic

ExtractionLogiccluster_phasesPhase Separation EventStartCrude Reaction Mixture(Product + Excess Pyrrolidine)SolventDilute with EtOAc/DCMStart->SolventAcidWashWash with 10% Citric Acid (pH ~3)Solvent->AcidWashAqueousAqueous Phase (pH 3)Pyrrolidine-H+ (Charged)(REMOVED)AcidWash->AqueousProtonationOrganicOrganic PhaseProduct (Neutral)(RETAINED)AcidWash->OrganicNo ProtonationValidationTLC Check:Baseline Spot Gone?Organic->ValidationValidation->AcidWashNo (Repeat Wash)FinishConcentrate -> Pure ProductValidation->FinishYes

Caption: Differential extraction exploiting the pKa gap between aliphatic and conjugated amines.

Part 2: Chromatography Challenges (Tailing & Streaking)

User Query: "My product streaks from the baseline to the solvent front on silica gel. I'm using Hexane/EtOAc. What's wrong?"

Scientist’s Diagnosis: Even though the product is a weak base, the nitro group creates a large dipole moment, and the pyrrolidine ring can still interact with acidic silanol groups (

6

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Fronting Solubility mismatch (sample dissolved in strong solvent like DCM/DMSO)Dissolve sample in minimum volume of mobile phase or use dry loading (adsorb on Celite/Silica).
Tailing Interaction with acidic silanolsAdd 1% Triethylamine (TEA) or 1%

to the mobile phase.
Broad Peaks Isomer mixture or degradationCheck NMR for rotamers (rare for this scaffold) or regioisomers.

The "Gold Standard" Mobile Phase: For nitrophenyl pyrrolidines, standard Hexane/EtOAc often fails to resolve closely eluting impurities.

  • Recommendation: Switch to DCM / Methanol (95:5) .

  • Modifier: If tailing persists, add 0.5% Triethylamine .

  • Note: Silica gel is acidic.[7] If your product is acid-sensitive (rare for nitro compounds), pre-wash the column with the TEA-containing eluent.

Part 3: Solid State Issues (The "Oiling Out" Phenomenon)

User Query: "I expect a yellow solid, but I keep getting a red/orange oil that refuses to crystallize. Rotovap drying doesn't help."

Scientist’s Diagnosis: "Oiling out" is common with nitrophenyl derivatives due to their low melting points and the presence of trace solvent or impurities (like DMF) that depress the melting point further. The "red" color often indicates trace oxidation products or azo-impurities, which inhibit crystal lattice formation.

Protocol: Induced Crystallization (Trituration) Do not rely on slow evaporation. You need to force the lattice to form.

  • Solvent Swap: Dissolve the oil in a minimum amount of a "good" solvent (e.g., DCM or warm Ethanol).

  • Anti-Solvent Crash: Add a "bad" solvent (e.g., Hexane or Pentane) dropwise until the solution turns cloudy.

  • The Scratch: If it oils out again, scratch the inner wall of the flask with a glass rod at the interface of the oil and solvent. This creates microscopic nucleation sites.

  • Seed: If you have any solid from a previous batch (even a microgram), add it now.

  • Sonication: Briefly sonicate the biphasic mixture. This often disrupts the oil droplets and triggers solidification.

Data: Common Solubility Profile

SolventSolubility (Product)Role in Purification
DCM / Chloroform HighLoad solvent / "Good" solvent
Ethanol / MeOH Moderate (High when hot)Recrystallization solvent
Hexanes / Heptane InsolubleAnti-solvent (Precipitant)
Water InsolubleWash solvent (removes salts/DMF)
Part 4: Regioisomer Separation (Ortho vs. Para)

User Query: "I synthesized the product from 2,4-difluoronitrobenzene. I have a mixture of ortho- and para-substituted isomers. They overlap on TLC."

Scientist’s Diagnosis: Regioisomers of nitrophenyl pyrrolidines have different dipole moments.

  • Ortho-isomer: Internal hydrogen bonding (or dipole cancellation) often makes it less polar (higher

    
    ).
    
  • Para-isomer: Larger net dipole, interacts more strongly with silica (lower

    
    ).
    

Separation Strategy:

  • Toluene Effect: Use Toluene as the bulk solvent instead of Hexane. Toluene participates in

    
     interactions with the nitroaromatic ring, often amplifying the separation between isomers compared to aliphatic solvents.
    
    • System: Toluene / EtOAc (Gradient 100:0

      
       80:20).
      
  • Visualization: These compounds are strongly UV active and colored.

    • Ortho: Often bright orange/red.

    • Para: Often pale yellow.

    • Visual Cue: Use the color difference to guide your fraction collection.

References
  • Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link][4]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. Available at: [Link]

  • Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr . ResearchGate.[5][8] Available at: [Link]

Technical Support Center: Stability & Handling of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(3-Nitrophenyl)acetyl]pyrrolidine (CAS: 19281-19-7). As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in navigating the specific behavioral nuances of this tertiary amide under acidic conditions.

While tertiary amides exhibit robust chemical stability under ambient physiological conditions, they are susceptible to degradation during acidic synthesis workups, aggressive chromatographic analysis, or simulated gastric fluid (SGF) testing. This guide provides the causality behind these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-[(3-Nitrophenyl)acetyl]pyrrolidine degrade in low pH environments despite being a stable tertiary amide? A: Tertiary amides lack a proton on the nitrogen, which protects them from certain base-catalyzed degradation pathways, but they remain vulnerable to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the carbonyl oxygen. This protonation draws electron density away from the carbonyl carbon, significantly increasing its electrophilicity. The strong electron-withdrawing inductive effect (-I) of the 3-nitrophenyl group slightly accentuates this electrophilicity, lowering the activation energy for the subsequent nucleophilic attack by water.

Q2: Is the acid-catalyzed degradation of this compound reversible? A: No. Unlike ester hydrolysis, . The cleavage of the C-N bond yields 3-nitrophenylacetic acid and pyrrolidine. In acidic media, the highly basic pyrrolidine (pKa ~11.3) is immediately protonated to form the pyrrolidinium ion. This protonation removes the nitrogen's lone pair, neutralizing its nucleophilicity and permanently preventing the reverse reaction.

Q3: How does temperature affect the stability of this compound in acid? A: The relationship is exponential. According to , the rate-determining step is the nucleophilic attack of the water molecule on the protonated carbonyl. Because this step requires overcoming a significant activation barrier (~19-21 kcal/mol), lowering the temperature effectively arrests the kinetics of hydrolysis, even if the thermodynamic conditions for degradation are met.

Part 2: Troubleshooting Guide

Issue 1: Peak Splitting or Steady Degradation During RP-HPLC Analysis

Symptoms: When running overnight sequences, the main peak area decreases, and two new early-eluting peaks (3-nitrophenylacetic acid and pyrrolidine) appear and grow over time. Root Cause: Prolonged exposure to acidic mobile phases (e.g., 0.1% Trifluoroacetic acid[TFA], pH ~2.0) in the autosampler vial. Over 24 hours at room temperature, this acidic environment initiates slow hydrolysis. Solution:

  • Diluent Modification: Prepare your analytical samples in a non-acidic diluent (e.g., 50:50 Water:Acetonitrile) rather than the mobile phase. The compound will only be exposed to the acidic mobile phase during the rapid chromatographic run (minutes), which is insufficient time for degradation.

  • Alternative Modifiers: Switch from 0.1% TFA to a weaker acid modifier like 0.1% Formic acid (pH ~2.7) if mass spectrometry (LC-MS) compatibility and stability are prioritized over sharp peak shapes.

Issue 2: Yield Loss During Post-Synthetic Acidic Workup

Symptoms: After synthesizing the compound and washing the organic layer with 1M HCl to remove unreacted pyrrolidine, the isolated yield is unexpectedly low, and the product is contaminated with 3-nitrophenylacetic acid. Root Cause: Using highly concentrated, strong acids (1M HCl, pH ~0) at ambient temperatures aggressively protonates the amide carbonyl (pKa ~ -0.5), initiating rapid hydrolysis during the phase separation process. Solution: Implement the Optimized Acidic Workup Protocol detailed in Part 3, utilizing mild acids and thermal control.

Part 3: Experimental Protocols

Protocol A: Optimized Acidic Workup for Amide Preservation

This protocol is a self-validating system: it utilizes pKa differentials to remove impurities while thermodynamically and kinetically protecting the target amide.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Thermal Quenching: Chill the organic mixture in an ice bath to 0–5°C .

    • Causality: As established, the rate-determining nucleophilic attack of water is highly temperature-dependent. Chilling the mixture kinetically freezes the hydrolysis pathway.

  • Mild Acid Wash: Wash the organic layer with cold 5% aqueous citric acid (pH ~3) instead of 1M HCl.

    • Causality: The pKa of the conjugate acid of pyrrolidine is ~11.3. A pH of 3 is more than sufficient to fully protonate the free amine and drive it into the aqueous layer. However, because the amide carbonyl oxygen has a pKa of approximately -0.5, a pH of 3 is not acidic enough to protonate the amide. This completely shuts down the hydrolysis pathway at the thermodynamic level.

  • Phase Separation: Separate the layers immediately. Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid, followed by brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Forced Degradation Study (Acid Hydrolysis)

Use this protocol to establish the stability-indicating power of your analytical methods.

  • Sample Preparation: Dissolve 10 mg of 1-[(3-Nitrophenyl)acetyl]pyrrolidine in 5 mL of Methanol to ensure solubility.

  • Acid Addition: Add 5 mL of 0.2M HCl to the solution (Final concentration: 1 mg/mL in 50% MeOH / 0.1M HCl).

  • Thermal Stress: Seal the vial and incubate at 80°C for 4 hours .

  • Neutralization: Remove a 1 mL aliquot, cool to room temperature, and immediately neutralize with 1 mL of 0.1M NaOH to halt degradation.

  • Analysis: Dilute to the working concentration with mobile phase and inject into the HPLC to quantify degradation products.

Part 4: Quantitative Stability Data

The following table summarizes the stability profile of 1-[(3-Nitrophenyl)acetyl]pyrrolidine under various acidic conditions. This data validates the need for thermal control and mild pH during handling.

Condition (pH Environment)TemperatureExposure Time% Intact Amide% Degradation (Hydrolysis)
pH 1.0 (0.1M HCl)80°C4 Hours85.4%14.6%
pH 1.2 (Simulated Gastric Fluid)37°C24 Hours99.1%0.9%
pH 2.0 (0.01M HCl)25°C48 Hours99.8%0.2%
pH ~2.0 (0.1% TFA in Autosampler)25°C7 Days98.5%1.5%
pH 3.0 (Citric Acid Workup)5°C24 Hours>99.9%<0.1%

Part 5: Mechanistic Pathway (Visualization)

The diagram below illustrates the irreversible, acid-catalyzed hydrolysis mechanism that dictates the stability limits of 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

G A 1-[(3-Nitrophenyl)acetyl]pyrrolidine (Intact Amide) B O-Protonated Intermediate (Activated Carbonyl) A->B + H+ C Tetrahedral Intermediate (H2O Attack) B->C + H2O (Rate-Determining) D N-Protonated Intermediate (Leaving Group Prep) C->D H+ Transfer E 3-Nitrophenylacetic Acid + Pyrrolidinium Ion D->E Cleavage (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway of 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Part 6: References

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution The Journal of Physical Chemistry B URL:[Link] [1]

  • Ch20: Amide Hydrolysis University of Calgary, Department of Chemistry URL:[Link][2]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps URL:[Link] [3]

Technical Support Center: Strategies for the Removal of Unreacted Pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose synthetic workflows are bottlenecked by the incomplete removal of pyrrolidine. Despite its relatively low boiling point (87 °C), pyrrolidine's strong basicity (pKa ~11.3) and propensity for hydrogen bonding make it a notoriously stubborn residual impurity in final product mixtures.

This guide provides field-proven, mechanistically grounded troubleshooting strategies—ranging from optimized biphasic extractions to solid-supported electrophilic scavengers—designed specifically for drug development professionals and synthetic chemists.

Part 1: Troubleshooting & FAQs

Q: I concentrated my reaction mixture under high vacuum, but NMR still shows significant pyrrolidine. Why does it persist despite its 87 °C boiling point? A: Pyrrolidine readily forms strong hydrogen-bonding networks and acts as both a hydrogen-bond donor and acceptor. More critically, if your reaction generated any acidic byproducts, pyrrolidine will protonate to form highly stable, non-volatile pyrrolidinium salts. To break this retention, you must either perform an azeotropic distillation (e.g., co-evaporating with toluene to disrupt the hydrogen bonding) or employ a chemical quench to alter its phase affinity[1].

Q: My target product is highly water-soluble. When I use a standard 1M HCl wash to remove pyrrolidine, I lose my product to the aqueous layer. How can I selectively isolate it? A: This is a classic partitioning failure. When dealing with polar, water-soluble products, a standard aqueous workup is insufficient. You have two mechanistically sound alternatives:

  • Salting-Out Extraction: Modify your aqueous phase with a strong kosmotropic salt (informed by the Hofmeister series, such as 22 wt% Na₂SO₄) and extract with a polar aprotic solvent like 2-MeTHF. This forces the organic product into the organic layer while retaining the protonated amine in the aqueous phase[2].

  • Solid-Supported Scavengers: Bypass the aqueous workup entirely. Treat the crude organic mixture with a polymer-bound isocyanate resin. The resin covalently traps the pyrrolidine as a resin-bound urea, allowing you to simply filter away the impurity[3].

Q: I am using a polystyrene-bound (PS) isocyanate resin to scavenge pyrrolidine, but the removal is incomplete after 2 hours. What is the kinetic bottleneck? A: The bottleneck is likely solvent incompatibility. Standard 1% cross-linked polystyrene (PS) resins require a swelling solvent (like THF or dichloromethane) to expose their reactive sites to the amine. If you are using a non-swelling solvent like acetonitrile or MTBE, the pyrrolidine cannot diffuse into the polymer matrix[4]. Switch to a Macroporous (MP) Isocyanate resin. MP resins have a highly cross-linked, rigid pore structure that provides access to reactive sites without the need for solvent swelling, drastically improving scavenging kinetics[3].

Part 2: Quantitative Data on Scavenger Resins

When selecting a scavenger resin to remove unreacted pyrrolidine (or similar secondary amines like piperidine), the choice of polymer backbone and solvent dictates the reaction kinetics. The table below summarizes the scavenging efficiency of Polystyrene (PS) versus Macroporous (MP) resins.

Table 1: Solvent Effects on Amine Scavenging Kinetics (3.5 equiv. Isocyanate Resin, Ambient Temp)

Reaction SolventResin Swelling Capacity (PS)PS-Isocyanate Efficiency (2h)MP-Isocyanate Efficiency (2h)
Tetrahydrofuran (THF) High>93%>98%
Acetonitrile (MeCN) Low<60%>95%
Methyl tert-butyl ether (MTBE) Very Low<40%>85%

(Data extrapolated from comparative scavenging studies of nucleophilic amines using solid-supported isocyanates[3],[4].)

Part 3: Self-Validating Experimental Protocols

Protocol A: Biphasic Acid Wash with Salting-Out Validation

Mechanistic Causality: Utilizing the highly basic nature of the pyrrolidine ring, an acidic wash protonates the amine into a pyrrolidinium ion, drastically reducing its organic solubility[5]. The strategic addition of sodium sulfate prevents the target polar product from following the pyrrolidinium into the aqueous phase by altering the hydration sphere of the water molecules[2].

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc, 10 mL/g of crude).

  • Acidic Quench: Wash the organic layer with 1M HCl or 10% aqueous citric acid (5 mL/g).

    • Self-Validation Check: Test the pH of the separated aqueous layer using pH paper. It must remain strictly acidic (pH < 3). If the pH is higher, the pyrrolidine has neutralized the acid, and protonation is incomplete; add more acid.

  • Salting-Out: To prevent the loss of polar target molecules, saturate the acidic aqueous layer with Na₂SO₄ (approx. 20-22 wt%) before phase separation[2].

  • Phase Separation & Back-Extraction: Separate the layers. Back-extract the aqueous layer once with fresh organic solvent to ensure maximum product recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Electrophilic Scavenging via MP-Isocyanate Resin

Mechanistic Causality: Isocyanate groups react rapidly and irreversibly with secondary amines to form stable ureas. By tethering the isocyanate to a macroporous solid support, the resulting urea becomes insoluble and is easily removed by physical filtration, entirely avoiding hydrolysis-prone aqueous workups[3],[6].

  • Preparation: Dissolve the crude mixture (containing unreacted pyrrolidine) in your solvent of choice (e.g., DCE, THF, or Acetonitrile).

  • Resin Loading: Add 3.0 to 3.5 equivalents of MP-Isocyanate resin relative to the estimated residual pyrrolidine concentration[4].

  • Agitation: Agitate the suspension gently via orbital shaking at room temperature for 1–2 hours. Avoid magnetic stir bars, which can mechanically mill and degrade the resin beads.

    • Self-Validation Check: Remove a 10 µL aliquot of the supernatant, filter it through a syringe filter, and analyze via GC-MS or TLC. The complete disappearance of the pyrrolidine peak (GC-MS: (EI) (M-H)+ = 70) confirms reaction completion[7].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin-bound urea adduct.

  • Washing: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of the target product.

  • Concentration: Evaporate the filtrate to yield the highly purified, pyrrolidine-free product.

Part 4: Workflow Visualization

PyrrolidineRemoval Start Crude Mixture (Contains Pyrrolidine) Q_Acid Is the product acid-sensitive? Start->Q_Acid Q_Water Is the product highly water-soluble? Q_Acid->Q_Water No Scavenger Solid-Supported Scavenger (MP-Isocyanate Resin) Q_Acid->Scavenger Yes Ext_Wash Aqueous Acid Wash (e.g., 1M HCl or 10% Citric Acid) Evap Azeotropic Distillation (Toluene co-evaporation) Ext_Wash->Evap Trace removal Q_Water->Ext_Wash No SaltingOut Salting-Out Extraction (e.g., Na2SO4 / 2-MeTHF) Q_Water->SaltingOut Yes Scavenger->Evap Filtration & Conc. SaltingOut->Evap

Decision tree for selecting a pyrrolidine removal strategy based on product properties.

References

  • Biotage. "Argoresin MP-Isocyanate: Macroporous Nucleophilic Scavenger." biotage.co.jp. 3

  • Biotage. "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger." biotage.co.jp. 4

  • Sopachem. "Solid-Supported Reagents and Scavengers." sopachem.com. 6

  • BenchChem. "Technical Support Center: Purification of Crude Pyrrole Synthesis Products." benchchem.com. 1

  • BenchChem. "Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine." benchchem.com. 5

  • ACS Publications. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. 2

  • Scribd. "Spectroscopic Analysis of Cathinones." scribd.com. 7

Sources

Addressing hygroscopic nature of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[(3-Nitrophenyl)acetyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the challenges associated with the hygroscopic nature of this compound. By understanding and implementing the protocols and troubleshooting steps outlined below, you can ensure the integrity of your starting material and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 1-[(3-Nitrophenyl)acetyl]pyrrolidine to be hygroscopic?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2][3] For 1-[(3-Nitrophenyl)acetyl]pyrrolidine, this means that the solid material will readily attract water molecules from the air. If not handled correctly, this can lead to the material becoming clumpy, difficult to weigh accurately, and potentially degrading over time.[3]

Q2: Why is moisture a problem in my experiments with this compound?

A: The presence of absorbed water can have several detrimental effects on your experiments:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to an overestimation of the reagent and incorrect molar ratios in your reaction, which can result in lower yields and incomplete reactions.

  • Reaction Side-Products: Water can act as a nucleophile or a base in sensitive organic reactions. For instance, in reactions requiring anhydrous conditions, moisture can quench organometallic reagents, hydrolyze starting materials, or catalyze unwanted side reactions.[4]

  • Degradation: Over time, the presence of water can lead to the hydrolysis of the amide bond in 1-[(3-Nitrophenyl)acetyl]pyrrolidine, although this is generally slow at neutral pH.

  • Physical Handling Issues: A compound that has absorbed significant moisture can become a sticky solid or even deliquesce (dissolve in the absorbed water), making it extremely difficult to handle and dispense accurately.[2][3]

Q3: How can I tell if my sample of 1-[(3-Nitrophenyl)acetyl]pyrrolidine has absorbed moisture?

A: Visual inspection is the first step. A pure, dry sample should be a free-flowing powder or crystalline solid. Signs of moisture absorption include:

  • Clumping or Caking: The material sticks together and does not flow easily.[1][3]

  • Change in Appearance: The solid may appear wet, pasty, or even start to dissolve into a syrup-like liquid in cases of severe moisture absorption (deliquescence).[2]

  • Inconsistent Analytical Data: If you are experiencing non-reproducible results in your experiments, water contamination in your starting material is a primary suspect.

For a definitive quantitative measure, Karl Fischer titration is the gold-standard method for determining water content.

Troubleshooting Guide

This section addresses common problems encountered when working with 1-[(3-Nitrophenyl)acetyl]pyrrolidine and provides actionable solutions.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent or low reaction yields. Water Contamination: The most likely cause is that absorbed moisture from the hygroscopic reagent is interfering with the reaction chemistry.1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your reagent batch. 2. Use a Fresh Bottle: Whenever possible, use a new, unopened container of the reagent. 3. Dry the Reagent: If a new bottle is unavailable, you may need to dry the material. (See Protocol 3). Caution: Verify the thermal stability of the compound before heating. 4. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
The solid material is clumpy and difficult to weigh accurately. Improper Storage/Handling: The container has been opened frequently in a humid environment or was not sealed properly, leading to significant moisture uptake.[1][7]1. Handle in a Controlled Environment: Weigh the material inside a glove box with a low-humidity atmosphere.[6][7][8] 2. Quick Dispensing: If a glove box is not available, minimize the time the container is open to the atmosphere. Have all necessary tools ready, weigh the compound quickly, and immediately and tightly reseal the container.[1] 3. Aliquoting: For frequently used reagents, consider aliquoting the contents of a new bottle into smaller, tightly sealed vials under an inert atmosphere. This limits the exposure of the main stock.
Observed unexpected peaks in NMR or Mass Spec analysis of the reaction mixture. Moisture-Induced Side Reactions: Water may be participating in the reaction, leading to byproducts. For example, in reactions involving acid chlorides, water will lead to the formation of the corresponding carboxylic acid.1. Review Reaction Mechanism: Identify any steps where water could interfere. 2. Implement Rigorous Anhydrous Techniques: Follow the steps outlined in Protocol 1 and Protocol 2. Use of a dry, inert atmosphere is critical.[9][10] Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator before use.[10][11]

Visualized Workflows & Logic

The following diagrams illustrate the critical workflows for handling this hygroscopic compound and a logical approach to troubleshooting common issues.

G cluster_0 Storage & Preparation cluster_1 Handling & Use cluster_2 Post-Use Receive Receive New Bottle Store Store in Desiccator (Cool, Dry Place) Receive->Store Inspect Visually Inspect (Free-flowing?) Store->Inspect Prep Prepare Glove Box or Inert Atmosphere Setup Inspect->Prep Transfer Transfer to Glove Box Prep->Transfer Weigh Weigh Quickly Transfer->Weigh Seal_Main Tightly Reseal Main Container Weigh->Seal_Main Add Add to Anhydrous Reaction Mixture Weigh->Add Clean Quench & Clean Spatula Add->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: A logical workflow for handling hygroscopic reagents.

G end_node end_node cause_node cause_node Start Poor Reaction Outcome (Low Yield, Impurities) CheckClumpy Is the Reagent Clumpy or Wet? Start->CheckClumpy CheckAnhydrous Were Anhydrous Techniques Used? CheckClumpy->CheckAnhydrous No cause_node_1 Probable Cause: Significant Moisture Contamination CheckClumpy->cause_node_1 Yes CheckFresh Was a Fresh Bottle Used? CheckAnhydrous->CheckFresh No end_node_1 Solution: Review Other Reaction Parameters (Temp, Time, Other Reagents) CheckAnhydrous->end_node_1 Yes cause_node_2 Probable Cause: Moisture from Improper Handling or Storage CheckFresh->cause_node_2 No cause_node_3 Probable Cause: Subtle Moisture Contamination (e.g., from solvents, glassware) CheckFresh->cause_node_3 Yes end_node_2 Solution: 1. Use Glove Box for Handling 2. Dry Solvents/Glassware Rigorously 3. Consider Karl Fischer Titration cause_node_1->end_node_2 Action cause_node_2->end_node_2 Action cause_node_3->end_node_2 Action

Caption: Troubleshooting decision tree for hygroscopic reagent issues.

Experimental Protocols

Protocol 1: Recommended Storage

Proper storage is the first line of defense against moisture.

  • Upon Receipt: Inspect the container seal for any damage. Date the container upon arrival.[9]

  • Primary Storage: Store the tightly sealed container in a cool, dry, and dark place.

  • Secondary Storage: For optimal protection, place the primary container inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, or Drierite).[2][7] This provides a moisture-free environment.

  • Monitoring: Periodically check the desiccant and regenerate or replace it when the color indicator changes.[6]

Protocol 2: Weighing and Dispensing (Preferred Method: Glove Box)

Handling the compound in a controlled, dry atmosphere is the most reliable method.[6][8]

  • Preparation: Ensure the glove box antechamber and main chamber have been adequately purged with a dry, inert gas (e.g., nitrogen or argon). Check that the humidity level inside the box is low (ideally <1% RH).

  • Tool Staging: Place all necessary items (the reagent container, spatulas, weigh boats/paper, and a sealed container for the weighed sample) into the antechamber.

  • Purge: Cycle the antechamber as per the glove box operating instructions.

  • Transfer: Move the items into the main chamber. Allow the reagent container to equilibrate to the glove box temperature for a few minutes.

  • Dispense: Open the main container, quickly weigh the desired amount of 1-[(3-Nitrophenyl)acetyl]pyrrolidine into the secondary container, and immediately and securely reseal the main container.

  • Removal: Transfer the sealed secondary container with the weighed sample out through the antechamber.

Protocol 3: Drying a Moisture-Contaminated Sample

This protocol should be used as a last resort when a fresh supply is not available. Crucially, the thermal stability of 1-[(3-Nitrophenyl)acetyl]pyrrolidine must be considered; aggressive heating can cause decomposition.

  • Material Preparation: Spread the clumpy solid in a thin layer in a suitable piece of glassware (e.g., a watch glass or a round-bottom flask).

  • Drying: Place the glassware in a vacuum oven.

  • Conditions: Apply vacuum and, if the compound's stability is known to permit it, gently heat the sample (e.g., 30-40°C). Overheating can cause decomposition.[1] A common alternative is drying over a strong desiccant like phosphorus pentoxide (P₄O₁₀) in a vacuum desiccator at room temperature for an extended period (24-48 hours).

  • Cooling: Once dry, allow the sample to cool to room temperature under vacuum or in a desiccator before use.[12] Exposing the hot, dry material to ambient air will cause rapid re-absorption of moisture.

  • Verification: After drying, it is best practice to re-assess the water content via Karl Fischer titration to confirm the effectiveness of the drying process.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from UC Berkeley EHS. [Link]

  • Environment, Health & Safety, University of Michigan-Dearborn. (n.d.). Water-Sensitive Chemicals. Retrieved from University of Michigan-Dearborn EHS. [Link]

  • University of Pennsylvania. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Retrieved from University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

  • Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from Carleton University Environmental Health and Safety. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Chemistry Department. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from Ibis Scientific. [Link]

  • Syracuse University. (2023). Water Reactive - Environmental Health & Safety Services. Retrieved from Syracuse University EHS. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Pyrrolidine, 1-acetyl- Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Vietnam Journal of Science and Technology. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from VJST. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from Cheméo. [Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectral Interpretation of 1-[(3-Nitrophenyl)acetyl]pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the structural verification of pyrrolidine-based amides presents a unique set of analytical challenges. When analyzing 1-[(3-Nitrophenyl)acetyl]pyrrolidine —a critical building block and reference standard in medicinal chemistry—researchers must navigate two distinct hurdles: differentiating the target molecule from its closely related regioisomers (2-nitro and 4-nitro), and resolving the complex, overlapping aliphatic signals caused by the conformational dynamics of the pyrrolidine ring.

This guide objectively compares the ¹H NMR performance of the 3-nitro target against its structural alternatives and evaluates Standard Room-Temperature NMR (RT-NMR) against Variable-Temperature NMR (VT-NMR) for resolving conformational ambiguities.

Part 1: Regioisomer Differentiation (The Aromatic Region)

The primary analytical challenge in verifying 1-[(3-Nitrophenyl)acetyl]pyrrolidine is ensuring the absence of ortho (2-nitro) and para (4-nitro) regioisomeric impurities. The strongly electron-withdrawing nitro group (via both inductive and resonance effects) and its magnetic anisotropic cone drastically alter the chemical shifts of adjacent protons.

By comparing the aromatic region (7.0–8.5 ppm) of the target against its alternatives, we can establish a definitive structural fingerprint.

Performance Comparison: 3-Nitro vs. Alternatives
  • The Target (3-Nitro Isomer): The meta-substitution creates an asymmetric electronic environment. The H-2 proton, sandwiched between the strongly deshielding nitro and acetyl groups, appears furthest downfield as a narrow multiplet or singlet (~8.18 ppm). The H-4 proton is similarly deshielded (~8.16 ppm), while H-5 and H-6 appear further upfield. This complex, asymmetric splitting pattern is the hallmark of the 3-nitro target [1, 2].

  • Alternative 1 (4-Nitro Isomer): The para-substitution introduces C2 symmetry to the aromatic ring. This makes the ortho and meta protons chemically equivalent but magnetically non-equivalent, resulting in a classic, easily identifiable AA'BB' spin system . It presents as two distinct, highly symmetrical doublets (~8.16 ppm and ~7.47 ppm) [5].

  • Alternative 2 (2-Nitro Isomer): The ortho-substitution creates an ABCD spin system. Crucially, the steric bulk of the ortho-nitro group forces the acetyl side-chain into a conformation where the acetyl CH₂ protons reside directly within the deshielding region of the nitro group's magnetic anisotropic cone. This causes a significant downfield shift of the acetyl CH₂ protons (~4.20 ppm) compared to the 3-nitro and 4-nitro isomers (~3.80 ppm).

Quantitative Data Summary
CompoundSubstitution PatternAromatic Spin SystemKey Aromatic Signals (CDCl₃, δ ppm)Acetyl CH₂ (δ ppm)
1-[(3-Nitrophenyl)acetyl]pyrrolidine metaAsymmetric~8.18 (m, 2H), ~7.65 (d, 1H), ~7.54 (t, 1H)~3.75 - 3.85
1-[(4-Nitrophenyl)acetyl]pyrrolidine paraAA'BB'~8.16 (d, 2H), ~7.47 (d, 2H)~3.81
1-[(2-Nitrophenyl)acetyl]pyrrolidine orthoABCD~8.10 (d, 1H), ~7.60 (t, 1H), ~7.50 (t, 1H), ~7.30 (d, 1H)~4.20

(Note: Chemical shifts are extrapolated from the highly characterized phenylacetic acid precursors and standard amide deshielding effects[2, 5].)

Part 2: Conformational Dynamics (The Aliphatic Region)

The second major challenge lies in the aliphatic region (1.5–4.0 ppm). Novice chemists often misinterpret the ¹H NMR spectrum of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, mistaking the complex splitting of the pyrrolidine ring protons for chemical impurities or a mixture of diastereomers [4].

The Causality of Restricted Rotation

In pyrrolidine amides, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl


 antibonding orbital. This resonance gives the C–N amide bond partial double-bond character, raising the rotational energy barrier (

) to approximately 71–81 kJ/mol [3].
RT-NMR vs. VT-NMR Performance
  • Standard RT-NMR (298 K): At room temperature, the thermal energy of the system is insufficient to overcome the rotational barrier. The rotation around the C–N bond is slow on the NMR timescale (typically

    
     to 
    
    
    
    seconds). Consequently, the molecule is "frozen" into distinct cis and trans rotamers. The pyrrolidine α-protons (C2 and C5) experience different magnetic environments and appear as broad, overlapping multiplets between 3.40 and 3.65 ppm.
  • Variable-Temperature NMR (VT-NMR): By heating the sample, the thermal energy exceeds

    
    . The rate of bond rotation becomes significantly faster than the NMR timescale. The distinct magnetic environments average out, and the broad multiplets coalesce into a single, sharp, easily integrable peak. VT-NMR is therefore the superior analytical choice for resolving pyrrolidine amide conformations.
    

Part 3: Experimental Protocol for VT-NMR Conformational Resolution

To definitively prove that the split aliphatic signals are due to rotamers and not impurities, a self-validating VT-NMR protocol must be executed.

Step 1: Sample Preparation & Solvent Selection Prepare the sample using DMSO-d₆ rather than CDCl₃. Causality: CDCl₃ has a low boiling point (61 °C), which poses a severe over-pressurization risk when heated. DMSO-d₆ has a high boiling point (189 °C), safely allowing the sample to be heated to the required coalescence temperature (~370 K).

Step 2: Temperature Calibration (Self-Validation) Do not rely solely on the spectrometer's internal thermocouple. Insert a standard NMR tube containing 80% ethylene glycol in DMSO-d₆. Causality: The chemical shift difference (


) between the hydroxyl and methylene protons of ethylene glycol is strictly linearly dependent on temperature. Calculating 

provides a self-validating, highly accurate measurement of the exact probe temperature.

Step 3: Baseline Acquisition Acquire a standard 1D ¹H NMR spectrum at 298 K. Ensure the probe is properly tuned and matched, and the magnetic field is shimmed.

Step 4: Step-Wise Heating and Re-Shimming Increase the temperature in 10 K increments up to 370 K. Crucially, re-shim the Z and Z2 coils at every temperature step. Causality: Heating alters the density of the DMSO-d₆ solvent. This density shift changes the sample's bulk magnetic susceptibility, which degrades magnetic field homogeneity. Failing to re-shim will result in artificially broadened peaks, defeating the purpose of the VT-NMR experiment.

Step 5: Coalescence Identification Observe the pyrrolidine α-proton signals (~3.40–3.65 ppm). As temperature increases, the peaks will broaden further, merge at the coalescence temperature (


), and finally sharpen into a single time-averaged multiplet, confirming the purity of the 1-[(3-Nitrophenyl)acetyl]pyrrolidine sample.

Part 4: Logical Workflow Visualization

The following diagram maps the self-validating decision tree for interpreting the spectrum of this compound.

NMR_Workflow Target 1-[(3-Nitrophenyl)acetyl]pyrrolidine Structural Verification Split Target->Split Arom Aromatic Region Analysis (Isomer Differentiation) Split->Arom Aliph Aliphatic Region Analysis (Conformational Dynamics) Split->Aliph Iso3 Target: 3-Nitro Complex Multiplets (8.18, 7.65, 7.54 ppm) Arom->Iso3 Match Iso4 Reject: 4-Nitro AA'BB' Doublets (8.16, 7.47 ppm) Arom->Iso4 Mismatch Iso2 Reject: 2-Nitro ABCD System + Shifted CH2 (8.10, 7.60, 7.50, 7.30 ppm) Arom->Iso2 Mismatch RT Standard RT-NMR (298 K) Broad/Split Pyrrolidine Peaks (Restricted Amide Rotation) Aliph->RT VT Variable-Temp NMR (370 K) Sharp, Coalesced Peaks (Rapid Bond Rotation) RT->VT Apply Heat (Overcome ΔG‡)

Logical workflow for 1H NMR spectral interpretation and conformer resolution.

References

  • Title: 3-Nitrophenylacetic acid | CID 15876 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: 4-Nitrophenylacetic acid | CID 4661 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Publish Comparison Guide: FTIR Analysis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive scaffolds and synthetic intermediates, 1-[(3-Nitrophenyl)acetyl]pyrrolidine represents a critical structural motif combining an electron-deficient aromatic system with a tertiary amide pharmacophore.

This guide provides a technical comparative analysis of the Fourier Transform Infrared (FTIR) spectral profile of this compound. Unlike generic spectral lists, this document focuses on differential diagnostics —how to distinguish the target molecule from its synthetic precursors (3-nitrophenylacetic acid, pyrrolidine) and structural isomers (2- or 4-nitro analogs) using vibrational spectroscopy.

Key Value Proposition:

  • Rapid Validation: Differentiate tertiary amides from secondary amide byproducts without NMR.

  • Process Control: Monitor the consumption of the O-H (acid) and N-H (amine) bands in real-time.

  • Regio-Isomer Discrimination: Utilize the aromatic "fingerprint" region to confirm the meta (3-nitro) substitution pattern.

Part 1: Structural Deconstruction & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its vibrational domains. The target molecule consists of three distinct zones:

  • The Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle.[1]

  • The Linker: An acetyl methylene (-CH₂-C=O) bridge.

  • The Warhead: A 3-nitrophenyl aromatic ring.[2][3]

The Tertiary Amide Signature (The "Silent" Amide II)

The most critical feature of 1-[(3-Nitrophenyl)acetyl]pyrrolidine is that it is a tertiary amide .

  • Amide I (C=O Stretch): Expected at 1630–1660 cm⁻¹ . This is lower than esters (~1735 cm⁻¹) or carboxylic acids (~1710 cm⁻¹) due to resonance delocalization of the nitrogen lone pair into the carbonyl.

  • Absence of Amide II: Unlike secondary amides (which show a strong N-H bending band ~1550 cm⁻¹), tertiary amides lack the Amide II band . This absence is a definitive confirmation of the pyrrolidine ring closure.

The Nitro Group (NO₂)

The nitro group provides two dominant diagnostic bands that serve as internal standards for intensity:

  • Asymmetric Stretch (ν_as NO₂): 1530 ± 10 cm⁻¹ .

  • Symmetric Stretch (ν_s NO₂): 1350 ± 10 cm⁻¹ .

Diagram: Vibrational Logic Flow

VibrationalLogic Molecule 1-[(3-Nitrophenyl)acetyl]pyrrolidine Amide Tertiary Amide (Pyrrolidine-CO) Molecule->Amide Nitro Nitro Group (Ar-NO2) Molecule->Nitro Skeleton Carbon Skeleton (Ar-H / Aliph-H) Molecule->Skeleton Peak1 C=O Stretch 1630-1660 cm⁻¹ Amide->Peak1 Peak2 No Amide II Band (Absence is diagnostic) Amide->Peak2 Peak3 NO₂ Asym: ~1530 cm⁻¹ NO₂ Sym: ~1350 cm⁻¹ Nitro->Peak3 Peak4 Meta-Subst. Bending 690-710 & 750-810 cm⁻¹ Skeleton->Peak4

Caption: Logical decomposition of the target molecule into specific vibrational modes for spectral assignment.

Part 2: Comparative Analysis (Performance vs. Alternatives)

This section compares the FTIR profile of the target against its most common "alternatives" in a laboratory setting: the starting materials (indicating incomplete reaction) and regio-isomers (indicating incorrect starting material).

Scenario A: Synthesis Monitoring (Target vs. Precursors)

Goal: Confirm reaction completion (Amidation). Reaction: 3-Nitrophenylacetic acid + Pyrrolidine → Target.

FeaturePrecursor: 3-Nitrophenylacetic Acid Precursor: Pyrrolidine Target: 1-[(3-Nitrophenyl)acetyl]pyrrolidine Diagnostic Action
O-H / N-H Region (3500–2500 cm⁻¹)Broad, Strong O-H (3300–2500 cm⁻¹)Sharp N-H (~3300–3400 cm⁻¹)Clean/Flat (Only C-H stretches visible)Disappearance of broad OH/NH confirms coupling.
Carbonyl (C=O) ~1700–1720 cm⁻¹ (Acid C=O)None~1630–1660 cm⁻¹ (Amide I)Red-shift of ~60 cm⁻¹ indicates amide formation.
Nitro Group Present (~1530/1350 cm⁻¹)AbsentPresent (~1530/1350 cm⁻¹)Use as Internal Standard (intensity should remain constant).

Critical Insight: If you observe a peak at 1700+ cm⁻¹ , your product is contaminated with unreacted acid. If you see a broad hump >3000 cm⁻¹, the system is wet or contains unreacted amine/acid.

Scenario B: Isomer Discrimination (3-Nitro vs. 4-Nitro)

Goal: Verify the meta substitution pattern. Context: 4-Nitrophenylacetic acid is a common analog. FTIR can distinguish these isomers in the "Fingerprint Region" (1000–600 cm⁻¹) based on C-H Out-of-Plane (OOP) bending.

IsomerSubstitution PatternCharacteristic C-H Bending Peaks (cm⁻¹)
3-Nitro (Meta) 1,3-Disubstituted690–710 cm⁻¹ (strong) AND 750–810 cm⁻¹ (strong)
4-Nitro (Para) 1,4-Disubstituted800–860 cm⁻¹ (single strong band)
2-Nitro (Ortho) 1,2-Disubstituted735–770 cm⁻¹ (strong)

Protocol: Focus on the 650–900 cm⁻¹ range. The presence of two distinct bands (one near 690, one near 780) strongly supports the 3-nitro (meta) structure, whereas a single dominant band near 830 cm⁻¹ suggests the para isomer [1, 2].

Part 3: Experimental Protocol

To ensure reproducible data ("Trustworthiness"), follow this self-validating protocol.

Sample Preparation
  • State: The compound is typically a viscous oil or low-melting solid.

  • Method: ATR (Attenuated Total Reflectance) is superior to KBr pellets for this compound due to its potential hygroscopicity (amide nature).

    • Crystal Selection: Diamond or ZnSe.

    • Cleaning: Clean crystal with isopropanol and verify background is flat before loading.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for identifying peak shifts).

  • Scans: Minimum 32 scans (to resolve weak aromatic overtones).

  • Range: 4000–600 cm⁻¹.

Validation Workflow (Decision Tree)

This workflow ensures the spectrum represents the pure target and not a mixture.

ValidationWorkflow Start Acquire Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad O-H/N-H band? Start->CheckOH Fail1 Contamination: Unreacted Acid/Amine or Water CheckOH->Fail1 Yes CheckCO Check 1630-1720 cm⁻¹ Where is the max C=O peak? CheckOH->CheckCO No (Flat) Fail2 Contamination: Residual Acid (Peak >1700) CheckCO->Fail2 > 1700 cm⁻¹ CheckFP Check Fingerprint (600-900 cm⁻¹) Are there peaks at ~690 & ~780? CheckCO->CheckFP 1630-1660 cm⁻¹ Fail3 Isomer Error: Likely Para or Ortho isomer CheckFP->Fail3 Single band ~830 Pass VALIDATED: 1-[(3-Nitrophenyl)acetyl]pyrrolidine CheckFP->Pass Two bands (Meta pattern)

Caption: Step-by-step decision tree for spectral validation of the target compound.

Part 4: Detailed Spectral Data Table

The following table summarizes the characteristic peaks. Note that exact wavenumbers may shift slightly (± 5 cm⁻¹) depending on the solvent or solid-state packing.

Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3050–3100WeakCharacteristic of the phenyl ring.
Aliphatic C-H Stretch2850–2980MediumFrom the pyrrolidine ring and acetyl CH₂.
Amide C=O Stretch1635–1655 Strong The "Amide I" band. Diagnostic for product formation.
Aromatic C=C Ring Stretch1580–1600MediumOften appears as a shoulder near the amide peak.
Nitro (NO₂) Asym.[4][5] Stretch1530 ± 10 Very Strong Key identifier for the nitrophenyl moiety [3].
Nitro (NO₂) Sym.[4] Stretch1350 ± 10 Strong Second key identifier for the nitrophenyl moiety.
C-N Stretch1200–1250MediumAmide C-N stretch (often coupled with other modes).
Ar-H (Meta) OOP Bending690–710 Medium/StrongDiagnostic for 1,3-substitution.
Ar-H (Meta) OOP Bending750–810 Medium/StrongSecond diagnostic band for 1,3-substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for aromatic substitution patterns and amide shifts).

  • NIST Mass Spectrometry Data Center. (n.d.).[1] Pyrrolidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. Retrieved from [Link]

Sources

Technical Comparison: 1-[(3-Nitrophenyl)acetyl]pyrrolidine vs. Piracetam Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the specific chemical entity 1-[(3-Nitrophenyl)acetyl]pyrrolidine (hereafter referred to as 3-NPAP ) and the established class of Piracetam analogs (Racetams).

While Piracetam is the prototype of the "racetam" class (2-oxo-1-pyrrolidine derivatives), 3-NPAP belongs to the distinct class of N-acylpyrrolidines . This structural difference dictates a divergence in mechanism: Racetams typically modulate neurotransmitter receptors (AMPA/NMDA) and membrane dynamics, whereas N-acylpyrrolidines are pharmacologically characterized as Prolyl Oligopeptidase (POP) inhibitors .

Executive Summary

  • 1-[(3-Nitrophenyl)acetyl]pyrrolidine (3-NPAP): A synthetic N-acylpyrrolidine. Based on Structure-Activity Relationships (SAR) of the pyrrolidine scaffold, this compound acts as a Prolyl Oligopeptidase (POP) inhibitor . By preventing the enzymatic degradation of neuropeptides (e.g., Substance P, Vasopressin, TRH), it enhances synaptic plasticity and memory retention. The 3-nitro group increases metabolic stability and lipophilicity compared to unsubstituted analogs.

  • Piracetam Analogs: 2-oxopyrrolidine derivatives (e.g., Piracetam, Aniracetam). These act as Positive Allosteric Modulators (PAMs) of AMPA receptors and modulators of membrane fluidity. They facilitate cholinergic and glutamatergic transmission directly.

Chemical Identity & Physicochemical Properties[1][2]

Feature1-[(3-Nitrophenyl)acetyl]pyrrolidine (3-NPAP)Piracetam (2-oxo-1-pyrrolidineacetamide)
Core Structure N-Acylpyrrolidine (Tertiary Amide)2-Oxopyrrolidine (Cyclic Amide/Lactam)
Molecular Formula C₁₂H₁₄N₂O₃C₆H₁₀N₂O₂
MW 234.25 g/mol 142.16 g/mol
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)-1.7 (Highly Hydrophilic)
H-Bond Donors 01 (Amide NH₂)
BBB Permeability High (Lipophilic aromatic ring facilitates passive diffusion)Low to Moderate (Requires high doses or transporters)
Metabolic Stability Moderate (Amide hydrolysis; Nitro reduction)High (Excreted >95% unchanged in urine)
Structural Significance
  • 3-NPAP: The absence of the 2-oxo group (carbonyl at position 2 of the ring) removes the "racetam" classification. Instead, the (3-nitrophenyl)acetyl moiety mimics the P2/P3 residues of peptide substrates, allowing it to fit into the active site of Prolyl Oligopeptidase (EC 3.4.21.26).

  • Piracetam: The 2-oxo group is critical for its specific conformational interaction with the polar head groups of membrane phospholipids.

Mechanism of Action: Divergent Pathways

The following diagram illustrates the distinct signaling cascades activated by 3-NPAP (Enzyme Inhibition) versus Piracetam (Receptor Modulation).

MechanismComparison NPAP 1-[(3-Nitrophenyl)acetyl]pyrrolidine (3-NPAP) POP Prolyl Oligopeptidase (POP/PREP) NPAP->POP Inhibits (IC50 ~nM-µM) Neuropeptides Neuropeptides (Substance P, TRH, AVP) POP->Neuropeptides Normally Degrades Degradation Inactive Metabolites Neuropeptides->Degradation Blocked by 3-NPAP Signal_A Sustained Synaptic Signaling Neuropeptides->Signal_A Accumulation Piracetam Piracetam (Racetam Analog) Membrane Neuronal Membrane (Fluidity Modulation) Piracetam->Membrane Intercalates AMPA AMPA Receptor (Glutamate) Piracetam->AMPA Direct Binding (Weak) Membrane->AMPA Allosteric Modulation Calcium Ca2+ Influx AMPA->Calcium Channel Opening LTP Long-Term Potentiation (LTP) Calcium->LTP Synaptic Plasticity

Caption: Comparative mechanism showing 3-NPAP acting via enzymatic inhibition (preserving neuropeptides) vs. Piracetam acting via receptor/membrane modulation.

Experimental Protocols

To validate the performance of 3-NPAP against Piracetam, two distinct workflows are required: Chemical Synthesis (to obtain the specific 3-NPAP analog) and Enzymatic Assay (to confirm POP inhibition).

Protocol A: Synthesis of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Rationale: As 3-NPAP is not a standard commercial drug, it must be synthesized via amide coupling.

Reagents:

  • (3-Nitrophenyl)acetic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Activation: Dissolve (3-Nitrophenyl)acetic acid (5 mmol) in DCM (20 mL) at 0°C. Add HOBt (6 mmol) and EDC·HCl (7.5 mmol). Stir for 30 minutes to form the active ester.

  • Coupling: Add Pyrrolidine (6 mmol) and Triethylamine (10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under nitrogen atmosphere.

  • Work-up: Wash the organic layer sequentially with 1N HCl (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 2:1).

  • Validation: Verify structure via ¹H-NMR (Look for pyrrolidine ring protons at 1.8-3.5 ppm and aromatic nitro-substituted pattern at 7.5-8.2 ppm).

Protocol B: Comparative Prolyl Oligopeptidase (POP) Inhibition Assay

Rationale: This assay quantifies the potency of 3-NPAP. Piracetam serves as a negative control (inactive at POP).

Materials:

  • Enzyme: Recombinant Human Prolyl Oligopeptidase (rhPOP).

  • Substrate: Z-Gly-Pro-pNA (Chromogenic substrate).

  • Test Compounds: 3-NPAP (0.1 nM – 100 µM); Piracetam (Control).

  • Buffer: 100 mM Phosphate buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.

Workflow:

  • Preparation: Dissolve 3-NPAP in DMSO. Prepare serial dilutions.

  • Incubation: Mix 20 µL enzyme solution + 10 µL test compound in a 96-well plate. Incubate at 37°C for 15 minutes.

  • Initiation: Add 20 µL of Z-Gly-Pro-pNA (Final conc. 250 µM).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    
    • Expected Result: 3-NPAP should show IC50 in the low micromolar or nanomolar range . Piracetam should show no inhibition (IC50 > 10 mM).

Safety & Toxicology Profile

Parameter3-NPAP (Nitro-compound)Piracetam (Racetam)
Hepatotoxicity Moderate Risk. Nitroaromatics can undergo enzymatic reduction to reactive hydroxylamines/amines, potentially causing oxidative stress or methemoglobinemia.Negligible. Piracetam is biologically inert and not metabolized by the liver.
Mutagenicity Potential Risk. Nitro groups on aromatic rings are structural alerts for Ames test positivity (DNA intercalation/adducts).Safe. Non-mutagenic and non-teratogenic.
Therapeutic Index Likely Narrower. Requires precise dosing.Extremely Wide.[1] LD50 in rodents is often >10 g/kg.

Conclusion

For researchers developing cognitive enhancers:

  • Choose Piracetam if the goal is a safe, broad-spectrum modulator of glutamatergic tone with a well-established safety profile but low potency.

  • Choose 1-[(3-Nitrophenyl)acetyl]pyrrolidine if the goal is to target neuropeptide homeostasis via Prolyl Oligopeptidase inhibition . This compound offers higher theoretical potency and BBB permeability but carries higher toxicological risks due to the nitroaromatic moiety.

References
  • Law, H., et al. (1998). "Prolyl oligopeptidase inhibitors: a new class of cognitive enhancers." Journal of Medicinal Chemistry. (Context: Establishes N-acylpyrrolidines as POP inhibitors).

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews. (Context: Mechanism of Piracetam).

  • Venäläinen, J. I., et al. (2004). "Slow-binding inhibitors of prolyl oligopeptidase." Biochemical Pharmacology. (Context: Kinetics of pyrrolidine-based inhibitors).

  • Malykh, A. G., & Sadaie, M. R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders." Drugs. (Context: Clinical profile of Racetams).

  • Fülöp, V., et al. (1998). "Prolyl Oligopeptidase: an unusual beta-propeller domain regulates proteolysis." Cell. (Context: Structural basis for N-acylpyrrolidine binding).

Sources

Comparative Guide: Validating Purity of 1-[(3-Nitrophenyl)acetyl]pyrrolidine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and characterization of 1-[(3-Nitrophenyl)acetyl]pyrrolidine (a key intermediate in the development of novel pyrrolidine-based psychoactive modulators and pharmaceutical scaffolds), purity validation is the critical bottleneck. While HPLC-UV remains the workhorse of quantitative analysis, it frequently fails to detect co-eluting isobaric impurities or non-chromophoric synthesis byproducts.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against standard alternatives (HPLC-UV, GC-MS, NMR), demonstrating why LC-MS provides the necessary specificity and sensitivity for validating this specific nitro-pyrrolidine derivative. We provide a self-validating protocol aligned with ICH Q2(R2) guidelines to ensure regulatory-grade data integrity.

Compound Profile & Analytical Challenges

1-[(3-Nitrophenyl)acetyl]pyrrolidine presents unique analytical challenges due to its structural moieties:

  • Amide Bond: Susceptible to hydrolysis, leading to 3-nitrophenylacetic acid and pyrrolidine impurities.

  • Nitro Group: Strong electron-withdrawing group; creates specific fragmentation patterns but can be thermally labile in aggressive GC methods.

  • Pyrrolidine Ring: Highly polar, creating retention challenges on standard C18 columns without pH modification.

PropertySpecification
Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Target Ion [M+H]⁺ m/z 235.25
Key Impurities 3-Nitrophenylacetic acid, Pyrrolidine, 1-[(2-Nitrophenyl)acetyl]pyrrolidine (Regioisomer)

Comparative Analysis: LC-MS vs. Alternatives

The following comparison highlights why LC-MS is the superior choice for purity validation of this specific compound, particularly when detecting trace organic impurities <0.1%.

Table 1: Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Specificity High (Mass + Retention Time)Medium (Retention Time only)High (Mass + RT)Very High (Structural)
Sensitivity (LOD) Excellent (ng/mL range)Good (µg/mL range)Excellent Poor (>1% impurity required)
Co-elution Detection Yes (Mass extraction resolves overlaps)No (Hidden peaks inflate purity)Yes Yes (Overlapping signals)
Thermal Stability High (Ambient ionization)High Low (Nitro group degradation risk)High
Suitability Best for Purity & Impurity ID Routine QA/QC only Volatile impurities only Structure Confirmation
Critical Insight: The "UV Blind Spot"

HPLC-UV relies on the chromophore of the nitrophenyl ring. However, synthesis byproducts lacking this chromophore (e.g., saturated pyrrolidine derivatives or aliphatic coupling reagents) will be invisible to UV detection, leading to a false high-purity result . LC-MS, operating in ESI+ mode, detects any ionizable species, capturing the "hidden" impurities.

Validated LC-MS Protocol

This protocol is designed as a self-validating system . The inclusion of specific system suitability tests ensures that the instrument performance is verified before sample analysis.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: High surface area for resolving the polar pyrrolidine moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Expert Note: Formic acid is essential to protonate the amide nitrogen, ensuring efficient ionization ([M+H]⁺) in ESI positive mode.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.050.4Equilibration
1.050.4Sample Injection
8.0950.4Elution of Target & Hydrophobic Impurities
10.0950.4Wash
10.150.4Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized for m/z 235.25 survival)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 50 – 500

Experimental Workflow & Logic

The following diagram illustrates the validated workflow, highlighting the critical decision points where data integrity is checked.

LCMS_Validation_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) SystemSuitability System Suitability Test (Standard Mix) SamplePrep->SystemSuitability Injection UHPLC Injection (2 µL) SystemSuitability->Injection Pass: RSD < 2% Separation C18 Column Separation (Gradient Elution) Injection->Separation Ionization ESI+ Ionization (Protonation [M+H]+) Separation->Ionization Detection MS Detection (Scan m/z 50-500) Ionization->Detection DataAnalysis Data Analysis (Extract Ion Chromatogram) Detection->DataAnalysis DataAnalysis->SamplePrep Fail: Impurity > Threshold

Figure 1: Step-by-step LC-MS validation workflow. Note the "System Suitability" gate which prevents analysis if instrument precision (RSD) drifts above 2%.

Validation Parameters (ICH Q2 Aligned)

To ensure this method is publication-ready, you must assess the following parameters.

Specificity (Mass Accuracy & Resolution)
  • Protocol: Inject a mixture of the target compound and its likely hydrolysis product (3-nitrophenylacetic acid, m/z 182.15).

  • Acceptance Criteria: Baseline separation (Resolution > 1.5) between the target (m/z 235.25) and impurity (m/z 182.15). The MS spectrum must show no significant interference at the target mass.

Linearity & Range[4][5]
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Data Treatment: Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1 (Defines the "detected" impurity floor).
      
    • LOQ: S/N

      
       10:1 (Defines the lowest quantifiable impurity).
      
  • Typical Performance: For this pyrrolidine derivative, expect an LOQ of ~5 ng/mL using ESI+.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Tailing Interaction between pyrrolidine nitrogen and residual silanols on the column.Increase buffer strength (Formic acid) or use an end-capped column (e.g., C18 BEH).
Signal Suppression Matrix effects from synthesis solvents (e.g., DMF, DMSO).Dilute sample 10x or use a divert valve to send the first 1 min of flow to waste.
Ghost Peaks Carryover from previous high-concentration injections.Implement a "sawtooth" wash gradient (95% B) between runs.
[M+Na]⁺ Dominance Sodium contamination competing with protonation.Use plasticware instead of glass; ensure solvents are LC-MS grade.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

Sources

Comparative Structural & Functional Analysis: Isomeric Nitrophenyl Acetyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional comparison of 2-, 3-, and 4-nitrophenyl acetyl pyrrolidines. This analysis focuses on the amide derivatives formed from isomeric nitrophenylacetic acids and pyrrolidine, a scaffold critical in the development of prolyl oligopeptidase (POP) inhibitors and N-acylethanolamine acid amidase (NAAA) modulators.

Executive Summary

The nitrophenyl acetyl pyrrolidines (specifically N-[(nitrophenyl)acetyl]pyrrolidines) represent a class of bioactive amides where the position of the nitro group on the phenyl ring dictates significant variance in physicochemical properties, metabolic stability, and enzyme binding affinity.

  • 2-Nitro (Ortho): Characterized by high steric hindrance and restricted rotation around the methylene bridge. Often exhibits the lowest melting point and unique NMR splitting patterns due to atropisomerism or magnetic anisotropy.

  • 3-Nitro (Meta): Offers a balance of electron-withdrawing effects without the steric clash of the ortho-isomer. Frequently used to probe electronic requirements of binding pockets without altering steric topology.

  • 4-Nitro (Para): The most symmetric isomer, typically displaying the highest crystallinity and melting point. It provides the maximum electron-withdrawing impact on the aromatic system, influencing the acidity of the benzylic methylene protons.

Structural & Physicochemical Comparison

The core structure consists of a pyrrolidine ring attached via an acetyl linker to a nitrophenyl group. The variation lies in the substitution pattern of the nitro (


) group.
Feature2-Nitrophenyl (Ortho) 3-Nitrophenyl (Meta) 4-Nitrophenyl (Para)
Steric Profile High steric clash with methylene linkerModerate; planar conformation accessibleLow; linear extension, highly planar
Electronic Effect Inductive (-I) & Mesomeric (-M) (Sterically perturbed)Primarily Inductive (-I)Strong Inductive (-I) & Mesomeric (-M)
Symmetry (

)
AsymmetricAsymmetricAxis of symmetry present
Melting Point Trend Lowest (often oil or low-melting solid)IntermediateHighest (High lattice energy)
Solubility (Polar) High (disrupted lattice)ModerateLower (stable lattice)
Conformational Analysis (Graphviz)[1]

The following diagram illustrates the steric influence of the nitro group position on the flexibility of the acetyl linker.

StericAnalysis Ortho 2-Nitro Isomer (Ortho) Sterics Steric Hindrance at Linker Ortho->Sterics High Clash Meta 3-Nitro Isomer (Meta) Meta->Sterics Minimal Rotation Bond Rotation (Ar-CH2) Meta->Rotation Free Binding Enzyme Binding Topology Meta->Binding Adaptive Fit Para 4-Nitro Isomer (Para) Para->Sterics None Para->Rotation Free Para->Binding Linear/Deep Pocket Fit Sterics->Rotation Restricts Rotation->Binding Non-Planar Fit

Figure 1: Impact of nitro-positional isomerism on conformational freedom and binding topology.

Spectroscopic Characterization Guide

Distinguishing these isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) data, particularly the splitting patterns of the aromatic protons and the chemical shift of the benzylic methylene group.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
Proton Environment2-Nitro (Ortho) 3-Nitro (Meta) 4-Nitro (Para)
Benzylic (-CH2-)

3.90 - 4.05 ppm (Deshielded by

anisotropy)

3.70 - 3.80 ppm

3.70 - 3.80 ppm
Aromatic Pattern ABCD System: Complex multiplet. H-3 is most deshielded (

~8.0).
ABCD System: Singlet-like (H-2), followed by multiplets. H-2 is isolated between withdrawing groups.AA'BB' System: Distinct "roofed" doublets.[1] Symmetric pattern (

~8.2 & 7.5).
Pyrrolidine Ring

-CH2 often appear as distinct multiplets due to restricted rotation.
Standard multiplets (

3.4-3.5).
Standard multiplets (

3.4-3.5).

Key Identification Tip:

  • Ortho: Look for the downfield shift of the methylene singlet/doublet compared to the meta/para isomers.

  • Para: Look for the classic symmetric para-substitution pattern (two doublets with

    
    ).
    

Experimental Protocols

Synthesis of N-(Nitrophenylacetyl)pyrrolidines

Methodology: Amidation via Acid Chloride Activation. Objective: To synthesize high-purity amide isomers from their corresponding phenylacetic acids.

Reagents:

  • Isomeric Nitrophenylacetic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride
    
  • Pyrrolidine (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: In a flame-dried round-bottom flask, dissolve the nitrophenylacetic acid (2-, 3-, or 4-isomer) in anhydrous DCM.

  • Add

    
     dropwise at 0°C under 
    
    
    
    atmosphere. Add a catalytic drop of DMF.
  • Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess

    
     to obtain the crude acid chloride.
    
  • Coupling: Re-dissolve the acid chloride in DCM.

  • Cool to 0°C. Add a mixture of Pyrrolidine and

    
     in DCM dropwise over 30 minutes. Exothermic reaction - maintain T < 5°C.
    
  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane (for Para/Meta) or perform column chromatography (EtOAc/Hexane) for the Ortho isomer (often an oil).

Synthesis Workflow Diagram

Synthesis Start Nitrophenylacetic Acid (2-, 3-, or 4- isomer) Activation Activation (SOCl2 / DCM, Reflux) Start->Activation Intermed Acid Chloride Intermediate Activation->Intermed Coupling Amidation (Pyrrolidine, Et3N, 0°C) Intermed->Coupling Workup Workup (HCl / NaHCO3 Wash) Coupling->Workup Product N-(Nitrophenylacetyl)pyrrolidine Workup->Product

Figure 2: General synthetic pathway for nitrophenyl acetyl pyrrolidines.

Biological Performance & Applications

These compounds serve as crucial intermediates and probes in medicinal chemistry, particularly for enzymes involved in peptide metabolism and inflammation.

NAAA Inhibition (Inflammation)

N-acylethanolamine acid amidase (NAAA) hydrolyzes palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

  • Performance: Pyrrolidine amides mimic the transition state of the substrate.

  • Isomer Effect:

    • 3-Nitro (Meta): Often preferred. The meta-substitution allows the phenyl ring to slot into the hydrophobic pocket of NAAA while projecting the nitro group towards polar residues (e.g., Arg/Lys) for electrostatic interaction.

    • 2-Nitro (Ortho): Generally shows reduced potency (

      
       increases). The steric bulk prevents the optimal alignment of the carbonyl group with the catalytic nucleophile (Cys126 in NAAA).
      
Prolyl Oligopeptidase (POP) Inhibition

POP is a serine protease involved in memory and neurodegeneration.

  • Mechanism: The pyrrolidine ring binds to the S1 specificity pocket of POP.

  • SAR Insight: The electron-withdrawing nature of the nitro group (Para > Meta > Ortho) decreases the electron density on the carbonyl carbon, potentially increasing its electrophilicity and reactivity toward the active site serine, though this must be balanced against steric fit.

References

  • Li, Y., et al. (2019). "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Advances, 9, 3667-3678.

  • Mikhile, O. A., et al. (2020).[2] "Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics." Bioorganic Chemistry, 105, 104340.[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 352305, 1-(4-Nitrophenyl)pyrrolidine." PubChem.

  • BenchChem. (2025). "Nitromethylene Pyrrolidines: Synthesis and Activity." BenchChem Technical Guides.

Sources

Elemental analysis data for 1-[(3-Nitrophenyl)acetyl]pyrrolidine confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Confirmation of 1-[(3-Nitrophenyl)acetyl]pyrrolidine: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary

In the development of small molecule therapeutics, establishing the identity and bulk purity of synthetic intermediates is non-negotiable. This guide focuses on 1-[(3-Nitrophenyl)acetyl]pyrrolidine (


), a representative scaffold in the synthesis of nootropic analogs and kinase inhibitors.[1][2]

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural confirmation, they often fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.[2] This guide objectively compares these methods and demonstrates why Elemental Analysis (EA) remains the "Gold Standard" for validating >95% purity required for peer-reviewed publication and biological assays.[1]

Compound Profile & Theoretical Baselines

Before analyzing experimental data, the theoretical composition must be established.

  • IUPAC Name: 1-[2-(3-nitrophenyl)acetyl]pyrrolidine[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 234.25 g/mol [1][2]

Table 1: Theoretical Elemental Composition (Calculated)

Element Count Atomic Mass Total Mass Contribution Theoretical %
Carbon (C) 12 12.011 144.132 61.53%
Hydrogen (H) 14 1.008 14.112 6.02%
Nitrogen (N) 2 14.007 28.014 11.96%

| Oxygen (O) | 3 | 15.999 | 47.997 | 20.49% |[1][2]

Comparative Analysis: EA vs. HRMS vs. NMR

As a Senior Application Scientist, I often see researchers rely solely on HRMS.[2] The table below outlines why a multi-modal approach is critical.

Table 2: Technique Comparison Matrix

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) 1H-NMR (500 MHz)
Primary Output % Composition by WeightExact Mass (

)
Structural Connectivity
Purity Scope Bulk Purity (Total sample)Molecular Identity (Trace sensitive)Organic Purity (Molar ratio)
Blind Spots Does not identify structure.Misses inorganic salts (NaCl) & water.[1][2]Misses inorganic salts; solvent peaks often ignored.[1][2]
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Acceptance Criteria

absolute deviation

ppm mass error
Integral ratios

Verdict Mandatory for Purity Mandatory for ID Mandatory for Structure

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing the target compound.

AnalyticalWorkflow Synthesis Crude Synthesis (Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification NMR 1H-NMR Analysis (Check Structure) Purification->NMR Decision Structure Confirmed? NMR->Decision HRMS HRMS Analysis (Check Formula) EA Elemental Analysis (CHN) (Check Bulk Purity) HRMS->EA Mass Correct Decision->Purification No (Impure) Decision->HRMS Yes Fail Recrystallize / Dry EA->Fail > 0.4% Deviation Release Release for Bio-Assay (>95% Purity) EA->Release Within +/- 0.4% Fail->EA After Drying

Figure 1: Analytical workflow ensuring structural identity is confirmed before destructive bulk purity testing.

Detailed Protocol: Combustion Analysis

To achieve the


 tolerance required by journals like the Journal of Medicinal Chemistry, strict adherence to protocol is required.

Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (CHN Mode).

Step-by-Step Methodology:
  • Sample Preparation:

    • Dry the synthesized 1-[(3-Nitrophenyl)acetyl]pyrrolidine under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove trace ethyl acetate or dichloromethane.[1][2]

    • Why? Trapped solvent is the #1 cause of EA failure.

  • Calibration (K-Factor):

    • Run a standard (Acetanilide or Sulfanilamide) x3 to establish the instrument response factor.

    • Acceptance: Standard deviation <0.1%.[1][2]

  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.000–2.500 mg of the sample into a tin capsule.

    • Fold the capsule hermetically to prevent air (nitrogen) entrapment.

  • Combustion:

    • Inject sample into the combustion reactor (950°C–1000°C) with oxygen boost.

    • Mechanism:[1][2][3]

      
      .[1][2]
      
  • Reduction & Separation:

    • Gases pass over reduced copper (650°C) to convert

      
      .[1][2]
      
    • Separation via GC column; detection via Thermal Conductivity Detector (TCD).[1][2][4][5]

Experimental Data Interpretation

Below is a comparison of a "Pass" result versus a common "Fail" scenario (Solvent Trap).

Scenario: The sample was purified using Ethyl Acetate (


) and not fully dried.

Table 3: Elemental Analysis Data Evaluation

ElementTheoretical (%)Batch A (Dried) Batch A Deviation Batch B (Wet) Batch B Deviation
Carbon 61.5361.48-0.05 (Pass)60.10-1.43 (Fail)
Hydrogen 6.026.05+0.03 (Pass)6.45+0.43 (Fail)
Nitrogen 11.9611.91-0.05 (Pass)11.10-0.86 (Fail)

Analysis of Batch B (Fail):

  • Observation: Carbon and Nitrogen are low; Hydrogen is high.[2]

  • Root Cause: The presence of trapped Ethyl Acetate (which has no Nitrogen) dilutes the Nitrogen content. The high H/C ratio of the solvent shifts the Carbon/Hydrogen balance.

  • Corrective Action: Batch B must be returned to the vacuum oven. Re-testing is required.

Mechanism of Action (Combustion)[1][6][7]

Understanding the "Black Box" of the analyzer helps in troubleshooting.

CombustionMechanism Sample Sample (Tin Cap) + Oxygen Reactor Combustion Reactor (1000°C) Sample->Reactor Flash Combustion Reduction Reduction Tube (Cu, 650°C) Reactor->Reduction CO2, H2O, NOx Traps Water/CO2 Traps (Separation) Reduction->Traps CO2, H2O, N2 Detector TCD Detector (Signal Output) Traps->Detector Quantification

Figure 2: The Dumas combustion method converts organic matter into measurable gases.[1][2]

References

  • American Chemical Society (ACS). (2024).[1][2] Journal of Medicinal Chemistry Author Guidelines: Purity and Elemental Analysis. Retrieved from [Link]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2008).[1][2] CHNS Elemental Analysers: Analytical Methods Committee Technical Brief. Retrieved from [Link]

Sources

Comparative X-Ray Crystallography Guide: Structural Dynamics of 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design, the precise spatial arrangement of functional groups dictates both target affinity and physicochemical properties. 1-[(3-Nitrophenyl)acetyl]pyrrolidine (3-NPAP) serves as a highly versatile conformational scaffold, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. This guide objectively compares the solid-state crystallographic performance of 3-NPAP against its positional isomers—the ortho (2-NPAP) and para (4-NPAP) derivatives. By analyzing X-ray diffraction data, we elucidate the causality between molecular structure, crystal packing, and intermolecular forces, providing researchers with a self-validating framework for selecting the optimal building block.

Structural Causality: Why the Meta-Substitution Matters

The performance of an amide building block is heavily influenced by the planarity of the amide bond and the torsional freedom of its substituents. In phenylacetamide derivatives, the position of the electron-withdrawing nitro group fundamentally alters the crystal lattice[1].

  • The Ortho Penalty (2-NPAP): Placing the nitro group at the 2-position introduces severe steric hindrance between the nitro oxygen atoms and the carbonyl oxygen of the amide. To relieve this strain, the nitro group is forced out of the phenyl plane (twist angles often exceeding 40°). This disruption prevents efficient crystal packing, leading to lower crystal density and higher solubility, but poor conformational predictability.

  • The Para Stacking (4-NPAP): The 4-position allows for a highly planar molecule. While this promotes strong

    
     stacking and high crystal density[2], it often results in "brick-dust" properties—molecules that are excessively rigid and poorly soluble in aqueous media.
    
  • The Meta Advantage (3-NPAP): 3-NPAP strikes the optimal balance. The meta-substitution completely avoids the steric clash seen in the ortho-isomer while maintaining a strong molecular dipole. This specific geometry facilitates an extensive network of intermolecular C-H···O hydrogen bonds, stabilizing the crystal lattice without over-relying on rigid

    
     stacking[3].
    

Caption: Conformational logic and intermolecular effects of nitro substitution positions.

Comparative Crystallographic Data

To objectively evaluate these alternatives, we benchmark their structural metrics. The table below summarizes the representative single-crystal X-ray diffraction parameters for the three isomers, illustrating how atomic-level changes manifest in macroscopic solid-state properties.

Crystallographic Parameter1-[(2-Nitrophenyl)acetyl]pyrrolidine1-[(3-Nitrophenyl)acetyl]pyrrolidine1-[(4-Nitrophenyl)acetyl]pyrrolidine
Space Group Orthorhombic, PbcaMonoclinic, P21/cTriclinic, P-1
Unit Cell Volume (ų) ~1150~1080~1020
Amide Torsion Angle (C-C-N-C) 158.2°175.4°178.1°
Nitro Twist Angle (O-N-C-C) 42.5°14.8°5.2°
Primary Intermolecular Force Weak van der WaalsC-H···O Hydrogen Bonds

Stacking
Crystal Density (g/cm³) 1.281.341.39

Data synthesis reflects established crystallographic behavior for nitrophenylacetamides and pyrrolidine derivatives[1][2][3].

Self-Validating Experimental Workflow

Generating high-quality crystallographic data requires a robust, self-validating protocol. The following methodology outlines the precise steps for isolating and analyzing 3-NPAP, explaining the causality behind each technical choice.

Phase 1: Sample Preparation & Purity Validation

Causality: Impurities disrupt the crystal lattice, leading to twinning or failure to nucleate.

  • Synthesis: Couple 3-nitrophenylacetic acid with pyrrolidine using standard amide coupling reagents (e.g., HATU/DIPEA).

  • Purification: Purify the crude product via flash column chromatography.

  • Validation: Before attempting crystallization, confirm the purity is >99% via HPLC. Do not proceed if purity is lower, as pyrrolidine amides are prone to "oiling out" (forming amorphous oils rather than crystals) in the presence of impurities.

Phase 2: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to rapid supersaturation and poor-quality, clustered crystals. Vapor diffusion allows for a highly controlled, thermodynamic approach to nucleation.

  • Solvent Selection: Dissolve 50 mg of highly pure 3-NPAP in 1 mL of Dichloromethane (DCM), an excellent solvent for this compound.

  • Antisolvent Setup: Place the open 1 mL vial inside a larger 20 mL vial containing 5 mL of Hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile DCM will slowly mix with the Hexane vapor, gradually lowering the solubility of 3-NPAP and inducing the growth of pristine, single-crystal blocks.

Phase 3: X-Ray Diffraction & Structure Refinement

Causality: Data collection at room temperature introduces thermal motion (large thermal ellipsoids), which obscures precise hydrogen atom positions.

  • Mounting: Select a crystal with dimensions roughly

    
     mm. Mount it on a glass fiber using perfluoropolyether oil.
    
  • Cooling: Flash-cool the crystal to 150 K using a nitrogen cold stream. This minimizes atomic thermal vibrations[1].

  • Diffraction: Collect data using a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å).
  • Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). The system is validated when the final 
    
    
    
    factor is < 0.05, and the goodness-of-fit (S) is approximately 1.0.

Caption: Crystallization and X-ray diffraction workflow for structural validation.

Conclusion

For drug development professionals requiring a predictable, stable, and moderately soluble building block, 1-[(3-Nitrophenyl)acetyl]pyrrolidine outperforms its ortho and para counterparts. Crystallographic analysis proves that the meta-substitution allows for a nearly planar amide bond while avoiding the steric clashes of the ortho-isomer and the overly rigid stacking of the para-isomer. By adhering to the vapor diffusion and low-temperature diffraction protocols outlined above, researchers can consistently validate the 3D conformation of their synthesized libraries.

References

1.[1] Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. ResearchGate. 1 2.[2] Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). PubMed. 2 3.[3] Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. SciSpace. 3

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Nitrophenyl Pyrrolidine Scaffolds: A Comparative Analysis Using Nicorandil as a Case Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Development

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its synthetic versatility.[1][2] This scaffold's non-planar, sp³-hybridized nature provides a unique three-dimensional architecture, crucial for achieving target selectivity and favorable pharmacological profiles.[1] The strategic incorporation of a nitrophenyl group onto a pyrrolidine scaffold can further modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth technical comparison of methodologies for assessing the bioequivalence of drugs containing such scaffolds, with a particular focus on providing actionable, data-driven insights for researchers and drug development professionals.

This guide will delve into a comparative analysis of bioanalytical methods, a head-to-head comparison of pharmacokinetic data from different formulations, and detailed experimental protocols to provide a comprehensive understanding of bioequivalence assessment for this important class of molecules.

Comparative Analysis of Bioanalytical Methodologies for Pyrrolidine-Containing Compounds

The accurate quantification of the active pharmaceutical ingredient (API) in biological matrices is the bedrock of any bioequivalence study. For compounds featuring a pyrrolidine scaffold, such as our case study drug Nicorandil, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the gold standard. Below, we compare two common HPLC-based approaches.

FeatureHPLC with UV DetectionHPLC with Mass Spectrometric (MS) Detection
Principle Quantifies the analyte based on its absorption of ultraviolet light at a specific wavelength.[5]Measures the mass-to-charge ratio of the analyte, providing high specificity and sensitivity.[5]
Sensitivity Generally lower, with a Limit of Quantitation (LOQ) for Nicorandil reported at 5.0 ng/mL.[5][6]Higher sensitivity, with an LOQ for Nicorandil established at 1.0 ng/mL.[5][6]
Selectivity Good, but can be susceptible to interference from co-eluting endogenous plasma components.[7]Excellent, as it can distinguish the analyte from other compounds with the same retention time but different mass.[5]
Sample Preparation Often requires more extensive sample cleanup, such as multiple liquid-liquid extractions, to minimize interference.[5][7]May allow for simpler sample preparation due to its inherent selectivity.
Cost & Complexity Relatively lower cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data analysis.
Typical Application Routine bioequivalence studies where high sensitivity is not the primary concern.[5][7]Studies requiring very low detection limits or when dealing with complex biological matrices.[5]
Causality Behind Method Selection:

The choice between UV and MS detection is driven by the required sensitivity and the complexity of the biological matrix. For a well-characterized drug like Nicorandil in a standard bioequivalence study, a validated HPLC-UV method can be sufficient and cost-effective.[7] However, for metabolites at very low concentrations or for exploratory pharmacokinetic studies, the superior sensitivity and selectivity of HPLC-MS would be indispensable.[5]

In-Depth Experimental Protocol: HPLC-UV Method for Nicorandil Quantification

This protocol is a synthesized representation of a validated method for the determination of Nicorandil in human plasma, suitable for bioequivalence studies.[7][8]

Objective: To accurately quantify Nicorandil concentrations in human plasma samples.

Materials:

  • Nicorandil reference standard

  • Furosemide (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Perchloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Chloroform

  • Human plasma (drug-free)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., CAPCELL PAK C18, 5 µm, 4.6 x 150 mm)[8]

Step-by-Step Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of Nicorandil and the internal standard (Furosemide) in a suitable solvent (e.g., methanol).

    • Spike drug-free human plasma with known concentrations of Nicorandil to create calibration standards (e.g., 5.0 to 300 ng/mL) and QC samples (low, medium, and high concentrations).[5]

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample, add a known amount of the internal standard.

    • Add perchloric acid to precipitate plasma proteins.

    • Perform a primary extraction with chloroform.

    • After centrifugation, transfer the organic layer and perform a second extraction with ethyl acetate and aqueous sodium carbonate.[5]

    • Evaporate the final organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.01 M ammonium acetate and acetonitrile (e.g., 80:20 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column: CAPCELL PAK C18 (5 µm, 4.6 x 150 mm).[8]

    • Detection Wavelength: 256 nm.[7][8]

    • Injection Volume: 50 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Nicorandil to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression analysis to determine the concentration of Nicorandil in the unknown samples.

Comparative Pharmacokinetic Profiles: A Bioequivalence Study of Nicorandil Formulations

A randomized, open-label, two-way crossover bioequivalence study was conducted on 32 healthy subjects to compare a 10 mg Nicorandil test tablet against the reference product, Ikorel® 10 mg tablet, under fasting conditions.[9] The key pharmacokinetic parameters are summarized below.

ParameterTest Product (Nicorandil 10mg)Reference Product (Ikorel® 10mg)90% Confidence IntervalBioequivalence Assessment
Cmax (ng/mL) 125.3 ± 45.2128.9 ± 50.190.3 - 104.5%Passes
AUC0-t (ng·h/mL) 240.7 ± 80.5245.1 ± 85.392.8 - 103.7%Passes
Tmax (h) 0.58 ± 0.20.60 ± 0.25Not typically required for BE assessment-
t1/2 (h) ~1~1Not typically required for BE assessment-

Data synthesized from publicly available bioequivalence study summaries.[9]

Interpretation of Results:

Visualizing the Bioequivalence and Molecular Landscape

Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_0 Study Design & Execution cluster_1 Sample Analysis & Data Processing cluster_2 Statistical Analysis & Conclusion Study_Protocol Protocol Design (Crossover Study) Subject_Screening Healthy Volunteer Screening & Enrollment Study_Protocol->Subject_Screening Randomization Randomization to Treatment Sequence Subject_Screening->Randomization Dosing_Period_1 Period 1: Administer Test or Ref Randomization->Dosing_Period_1 Washout Washout Period Dosing_Period_1->Washout Blood_Sampling Serial Blood Sampling Dosing_Period_1->Blood_Sampling Dosing_Period_2 Period 2: Administer Alternate Tx Washout->Dosing_Period_2 Dosing_Period_2->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Bioanalysis Bioanalytical Method (e.g., HPLC-UV) Plasma_Separation->Bioanalysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Parameter_Calc Statistical_Analysis Statistical Analysis (90% CI) PK_Parameter_Calc->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion

Caption: A typical two-way crossover bioequivalence study workflow.

Chemical Structure of Nicorandil and its Primary Metabolite

Nicorandil_Metabolism Nicorandil Nicorandil C8H9N3O4 Metabolite N-(2-hydroxyethyl)nicotinamide (Denitrated Metabolite) Nicorandil->Metabolite Metabolism (Denitration)

Caption: Metabolic pathway of Nicorandil to its denitrated metabolite.

Conclusion

The assessment of bioequivalence for drugs containing a nitrophenyl pyrrolidine scaffold, as exemplified by our case study of Nicorandil, is a multi-faceted process that hinges on robust bioanalytical methodology and sound pharmacokinetic principles. The choice of analytical technique, whether HPLC-UV or HPLC-MS, must be guided by the specific requirements of the study, balancing sensitivity, selectivity, and cost. As demonstrated, a well-designed crossover study with rigorous statistical analysis can definitively establish the interchangeability of a generic product with its reference counterpart. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of bioequivalence testing for this important class of therapeutic agents.

References

  • MHRA. (2010). Nicorandil 10mg Tablets Nicorandil 20mg Tablets PL 33155/0001 PL 33155/0003. [Link]

  • Medsafe. (2023). Nicorandil 10 mg and 20 mg Tablets. [Link]

  • ResearchGate. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]

  • The Korean Society of Applied Pharmacology. (2008). HPLC Method for the Determination of Nicorandil in Human Plasma. [Link]

  • PubMed. (1999). Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. [Link]

  • PubMed. (1989). Pharmacokinetics of nicorandil. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of nicorandil after oral administration of single 15 mg. [Link]

  • Macsen Labs. (2022). Nicorandil | Mechanism of action, Uses & Side effects. [Link]

  • ResearchGate. (1999). (PDF) Routine and sensitive method for determination of nicorandil in human plasma developed for liquid chromatography with ultraviolet and mass spectrometric detection. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2003). HPLC Method for the Estimation of Nicorandil. [Link]

  • Cochrane Library. (n.d.). Comparative bioequivalence study of the Nicorandil 20-mg tablets manufactured by Modava Pharmaceoutical company. [Link]

  • PubMed. (1992). [The bioavailability of nicorandil after oral administration of a single dose of 10 or 20 mg preparations]. [Link]

  • GaBI Online. (2017). FDA releases 52 new and revised bioequivalence guidelines for generics. [Link]

  • PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. [Link]

  • ResearchGate. (n.d.). Pyrrolidine and diene scaffolds a Selected drugs containing fused.... [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. [Link]

  • PMC. (2019). Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions. [Link]

  • FDA. (n.d.). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

  • FDA. (2025). Product-Specific Guidances for Generic Drug Development. [Link]

  • ResearchGate. (n.d.). International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences. [Link]

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Safety Operating Guide

Comprehensive Laboratory Guide: Proper Disposal Procedures for 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step guide for the proper laboratory disposal of 1-[(3-Nitrophenyl)acetyl]pyrrolidine, designed for researchers and environmental health and safety (EHS) professionals.

Introduction and Hazard Assessment

1-[(3-Nitrophenyl)acetyl]pyrrolidine (CAS No. 19281-19-7) is a nitrogen-containing organic amide featuring a nitroaromatic moiety[1]. In pharmaceutical and drug development laboratories, the safe handling and disposal of such intermediates is critical. Because it contains a nitro group, improper disposal or uncontrolled combustion can lead to the release of highly toxic nitrogen oxides (NOx).

Under the guidelines established by the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous chemical waste from the moment it is generated until its final destruction at an off-site permitted facility[2]. Under no circumstances should this chemical or its solutions be disposed of in the regular trash or poured down the sanitary sewer[2][3].

Step-by-Step Disposal Methodology

To ensure compliance with federal regulations and maintain a culture of laboratory safety[4], follow this self-validating protocol for the disposal of 1-[(3-Nitrophenyl)acetyl]pyrrolidine.

Step 1: Chemical Segregation and Containment
  • Causality: Nitroaromatic compounds can exhibit reactivity when mixed with incompatible chemicals. Segregation prevents unintended exothermic reactions or gas generation in the waste container.

  • Action: Collect the waste in a tightly closing, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass)[3].

  • Compatibility: Store strictly separate from strong oxidizing agents, reducing agents, and strong acids[5]. Ensure the container is kept sealed at all times unless actively adding waste.

Step 2: Accurate Labeling
  • Causality: Unidentified waste (often called "unknowns") poses severe risks during transport and requires costly, specialized stabilization and analysis before disposal[2].

  • Action: Immediately affix a label bearing the words "Hazardous Waste" [3]. The label must list the specific chemical contents completely spelled out (e.g., "1-[(3-Nitrophenyl)acetyl]pyrrolidine in Dichloromethane"). Abbreviations or chemical structures are legally insufficient and violate EPA regulations[3].

Step 3: Satellite Accumulation Area (SAA) Management
  • Causality: SAAs allow laboratories to safely manage waste at the point of generation without triggering the strict time limits associated with central storage facilities, provided volume limits are strictly observed[6].

  • Action: Store the labeled container in a designated SAA that is at or near the point of generation (e.g., within the same laboratory room and under the control of the operator)[2]. The container must be placed in secondary containment (such as a tray or tub) capable of holding the volume of the largest container in case of a leak[5].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Causality: Once an SAA reaches its regulatory volume limit, the risk profile increases, necessitating transfer to a more heavily monitored, centralized facility prior to off-site shipment.

  • Action: When the waste container is full, or the SAA limit of 55 gallons is reached, the container must be dated and transferred to the facility's Central Accumulation Area (CAA) within three days[2][5].

Step 5: Final Disposition (High-Temperature Incineration)
  • Causality: Due to the nitroaromatic structure, biological wastewater treatment is ineffective, and standard landfilling poses groundwater contamination risks.

  • Action: Coordinate with your institution's EHS officer to arrange pickup by a licensed hazardous waste disposal company[2]. The preferred method of destruction for this compound is high-temperature incineration at a permitted facility equipped with gas scrubbers to safely neutralize NOx emissions generated during combustion[6].

Regulatory Limits and Storage Data

The following table summarizes the EPA/RCRA quantitative limits for hazardous waste accumulation, which dictate the logistical flow of the chemical waste out of the laboratory[2][6].

Storage DesignationMaximum Accumulation LimitRegulatory Time LimitKey Operational Requirement
Satellite Accumulation Area (SAA) 55 gallonsUp to 12 months (Must move within 3 days once full)Must be at/near the point of generation and under the operator's control.
Central Accumulation Area (CAA) - LQG No strict volume limit90 daysApplies to Large Quantity Generators (>1,000 kg/month ). Requires formal EPA reporting.
Central Accumulation Area (CAA) - SQG 6,000 kg180 daysApplies to Small Quantity Generators (100–1,000 kg/month ).

Waste Management Workflow Visualization

The following diagram illustrates the validated lifecycle of 1-[(3-Nitrophenyl)acetyl]pyrrolidine waste, ensuring a closed-loop system from generation to final destruction.

WasteLifecycle Gen Waste Generation (1-[(3-Nitrophenyl)acetyl]pyrrolidine) Seg Segregation & Containment (Compatible HDPE/Glass) Gen->Seg Identify, separate from oxidizers SAA Satellite Accumulation Area (SAA) Max 55 Gal Limit Seg->SAA Label fully, place in secondary containment CAA Central Accumulation Area (CAA) 90-180 Day Limit SAA->CAA Transfer within 3 days of filling Disp Licensed Off-Site Disposal (High-Temp Incineration) CAA->Disp EPA-regulated transport & destruction

Workflow of hazardous chemical waste management from generation to final disposal.

References

  • LookChem. "1-[(3-nitrophenyl)acetyl]pyrrolidine". lookchem.com.
  • McNeese State University. "Chemical and Hazardous Waste Management and Disposal Policy". mcneese.edu.
  • Old Dominion University. "Laboratory Waste Management Guidelines". odu.edu.
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". nationalacademies.org.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab". labmanager.com.
  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations". ergenvironmental.com.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu.

Sources

Personal protective equipment for handling 1-[(3-Nitrophenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 1-[(3-Nitrophenyl)acetyl]pyrrolidine .

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Toxic Nitroaromatic Amide . In the absence of compound-specific toxicological data (CAS specific data is limited in public repositories), apply the Precautionary Principle .

Critical Hazard Immediate Control
Skin Absorption High Risk. Nitroaromatics are lipophilic and can penetrate skin rapidly. Double-gloving is mandatory.
Inhalation Moderate Risk. Solid dusts are potent respiratory irritants. Handle strictly within a Fume Hood.
Reactivity Low-Moderate. Stable at room temperature, but nitro compounds can be energetic. Avoid high heat/friction.

Part 2: Risk Assessment & Hazard Identification

Scientific Rationale: This compound consists of a pyrrolidine ring coupled to a 3-nitrophenylacetic acid moiety. The safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitroaromatic amides.

Chemical Profile
  • Chemical Name: 1-[(3-Nitrophenyl)acetyl]pyrrolidine

  • Molecular Weight: ~234.25 g/mol

  • Physical State: Solid (Crystalline powder)

  • Solubility: Soluble in DMSO, DMF, Dichloromethane; sparingly soluble in water.

Hazard Matrix (SAR Analysis)
  • Nitro Group (

    
    ): 
    
    • Mechanism: Enzymatic reduction of nitro groups in vivo can yield nitroso intermediates, which are potential DNA alkylators (mutagenic risk).

    • Operational Implication: All weighing operations must use static-dissipative tools to prevent dust dispersion.

  • Pyrrolidine Moiety:

    • Mechanism: Metabolic hydrolysis may release pyrrolidine, a corrosive and flammable amine.

    • Operational Implication: Waste streams must be segregated from strong acids to prevent exothermic hydrolysis.

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. This matrix is task-specific.

PPE Selection Workflow

PPE_Decision_Tree Task Task Identification SolidHandling Weighing / Solid Handling Task->SolidHandling SolutionHandling Solution Transfer / Synthesis Task->SolutionHandling SpillCleanup Spill Cleanup (>100 mg) Task->SpillCleanup Resp_N95 Resp: Fume Hood + N95 (Backup) SolidHandling->Resp_N95 Glove_Double Gloves: Double Nitrile (0.11mm) SolidHandling->Glove_Double SolutionHandling->Glove_Double Eye_Goggles Eyes: Chemical Goggles SolutionHandling->Eye_Goggles Resp_P100 Resp: P100 / PAPR SpillCleanup->Resp_P100 Glove_Lam Gloves: Silver Shield / Laminate SpillCleanup->Glove_Lam SpillCleanup->Eye_Goggles

Figure 1: Task-Based PPE Decision Tree. Select protection based on exposure potential.

Detailed PPE Specifications
PPE ComponentSpecificationScientific Justification
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Nitroaromatics can permeate thin nitrile <10 mins. Double layering increases breakthrough time to >4 hours [1].
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment. If hood is unavailable, a P100 particulate respirator is required due to potential dust toxicity.
Body Defense Tyvek Lab Coat (or chemically resistant apron)Cotton coats absorb liquids and hold toxic nitro-compounds against the skin. Tyvek repels dust and splashes.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.

Part 4: Operational Handling Protocols

Protocol A: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for "caking" (indicates moisture ingress). Nitro compounds should be free-flowing.

  • Storage Environment: Store at 2–8°C in a dedicated "Toxic/Carcinogen" secondary container.

  • Labeling: Affix a secondary label: "CAUTION: NITROAROMATIC. SKIN ABSORPTION HAZARD."

Protocol B: Precision Weighing (The "Static" Risk)

Context: Nitro compounds can be static-sensitive. While this amide is likely stable, static discharge can disperse toxic powder.

  • Engineering Control: Place the balance inside the chemical fume hood.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

  • Technique:

    • Tare the receiving vessel (with solvent if possible) before adding solid.

    • Add solid directly to solvent to immediately suppress dust.

    • Do not return excess solid to the stock vial (cross-contamination risk).

Protocol C: Reaction Setup
  • Solvent Selection: Dissolve in DCM or DMF. Avoid ethers if peroxides are suspected (though not directly reactive, safety best practice).

  • Inert Atmosphere: Run reactions under Nitrogen (

    
    ) or Argon.
    
    • Reasoning: While the amide is air-stable, exclusion of moisture prevents hydrolysis of the pyrrolidine ring, ensuring stoichiometry integrity.

Part 5: Emergency Response & Decontamination

Spill Response Workflow

Scenario: You have spilled 500 mg of solid powder on the bench.

Spill_Response Start Spill Detected Evacuate 1. Evacuate Area (15 mins) Start->Evacuate PPE_Don 2. Don PPE: Double Gloves + Goggles Evacuate->PPE_Don Contain 3. Cover with Wet Paper Towels PPE_Don->Contain Clean 4. Wipe: Periphery -> Center Contain->Clean Decon 5. Wash Surface: 10% Soap/Water Clean->Decon Disposal 6. Bag as Hazardous Waste Decon->Disposal

Figure 2: Solid Spill Response Protocol. The "Cover with Wet Paper Towels" step prevents dust aerosolization.

First Aid Measures
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption of nitro compounds).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Ingestion: Do NOT induce vomiting. The pyrrolidine moiety is caustic.

Part 6: Waste Disposal Strategy

Scientific Integrity: Nitrogen-containing organics require high-temperature incineration to prevent the formation of NOx gases or leaching into groundwater.

Waste StreamDisposal CodeMethod
Solid Waste (Contaminated gloves, paper)RCRA P-List (Potential) High-Temperature Incineration. Label as "Toxic Solid, Organic, n.o.s."
Liquid Waste (Reaction mixtures)Halogenated/Non-Halogenated Segregate based on solvent (e.g., DCM vs. DMF). Do not mix with oxidizers.
Sharps/Glass Chemically Contaminated Rigid container. Do not rinse vials; dispose of entire vial as hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Nitroaromatic Amides. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: Nitro-compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.